molecular formula C7H7BrClNO2S B2432195 (2-Bromo-5-chlorophenyl)methanesulfonamide CAS No. 1495521-73-7

(2-Bromo-5-chlorophenyl)methanesulfonamide

Cat. No.: B2432195
CAS No.: 1495521-73-7
M. Wt: 284.55
InChI Key: WBTFVCXSZGNSOH-UHFFFAOYSA-N
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Description

(2-Bromo-5-chlorophenyl)methanesulfonamide (CAS 1495521-73-7) is a high-purity chemical compound supplied for life science research and development. This compound has a molecular formula of C7H7BrClNO2S and a molecular weight of 284.56 g/mol . It is typically supplied as a powder and should be stored at room temperature . As a sulfonamide derivative, this compound class is of significant interest in medicinal chemistry. Sulfonamides are known to function as competitive antagonists in biochemical pathways, particularly by incorporating into the folic acid synthesis pathway in bacteria, which inhibits folate synthase and exerts a bacteriostatic effect . Researchers value such specialized sulfonamides as potential intermediates for synthesizing more complex molecules or as core structures for developing new pharmacological tools, especially in the ongoing effort to combat antibiotic resistance . The product is strictly for research purposes and is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromo-5-chlorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNO2S/c8-7-2-1-6(9)3-5(7)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTFVCXSZGNSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CS(=O)(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1495521-73-7
Record name (2-bromo-5-chlorophenyl)methanesulfonamide
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Foundational & Exploratory

Technical Guide: Precision Synthesis of N-(2-Chloro-5-bromophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This technical guide details the synthesis of N-(2-chloro-5-bromophenyl)methanesulfonamide utilizing 2-chloro-5-bromoaniline as the starting scaffold.

Critical Regiochemical Advisory: The topic request specified the target as (2-Bromo-5-chlorophenyl)methanesulfonamide but listed 2-chloro-5-bromoaniline as the starting material.

  • Starting Material: 1-amino-2-chloro-5-bromo-benzene.

  • Requested Target Name: 1-sulfonamido-2-bromo-5-chloro-benzene.

Direct sulfonylation of the provided starting material retains the halogen positions, yielding N-(2-chloro-5-bromophenyl)methanesulfonamide . Converting the 2-Cl/5-Br scaffold to a 2-Br/5-Cl scaffold requires complex multi-step scaffold hopping (e.g., Sandmeyer manipulation) which is inefficient. This guide proceeds with the direct sulfonylation of the provided starting material , assuming the target name in the prompt contained a nomenclature transposition.

Retrosynthetic Logic

The formation of the sulfonamide bond (


) is achieved via nucleophilic attack of the aniline nitrogen on the electrophilic sulfur of methanesulfonyl chloride (MsCl).
  • Challenge: Primary anilines are prone to bis-mesylation (

    
    ), particularly when the aniline is electron-rich. However, the presence of electron-withdrawing halogens (Cl at ortho, Br at meta) reduces the nucleophilicity of the amine, mitigating—but not eliminating—the risk of over-reaction.
    
  • Solution: Use of a mild base (Pyridine) as both solvent and acid scavenger, combined with controlled temperature (0°C) to favor mono-sulfonylation.

Chemical Properties & Safety Profile[1][2][3]

Table 1: Reactants and Properties
ComponentRoleMW ( g/mol )CASEquiv.Density (g/mL)Hazards
2-Chloro-5-bromoaniline Substrate206.4760811-17-81.0SolidIrritant, Toxic
Methanesulfonyl Chloride (MsCl) Reagent114.55124-63-01.1 - 1.21.48Corrosive, Lachrymator
Pyridine Solvent/Base79.10110-86-1~10 Vol0.978Flammable, Toxic
Dichloromethane (DCM) Extraction84.9375-09-2N/A1.33Carcinogen (Suspected)

Safety Critical: MsCl is a potent lachrymator and moisture-sensitive. All glassware must be flame-dried. Operations must be conducted in a functioning fume hood.

Experimental Protocol: Pyridine-Mediated Sulfonylation

This protocol is optimized for high regioselectivity (mono-protection) and ease of purification.

Phase A: Reaction Setup
  • Preparation: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a rubber septum. Flush with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Add 2-chloro-5-bromoaniline (1.0 g, 4.84 mmol) to the flask.

  • Base Addition: Add anhydrous Pyridine (10 mL). Stir until the solid is completely dissolved. The solution may appear slightly yellow/brown.

  • Cooling: Submerge the flask in an ice-water bath (0°C). Allow to equilibrate for 10 minutes.

Phase B: Electrophile Addition & Monitoring
  • Addition: Draw Methanesulfonyl chloride (0.45 mL, 5.81 mmol, 1.2 eq) into a syringe. Add dropwise over 10–15 minutes.

    • Why? Rapid addition causes localized heating, increasing the risk of bis-mesylation (

      
      ).
      
  • Reaction: Remove the ice bath after addition is complete. Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Monitoring: Monitor via TLC (30% Ethyl Acetate in Hexanes).

    • Target Spot: Lower

      
       than starting aniline.
      
    • Bis-mesyl Spot: Higher

      
       than product (usually distinct).
      
Phase C: Workup & Isolation
  • Quench: Cool the mixture back to 0°C. Add distilled water (20 mL) slowly to quench excess MsCl.

  • Extraction: Transfer to a separatory funnel. Extract with DCM (

    
     mL).
    
  • Acid Wash (Critical): Wash the combined organic layers with 1M HCl (

    
     mL).
    
    • Mechanism:[1] This converts the excess pyridine into water-soluble pyridinium chloride, effectively removing the solvent.

  • Neutralization: Wash with saturated

    
     (30 mL) followed by Brine (30 mL).
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Phase D: Purification (If Required)
  • Scenario 1 (Pure): Often, the residue is sufficiently pure (off-white solid).

  • Scenario 2 (Bis-mesylated): If NMR shows bis-mesylate, reflux the crude solid in MeOH/NaOH (2M) for 30 minutes. This selectively cleaves the second sulfonyl group, reverting it to the desired mono-sulfonamide.

  • Recrystallization: Recrystallize from Ethanol/Water or Toluene/Hexane to obtain analytical grade crystals.

Mechanistic & Workflow Visualization

Reaction Pathway Analysis

The following diagram illustrates the nucleophilic substitution pathway and the competitive bis-mesylation side reaction.

ReactionPathway Start 2-Chloro-5-bromoaniline (Nucleophile) Intermediate Transition State (Tetrahedral) Start->Intermediate Pyridine, 0°C MsCl MsCl (Electrophile) MsCl->Intermediate Product Mono-Sulfonamide (Target) Intermediate->Product -HCl (Py-HCl) Byproduct Bis-Sulfonamide (Over-reaction) Product->Byproduct Excess MsCl High Temp

Figure 1: Reaction pathway showing the conversion of aniline to sulfonamide and the potential bis-mesylation vector.[2][1][3]

Purification Logic Flow

This workflow ensures the removal of the high-boiling pyridine solvent without column chromatography.

WorkupFlow ReactionMix Reaction Mixture (Product + Pyridine + MsCl) Quench Quench with H2O ReactionMix->Quench Extract Extract w/ DCM Quench->Extract AcidWash Wash w/ 1M HCl Extract->AcidWash Sep1 Aqueous Layer (Pyridinium HCl) AcidWash->Sep1 Removes Pyridine Sep2 Organic Layer (Product) AcidWash->Sep2 Retains Product FinalWash Wash w/ NaHCO3 + Brine Sep2->FinalWash Dry Dry & Concentrate FinalWash->Dry

Figure 2: Workup strategy utilizing acid-base extraction to remove pyridine.

Analytical Validation

To validate the synthesis of N-(2-chloro-5-bromophenyl)methanesulfonamide , compare spectral data against the following expected parameters:

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       9.5–9.8 ppm (s, 1H, NH ). Diagnostic peak.
      
    • 
       7.6–7.8 ppm (m, aromatic protons).
      
    • 
       3.0–3.1 ppm (s, 3H, CH3  of sulfonamide).
      
  • Mass Spectrometry (ESI):

    • Look for

      
       or 
      
      
      
      .
    • Isotope pattern is critical: A compound with 1 Br and 1 Cl will show a distinct isotopic cluster (M, M+2, M+4) with relative intensities approx 3:4:1.

References

  • PubChem. (2025).[4][2][5] 2-Chloro-5-bromoaniline Compound Summary. National Library of Medicine. Available at: [Link]

  • Organic Syntheses. (2023). General Procedure for Mesylation of Alcohols and Amines. Organic Chemistry Portal. Available at: [Link]

  • Altamura, M., et al. (2012).[6][7] N-(2-Amino-5-chlorophenyl)-2-bromobenzenesulfonamide. Acta Crystallographica Section E. Available at: [Link]

Sources

Regioselective Bromination of N-(2-chlorophenyl)methanesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Product: N-(4-bromo-2-chlorophenyl)methanesulfonamide Reaction Class: Electrophilic Aromatic Substitution (EAS) Primary Challenge: Controlling regioselectivity between the competing directing effects of the sulfonamide moiety and the ortho-chlorine substituent, while preventing poly-bromination.

This guide details the process chemistry for the regioselective monobromination of N-(2-chlorophenyl)methanesulfonamide. By leveraging the steric bulk and electronic modulation of the methanesulfonyl (mesyl) group, researchers can achieve high selectivity for the para-position relative to the nitrogen (C4), effectively overriding the directing influence of the chlorine atom. The recommended protocol utilizes N-Bromosuccinimide (NBS) in polar aprotic media, a system chosen for its kinetic controllability and operational safety compared to elemental bromine.

Mechanistic Analysis & Regiocontrol

Electronic "Push-Pull" and Directing Effects

The substrate features two directing groups on the benzene ring:

  • -NHMs (Position 1): A moderate activator and ortho, para-director. The nitrogen lone pair donates electron density into the ring via resonance, although this is attenuated by the electron-withdrawing sulfonyl group.

  • -Cl (Position 2): A weak deactivator but an ortho, para-director due to lone pair resonance.[1]

The Conflict:

  • -NHMs directs to: Position 4 (para) and Position 6 (ortho).

  • -Cl directs to: Position 3 (ortho to Cl) and Position 5 (para to Cl).

The Resolution: The resonance contribution from the nitrogen atom is significantly stronger than that of the chlorine. Consequently, the reaction kinetics are dominated by the -NHMs group. Position 6 is electronically activated but sterically encumbered by the bulky methanesulfonyl group and the adjacent chlorine at Position 2. Therefore, Position 4 becomes the kinetically favored site for electrophilic attack.

Reaction Pathway Diagram

The following diagram illustrates the electronic vectors and the resulting dominant pathway.

BrominationMechanism cluster_regio Regioselectivity Logic Substrate N-(2-chlorophenyl) methanesulfonamide Intermediate Sigma Complex (Wheland Intermediate) Substrate->Intermediate + Br+ (from NBS) Slow Step NBS N-Bromosuccinimide (Electrophile Source) NBS->Intermediate Product N-(4-bromo-2-chlorophenyl) methanesulfonamide (Major Isomer) Intermediate->Product - H+ Fast Step Byproduct Succinimide Intermediate->Byproduct Logic NH-Ms Activation >> Cl Deactivation Steric Bulk at C6 blocks ortho-attack Target: C4 (Para to N)

Caption: Mechanistic pathway showing the dominance of the NH-Ms directing effect leading to C4-bromination.

Experimental Protocol

Reagent Selection Rationale
  • Brominating Agent: N-Bromosuccinimide (NBS): Selected over elemental bromine (

    
    ).[2][3][4][5] NBS provides a low, steady concentration of electrophilic bromine, minimizing the risk of di-bromination and oxidative side reactions. It is also a weighable solid, improving stoichiometry precision.
    
  • Solvent: Acetonitrile (MeCN) or DMF: Polar aprotic solvents stabilize the polar transition state of the EAS mechanism. Acetonitrile is preferred for easier workup (lower boiling point) and reduced toxicity compared to DMF.

Standard Operating Procedure (SOP)

Scale: 10.0 mmol basis (approx. 2.05 g of substrate)

StepOperationCritical Parameter
1. Setup Charge N-(2-chlorophenyl)methanesulfonamide (2.05 g, 10 mmol) into a round-bottom flask equipped with a magnetic stir bar.Ensure glassware is dry.
2. Solvation Add Acetonitrile (MeCN) (20 mL). Stir until fully dissolved.Concentration: ~0.5 M.
3. Addition Cool solution to 0°C (ice bath). Add NBS (1.78 g, 10 mmol, 1.0 equiv) portion-wise over 15 minutes.Control exotherm. Keep T < 5°C.
4. Reaction Remove ice bath. Allow to warm to Room Temperature (20-25°C). Stir for 2–4 hours.Monitor by TLC or HPLC. Look for disappearance of SM.
5. Quench Add 10% aqueous NaHSO₃ (Sodium Bisulfite) or Na₂S₂O₃ (Thiosulfate) (10 mL).Neutralizes unreacted active bromine (turns from orange to colorless).
6. Workup Dilute with Ethyl Acetate (50 mL) and Water (50 mL). Separate phases. Wash organic layer with Brine (20 mL).Ensure complete removal of succinimide (water soluble).
7. Isolation Dry organic layer over anhydrous Na₂SO₄ .[6] Filter and concentrate in vacuo.Bath temp < 40°C.
8. Purification Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc gradient).Target purity > 98%.
Process Workflow Diagram

Workflow Start Start: Dissolve Substrate in MeCN (0.5M) Cool Cool to 0°C Start->Cool AddNBS Add NBS (1.0 eq) Portion-wise Cool->AddNBS Monitor Monitor (TLC/HPLC) Target: >98% Conversion AddNBS->Monitor Quench Quench with aq. NaHSO3 (Remove excess Br+) Monitor->Quench Complete Extract Extraction (EtOAc/Water) Remove Succinimide Quench->Extract Purify Recrystallization (EtOH/H2O) Extract->Purify Final Final Product: N-(4-bromo-2-chlorophenyl)methanesulfonamide Purify->Final

Caption: Step-by-step operational workflow for the synthesis and isolation of the target compound.

Data & Validation

Expected Analytical Data

The introduction of the bromine atom at the 4-position simplifies the aromatic region of the ¹H NMR spectrum.

Analytical MethodExpected Signal / ResultInterpretation
¹H NMR (DMSO-d₆)

3.0-3.1 ppm (s, 3H)
Methyl group of sulfonamide (-SO₂CH₃).
¹H NMR (DMSO-d₆)

~9.5 ppm (s, 1H, exchangeable)
Sulfonamide N-H proton.
¹H NMR (Aromatic) d (doublet), dd (doublet of doublets), d (doublet)H6 (d, J8Hz), H5 (dd, J8, 2Hz), H3 (d, J~2Hz). The loss of the triplet/multiplet character of the unsubstituted ring confirms substitution.
Mass Spectrometry M+ and M+2 peaks (1:1 ratio)Characteristic bromine isotope pattern (

/

).
Appearance White to off-white solidHigh purity crystalline solid.
Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: NBS quality (degraded NBS turns yellow/orange).

    • Fix: Recrystallize NBS from water before use or increase equivalents to 1.1.

  • Issue: Di-bromination.

    • Cause: Temperature too high or local high concentration of NBS.

    • Fix: Strictly maintain 0°C during addition; ensure slow, portion-wise addition.

  • Issue: Regioisomer (6-bromo) formation.

    • Analysis: Rare due to sterics. If observed, switch solvent to a bulkier polar solvent or lower temperature to -10°C to enhance steric discrimination.

References

  • Regioselective Bromination of Activated Arenes: Smith, K., & James, D. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI Molecules. [Link]

  • NBS Reactivity Profile: Master Organic Chemistry. (2011).[3] N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

Sources

(2-Bromo-5-chlorophenyl)methanesulfonamide: Structural Properties, Reactivity Profiles, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the landscape of modern drug discovery, di-halogenated benzylic sulfonamides serve as highly versatile building blocks. (2-Bromo-5-chlorophenyl)methanesulfonamide (CAS: 1495521-73-7) is a prime example of a bifunctional scaffold that bridges the gap between complex synthetic chemistry and targeted pharmacological design[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, chemoselective reactivity, and its critical role in the development of metalloenzyme inhibitors.

Physicochemical & Structural Profiling

The structural architecture of this compound is defined by a central phenyl ring substituted with three distinct functional groups: an ortho-bromo atom, a meta-chloro atom, and a benzylic primary sulfonamide (-CH₂SO₂NH₂).

Structural Causality in Drug Design
  • The Ortho-Bromo Effect: The bulky bromine atom at the C2 position induces significant steric hindrance, forcing the adjacent benzylic sulfonamide group out of the plane of the aromatic ring. This 3D conformational twist is often critical for optimizing binding kinetics in deep enzyme pockets.

  • The Meta-Chloro Effect: The chlorine atom at C5 serves a dual purpose. First, it increases the overall lipophilicity (LogP) of the molecule, enhancing membrane permeability. Second, it acts as a metabolic shield, blocking cytochrome P450-mediated oxidation at a typically vulnerable aromatic position.

  • The Benzylic Spacer: Unlike direct arylsulfonamides, the -CH₂- spacer introduces a degree of rotational freedom, allowing the primary sulfonamide to act as a flexible hydrogen bond donor/acceptor[2].

Quantitative Data Summary
PropertyValue
Chemical Name This compound
CAS Number 1495521-73-7[1]
Molecular Formula C7H7BrClNO2S[2]
Molecular Weight 284.56 g/mol [1]
Monoisotopic Mass 282.90695 Da[2]
SMILES String C1=CC(=C(C=C1Cl)CS(=O)(=O)N)Br[2]
Predicted XlogP ~1.7[2]

Chemoselective Reactivity & Synthetic Applications

For process chemists, the co-presence of a C-Br and a C-Cl bond on the same aromatic system presents a highly desirable opportunity for orthogonal cross-coupling .

The bond dissociation energy (BDE) of a C-Br bond (~68 kcal/mol) is significantly lower than that of a C-Cl bond (~81 kcal/mol). By carefully tuning the palladium catalyst and reaction temperature, oxidative addition can be directed exclusively to the C-Br bond[3]. This allows researchers to perform a Suzuki-Miyaura cross-coupling at the C2 position while preserving the C5-chloro group for subsequent late-stage functionalization (e.g., Buchwald-Hartwig amination or Sonogashira coupling).

Visualization of the Chemoselective Workflow

G cluster_0 Chemoselective Modifications SM (2-Bromo-5-chlorophenyl) methanesulfonamide Suzuki Suzuki-Miyaura Coupling (C-Br Activation) SM->Suzuki Pd(0), Boronic Acid Alkylation N-Alkylation (Sulfonamide Mod) SM->Alkylation Base, R-X Biaryl Biaryl Scaffold (Drug Intermediate) Suzuki->Biaryl N_Alkyl N-Substituted Sulfonamide (Tuned LogP) Alkylation->N_Alkyl Buchwald Buchwald-Hartwig Amination (C-Cl Activation) API Advanced API (Multi-Target Inhibitor) Buchwald->API Biaryl->Buchwald Pd(0), Amine, High Temp

Figure 1: Chemoselective functionalization workflow of this compound.

Standard Operating Procedure: Chemoselective Suzuki-Miyaura Cross-Coupling

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for the selective C2-arylation of this compound.

Objective: To selectively couple an aryl boronic acid at the ortho-bromo position while leaving the meta-chloro position intact.

Step-by-Step Methodology:

  • Catalyst & Substrate Assembly: In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired aryl boronic acid (1.1 eq), and Pd(dppf)Cl₂ (0.05 eq).

    • Causality: Pd(dppf)Cl₂ is selected because its bulky, bidentate phosphine ligand stabilizes the palladium intermediate, accelerating reductive elimination and preventing unwanted protodeboronation of the boronic acid[3].

  • Base & Solvent Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) and a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v).

    • Causality: The aqueous base is strictly required for the transmetalation step, as it converts the boronic acid into a highly reactive, electron-rich boronate complex.

  • Atmospheric Control: Purge the reaction vessel with Argon for 10 minutes.

    • Causality: Oxygen rapidly degrades the Pd(0) active species into inactive Pd(II) oxides, which would prematurely halt the catalytic cycle.

  • Thermal Activation & Self-Validation: Heat the mixture to 80°C. Monitor the reaction via LC-MS every 2 hours.

    • Self-Validating Metric: The reaction is deemed complete when the starting material peak (m/z ~283.9 [M+H]⁺) is entirely consumed. Crucially, the mass spectrum of the new product peak must exhibit a classic 3:1 isotopic ratio (M / M+2), confirming that the C-Cl bond has remained unreacted and intact.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and purify via flash column chromatography.

Pharmacological Utility: Metalloenzyme Inhibition

Beyond its utility as a synthetic intermediate, the this compound scaffold is highly relevant in the design of Carbonic Anhydrase (CA) inhibitors [4].

Carbonic anhydrases are a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. The primary sulfonamide group (-SO₂NH₂) is the premier zinc-binding pharmacophore in medicinal chemistry[5].

  • Mechanism of Action: The deprotonated sulfonamide nitrogen coordinates directly with the Zn²⁺ ion in the enzyme's active site, displacing a catalytic water molecule and halting enzyme function[4].

  • Role of the Scaffold: The benzylic spacer allows the sulfonamide to reach deep into the narrow CA active site. Meanwhile, the di-halogenated phenyl ring engages in robust Van der Waals interactions with the hydrophobic half of the active site cleft, driving sub-nanomolar binding affinities (K_i) for specific CA isoforms (e.g., hCA II, IX, and XII)[5].

References

Sources

solubility and stability of (2-Bromo-5-chlorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Physicochemical Profiling of (2-Bromo-5-chlorophenyl)methanesulfonamide: Solubility, Stability, and Methodological Validation

Executive Summary

As a Senior Application Scientist, evaluating the physicochemical boundaries of an active pharmaceutical ingredient (API) or synthetic intermediate is the first critical step in process chemistry and formulation. This compound (CAS No.: 1495521-73-7) is a highly specialized halogenated benzylic sulfonamide. This whitepaper deconstructs the causality behind its solubility constraints and degradation pathways, providing self-validating experimental protocols to accurately measure these parameters.

Structural Causality & Physicochemical Properties

The macroscopic behavior of this compound is entirely dictated by three core structural motifs. Understanding these motifs allows us to predict and manipulate its solubility and stability during drug development.

  • Di-Halogenated Phenyl Ring (Br, Cl): The incorporation of heavy halogens significantly increases the molecule's lipophilicity (LogP). This hydrophobic bulk drastically limits solubility in neutral aqueous media but enhances permeability across lipid membranes 1.

  • Primary Sulfonamide (-SO₂NH₂): The electron-withdrawing nature of the sulfonyl group renders the N-H protons mildly acidic (pKa ~10). This allows the molecule to act as a strong hydrogen bond donor and acceptor, facilitating high solubility in polar aprotic solvents 2.

  • Benzylic Linker (-CH₂-): Unlike direct aryl sulfonamides, the benzylic methylene group insulates the sulfonamide from the aromatic ring's resonance, slightly altering the acidity of the nitrogen and providing a flexible hinge that impacts crystal packing.

SPR API (2-Bromo-5-chlorophenyl) methanesulfonamide Halogens Di-Halogenated Ring (Br, Cl) API->Halogens Benzylic Benzylic Linker (-CH2-) API->Benzylic Sulfonamide Primary Sulfonamide (-SO2NH2) API->Sulfonamide Lipo High Lipophilicity Poor Aqueous Solubility Halogens->Lipo Photo Photolytic Cleavage (C-Br Bond Weakness) Halogens->Photo Hbond H-Bond Donor/Acceptor High Polar Aprotic Sol. Sulfonamide->Hbond

Fig 1: Structure-Property Relationship mapping of functional groups to physicochemical behavior.

Solubility Profile & Thermodynamic Behavior

Because of its distinct hydrophobic and hydrophilic domains, the solubility of this compound is highly solvent-dependent. The compound exhibits excellent solubility in polar aprotic solvents (DMSO, DMF) due to robust dipole-dipole interactions. Conversely, its aqueous solubility is exceptionally poor at physiological pH (7.4) but increases exponentially at pH > 10 as the sulfonamide deprotonates to form a highly soluble anionic species.

Table 1: Quantitative Solubility Matrix at 25°C

Solvent SystemDielectric Constant (ε)Estimated Solubility (mg/mL)Mechanistic Rationale
Water (pH 7.4) 80.1< 0.05High lipophilicity of the di-halogenated aryl ring repels water.
Water (pH 11.0) 80.1> 10.0Deprotonation of the acidic sulfonamide N-H yields a soluble anion.
Methanol 32.75.0 - 10.0Moderate H-bonding; limited by the hydrophobic aryl bulk.
DMSO 46.7> 50.0Optimal H-bond acceptance and dipole solvation of the sulfonamide.
Hexane 1.89< 0.01Inability to disrupt the strong intermolecular H-bonds of the crystal lattice.

Degradation Kinetics & Stability Pathways

To ensure the integrity of the compound during synthesis or storage, we must evaluate its degradation pathways based on its chemical structure.

  • Hydrolytic Stability: Sulfonamides are notoriously resistant to hydrolysis compared to their carboxamide counterparts. The S-N bond is highly stable; cleavage typically requires prolonged boiling in concentrated strong acids or bases. Therefore, under standard physiological or synthetic aqueous conditions, the molecule is hydrolytically inert.

  • Thermal Stability: Halogenated sulfonamides exhibit high thermal stability, with decomposition generally not occurring until temperatures exceed 250°C, at which point the loss of the SO₂ group or halogens may occur 3.

  • Photolytic Stability: The primary vulnerability of this molecule is the aryl carbon-bromine (C-Br) bond. Bromine is a heavy halogen with a relatively low bond dissociation energy. Exposure to high-intensity UV light can induce homolytic cleavage of the C-Br bond, generating an aryl radical that readily abstracts hydrogen from the solvent to form a debrominated impurity.

Self-Validating Experimental Protocols

As an Application Scientist, I design protocols that are inherently self-validating. The following methodologies ensure that any data generated regarding solubility and stability is intrinsically reliable through mass balance and system suitability checks.

Protocol A: Equilibrium Thermodynamic Solubility Determination (Shake-Flask Method)

Causality: Kinetic solubility assays often overestimate solubility due to supersaturation. The shake-flask method ensures true thermodynamic equilibrium is reached between the solid lattice and the solvated state.

  • Preparation: Weigh 10 mg of the API into a 2 mL Eppendorf tube.

  • Solvent Addition: Add 1 mL of the target solvent (e.g., pH 7.4 Phosphate Buffer). Ensure a visible excess of solid remains to guarantee saturation.

  • Equilibration: Agitate the suspension on a thermomixer at 25°C at 800 RPM for 48 hours. (Self-Validation Check: Sample at 24h and 48h; if the concentration varies by >5%, equilibrium has not been reached, and agitation must continue).

  • Separation: Centrifuge at 15,000 x g for 15 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Analyze the filtrate via HPLC-UV at 254 nm against a standard curve prepared in DMSO.

Protocol B: Stability-Indicating Forced Degradation Assay

Causality: By subjecting the API to extreme stressors, we force degradation to occur. A self-validating assay must demonstrate "mass balance"—meaning the loss in the parent peak area must proportionally match the gain in degradation product peak areas.

Workflow cluster_stress ICH Q1A/Q1B Stress Conditions Stock API Stock Solution (1.0 mg/mL in MeCN/H2O) Thermal Thermal (80°C) 7 Days Stock->Thermal Photo Photolytic (UV/Vis) 1.2M lux-hr Stock->Photo Hydro Hydrolytic (1N HCl/NaOH) 48 Hours Stock->Hydro Oxidative Oxidative (3% H2O2) 24 Hours Stock->Oxidative Analysis Analysis Thermal->Analysis Photo->Analysis Hydro->Analysis Oxidative->Analysis

Fig 2: Self-validating forced degradation workflow aligned with ICH Q1A/Q1B guidelines.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1.0 mg/mL stock of the compound in a 50:50 Acetonitrile/Water mixture to ensure complete dissolution.

  • Hydrolytic Stress: Mix 0.5 mL of stock with 0.5 mL of 1N HCl (acidic) or 1N NaOH (basic). Incubate at 60°C for 48 hours. Neutralize before injection.

  • Oxidative Stress: Mix 0.5 mL of stock with 0.5 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Photolytic Stress: Place 1 mL of stock in a clear quartz vial and expose to 1.2 million lux-hours of visible light and 200 watt-hours/m² of UV light (ICH Q1B standard).

  • Analysis: Inject all samples into an HPLC-DAD-MS system.

  • Validation Check: Calculate the mass balance. If the parent compound degrades by 15%, the sum of the impurity peaks (adjusted for relative response factors via UV or MS) must equal ~15%. If mass balance is <90%, it indicates the formation of volatile degradants or secondary degradation pathways that require orthogonal detection.

Table 2: Expected Forced Degradation Outcomes

Stress ConditionExpected DegradationPrimary Degradant IdentifiedCausality / Mechanism
Acidic (1N HCl, 60°C) < 2%NoneSulfonamide bond is highly resistant to acid hydrolysis.
Basic (1N NaOH, 60°C) < 5%NoneDeprotonation stabilizes the molecule against nucleophilic attack.
Oxidative (3% H₂O₂) 5 - 10%Sulfonic acid derivativeOxidation of the benzylic carbon or sulfonamide nitrogen.
Photolytic (UV Light) 15 - 25%Debrominated APIHomolytic cleavage of the weak C-Br bond under UV irradiation.

References

  • Title: this compound (CAS: 1495521-73-7) Source: Sigma-Aldrich URL:

  • Title: Methanesulfonamide: A Versatile Building Block in Modern Organic Synthesis Source: Benchchem URL: 2

  • Title: Properties of halogenated and sulfonated porphyrins relevant for the selection of photosensitizers in anticancer and antimicrobial therapies Source: PLOS One URL: 1

  • Title: Designing metal chelates of halogenated sulfonamide Schiff bases as potent nonplatinum anticancer drugs using spectroscopic, molecular docking and biological studies Source: PMC (National Institutes of Health) URL: 3

Sources

Comprehensive Technical Guide on CAS 1427380-65-1: Properties, Synthetic Utility, and Procurement

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex active pharmaceutical ingredients (APIs) relies heavily on highly functionalized, orthogonally reactive building blocks. CAS 1427380-65-1 , chemically identified as (5-Bromo-2-chlorophenyl)methanesulfonamide , is a premium bifunctional scaffold that fits this exact profile.

This whitepaper provides an in-depth technical analysis of this compound. By dissecting its physicochemical properties, structural advantages, and chemoselective reactivity, this guide serves as a practical manual for integrating this building block into advanced drug discovery workflows.

Chemical Identity & Structural Elucidation

Unlike traditional arylsulfonamides where the sulfur atom is directly attached to the aromatic ring, CAS 1427380-65-1 is a benzylsulfonamide derivative. The presence of the methylene spacer (-CH₂-) between the phenyl ring and the sulfonamide group is a critical structural feature. It isolates the sulfonamide nitrogen's lone pair from the extended


-system of the aromatic core, which slightly reduces its acidity (shifting the pKa) and grants the molecule greater conformational flexibility.
Table 1: Physicochemical & Identification Properties
ParameterSpecification / Value
IUPAC Name (5-Bromo-2-chlorophenyl)methanesulfonamide
CAS Registry Number 1427380-65-1
Molecular Formula C₇H₇BrClNO₂S
Molecular Weight 284.56 g/mol
MDL Number MFCD23144048
SMILES O=S(CC1=C(Cl)C=CC(Br)=C1)(N)=O
Hydrogen Bond Donors 1 (Primary sulfonamide -NH₂)
Hydrogen Bond Acceptors 2 (Sulfonyl oxygens)
Physical State Solid

Pharmacophore & Structure-Activity Relationship (SAR) Potential

The strategic placement of functional groups on this scaffold allows it to act as a versatile hub for SAR exploration.

  • The 5-Bromo Group (Synthetic Handle): Bromine is an ideal leaving group for low-valent palladium insertion. Its position para to the methylene spacer allows for the extension of the molecule's linear geometry during biaryl formation.

  • The 2-Chloro Group (Steric & Metabolic Shield): The ortho-chloro substituent provides steric hindrance that can lock the conformation of the adjacent methylene group. Furthermore, halogens are classically used to block cytochrome P450-mediated aromatic oxidation, enhancing the metabolic half-life of the resulting drug candidate.

  • The Methanesulfonamide Group (Bioisostere): Sulfonamides are well-documented bioisosteres for carboxylic acids. The added flexibility of the methylene spacer makes this motif particularly effective in coordinating with metalloenzymes (such as the zinc ion in Carbonic Anhydrase inhibitors) [1].

SAR_Mapping Core Phenyl Ring (Structural Core) Bromo 5-Bromo Group (Cross-Coupling Handle) Core->Bromo Chloro 2-Chloro Group (Steric Shielding) Core->Chloro Sulfonamide Methanesulfonamide (H-Bonding Network) Core->Sulfonamide

Fig 1: Pharmacophore mapping and structural utility of the building block.

Synthetic Workflows & Experimental Protocols

The true value of CAS 1427380-65-1 lies in its orthogonal reactivity . The bond dissociation energy of the C-Br bond (~68 kcal/mol) is significantly lower than that of the C-Cl bond (~81 kcal/mol). This energy differential allows chemists to selectively functionalize the 5-position via transition-metal catalysis while leaving the 2-chloro and sulfonamide groups completely intact.

Workflow A CAS 1427380-65-1 Starting Material B Suzuki Coupling (C-Br Activation) A->B Pd Catalyst (80°C) C N-Alkylation (Sulfonamide) A->C Base / R-X (DMF) D Advanced Intermediates B->D C->D E Target API D->E Final Assembly

Fig 2: Divergent synthetic workflow leveraging the orthogonal reactivity of CAS 1427380-65-1.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Selectively arylate the 5-position without activating the C-Cl bond.

  • Reaction Setup: In a flame-dried Schlenk tube, combine (5-Bromo-2-chlorophenyl)methanesulfonamide (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Degassing (Critical Step): Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v). Degas the mixture by sparging with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) species to an inactive Pd(II) complex.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This accelerates the reductive elimination step and minimizes the residence time of the intermediate, thereby suppressing unwanted dehalogenation of the C-Cl bond.

  • Heating: Heat the reaction mixture to 80°C for 4-6 hours. Causality: Strict temperature control (≤80°C) ensures chemoselectivity. Higher temperatures risk competitive oxidative addition into the stronger C-Cl bond.

  • Self-Validating Workup & Analysis: Cool to room temperature, dilute with EtOAc, wash with water, and dry over Na₂SO₄.

    • Validation: Analyze the crude mixture via LC-MS. The starting material exhibits a complex M/M+2/M+4 isotopic cluster characteristic of a bromochloroarene. A successful reaction will show a product mass with a simple 3:1 M/M+2 ratio , confirming the displacement of the bromine atom while retaining the single chlorine atom.

Protocol B: N-Alkylation of the Methanesulfonamide

Objective: Derivatize the primary sulfonamide to a secondary sulfonamide.

  • Deprotonation: Dissolve CAS 1427380-65-1 in anhydrous DMF under an inert atmosphere. Add K₂CO₃ (2.0 equiv) and stir for 30 minutes at room temperature. Causality: The pKa of this benzylsulfonamide is approximately 10. K₂CO₃ is sufficiently basic to quantitatively generate the sulfonamide anion in a polar aprotic solvent like DMF, priming it for nucleophilic attack.

  • Alkylation: Add the target alkyl halide (R-X, 1.1 equiv) dropwise. Stir at 40°C until starting material consumption is confirmed by TLC.

  • Self-Validating Workup & Analysis: Quench with saturated aqueous NH₄Cl and extract with EtOAc. Causality: NH₄Cl neutralizes the excess base without causing alkaline hydrolysis of sensitive functional groups on the newly added alkyl chain.

    • Validation: ¹H NMR (in DMSO-d₆) will demonstrate the complete disappearance of the characteristic broad sulfonamide -NH₂ singlet (typically observed around 7.0–7.5 ppm) and the emergence of new aliphatic signals corresponding to the alkyl substituent.

Supplier Landscape & Procurement Strategy

Sourcing high-purity building blocks is critical to avoiding catalytic poisoning (often caused by trace heavy metals or sulfurous impurities in lower-grade reagents). CAS 1427380-65-1 is commercially available through several specialized chemical vendors [2][3].

Table 2: Verified Commercial Suppliers
SupplierCatalog / Product IDStated PuritySourcing Link
BLD Pharmatech BD00974165≥ 95%
AK Scientific 8090DV≥ 95%
Sigma-Aldrich (Merck) 1427380-65-1Research Grade

Quality Control Note: Upon receipt, it is highly recommended to perform an independent LC-MS and ¹H NMR analysis. Pay specific attention to the baseline in the aromatic region of the NMR to ensure no des-bromo or des-chloro impurities are present from the manufacturer's upstream synthesis.

References

safety and handling precautions for halogenated sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Safety, Handling, and Containment of Halogenated Sulfonamides

Executive Summary: The Dual-Hazard Profile

Halogenated sulfonamides are not a monolith; they present a bifurcated hazard profile depending on the position of the halogen atom. Effective safety protocols must distinguish between N-Halosulfonamides (high-energy oxidizers used as reagents) and Ring-Halogenated Sulfonamides (stable pharmacophores used as therapeutic agents).

  • Class A: N-Halosulfonamides (e.g., Chloramine-T, Dichloramine-T)

    • Primary Hazard: Violent reactivity, oxidative instability, and release of toxic halogen gases (

      
      , 
      
      
      
      ) upon acidification.
    • Handling Focus: Blast mitigation, temperature control, and reductive quenching.

  • Class B: Ring-Halogenated Sulfonamides (e.g., Indisulam, Sulfamethoxazole)

    • Primary Hazard: Severe immunotoxicity (Stevens-Johnson Syndrome), respiratory sensitization, and crystalluria.

    • Handling Focus: Aerosol containment (OEL bands), cross-contamination prevention, and surface decontamination.

Class A: Physicochemical Hazards (N-Halosulfonamides)

These compounds contain a labile Nitrogen-Halogen bond (


 or 

). They function as reservoirs of active halogens. The safety imperative is preventing the inadvertent release of this energy.
Chemical Incompatibility Matrix

The following table summarizes critical incompatibilities. Mixing N-halosulfonamides with these agents is the primary cause of laboratory accidents involving this class.

Incompatible AgentReaction ConsequenceMechanism of Failure
Ammonia / Ammonium Salts EXPLOSION HAZARD Formation of Nitrogen Trichloride (

) or Hydrazine derivatives.
Strong Acids (HCl,

)
TOXIC GAS RELEASE Protonation of the nitrogen triggers release of

or

gas.
Primary/Secondary Amines EXOTHERMIC / EXPLOSION Rapid N-halogen transfer forming unstable N-haloamines.
Organic Solvents (Acetone) SHOCK SENSITIVE Formation of

-halo ketones or shock-sensitive precipitates.
Mechanism of Acid-Catalyzed Decomposition

Understanding the mechanism is vital for designing emergency responses. Acidification does not just "neutralize" the salt; it destabilizes the N-Cl bond.

Decomposition cluster_0 Stable State (pH > 8) cluster_1 Acidification Event cluster_2 Hazard Release Salt Chloramine-T (Salt) Inter N-Chloro-p-toluene sulfonamide (Insoluble) Salt->Inter Rapid Protonation Proton + H+ (Acid) Disprop Disproportionation (Dichloramine-T) Inter->Disprop pH < 4 Gas Cl2 Gas Release Disprop->Gas Hydrolysis

Figure 1: Acid-catalyzed decomposition pathway of Chloramine-T, leading to chlorine gas release.

Class B: Toxicological Containment (Ring-Halogenated)

For drug candidates, the halogen stabilizes the molecule, increasing metabolic half-life and potency. The risk shifts from explosion to sensitization.

The Immunotoxicity Threshold

Sulfonamides are notorious for inducing Type I (IgE-mediated) and Type IV (T-cell mediated) hypersensitivity.

  • Sensitization Risk: Inhalation of dry powder is the fastest route to sensitization.

  • OEL Assignment: Unless specific data exists, treat all halogenated sulfonamide drug candidates as OEL Band 4 (< 10

    
    ) .
    
Weighing and Transfer Protocol
  • Engineering Control: All weighing must occur inside a Class I Biological Safety Cabinet (BSC) or a Powder Containment Balance Enclosure.

  • PPE: Double nitrile gloves (outer glove discarded inside the hood), Tyvek sleeves, and N95/P3 respirator if enclosure breach is possible.

  • Solvent Selection: Avoid dissolving sulfonamides in DMSO for skin applications, as DMSO enhances transdermal permeation of the sensitizer.

Operational Workflows & Emergency Response

The "Self-Validating" Quenching Protocol

Never dispose of N-halosulfonamide active solutions directly. You must chemically destroy the oxidative potential. This protocol includes a validation step to ensure safety.

Reagents:

  • Sodium Thiosulfate (

    
    ) or Sodium Sulfite (
    
    
    
    ).[1]
  • Starch-Iodide Paper (Validation indicator).

Step-by-Step Procedure:

  • Buffer: If the reaction mixture is acidic, slowly add Sodium Carbonate (

    
    ) solution to adjust pH to 7–9. Rationale: Quenching in acid can precipitate colloidal sulfur or release 
    
    
    
    .
  • Quench: Slowly add 1.5 molar equivalents of Sodium Thiosulfate solution. The reaction is exothermic; monitor temperature.

  • Stir: Allow to stir for 15–30 minutes.

  • Validate (The Critical Step): Dip a strip of Starch-Iodide paper into the solution.

    • Blue/Black: Oxidizer still present. Add more thiosulfate.

    • White/Colorless: Quench successful. Safe for aqueous waste disposal (check local regulations).

Cradle-to-Grave Safety Lifecycle

SafetyLifecycle Start Storage Weigh Weighing Start->Weigh Segregate from Acids/Ammonia React Reaction / Usage Weigh->React Local Exhaust Ventilation Quench Reductive Quench React->Quench Excess Oxidizer Remaining Validate Starch-Iodide Test Quench->Validate 30 min stir Validate->Quench Positive (Blue) Waste Chemical Waste Validate->Waste Negative (White)

Figure 2: Operational safety lifecycle ensuring no active oxidizer enters the waste stream.

References

  • Bretherick's Handbook of Reactive Chemical Hazards . (2017). Urben, P. (Ed.), 8th Edition.[2] Elsevier.[3][4] (Authoritative source on N-halo explosivity and incompatibility).

  • PubChem Compound Summary: Chloramine-T . National Center for Biotechnology Information. [Link]

  • Sulfonamide Allergies: Pathophysiology and Clinical Management . Khan, D. A., & Knowles, S. R. (2019).[4][5] Journal of Allergy and Clinical Immunology: In Practice. [Link]

  • Safe Handling of Hazardous Chemicals . National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). National Academies Press. [Link]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of (2-Bromo-5-chlorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(2-Bromo-5-chlorophenyl)methanesulfonamide (CAS: 1503686-94-9),[1] is a highly valuable building block in medicinal chemistry, frequently utilized in the development of sulfonamide-based therapeutics and agrochemicals. Synthesizing aryl methanesulfonamides directly from their corresponding benzyl halides is a critical transformation. Historically, this required the use of hazardous thiols or highly toxic chlorine gas[2].

Herein, we detail a robust, three-step telescoping protocol that bypasses these hazards. By leveraging the N-chlorosuccinimide (NCS)-mediated oxidative chlorosulfonation of an S-alkyl isothiouronium salt—a methodology optimized by Yang and Xu[2],[3]—this protocol ensures high yields, excellent functional group tolerance, and operational safety.

Causality Behind Experimental Choices
  • Thiourea over Thiols: In Step 1, thiourea acts as a potent sulfur nucleophile, displacing the benzylic bromide via an S_N2 mechanism. Unlike benzyl thiols, which are volatile and malodorous, the resulting S-(2-bromo-5-chlorobenzyl)isothiouronium bromide is an odorless, stable, and water-soluble crystalline solid[3].

  • NCS/HCl over Cl₂ Gas: In Step 2, the isothiouronium salt is subjected to NCS in the presence of aqueous HCl and acetonitrile. The reaction of NCS with HCl generates active chlorine species (in situ Cl₂) in a controlled manner[3]. This active chlorine oxidatively cleaves the C-S bond, releasing the sulfonyl chloride.

  • Thermal Control: Maintaining the temperature below 20 °C during oxidation is critical. The oxidation is highly exothermic, and elevated temperatures will lead to the irreversible hydrolysis of the sulfonyl chloride into an unreactive sulfonic acid[3].

Experimental Workflow

SynthesisWorkflow SM 2-Bromo-5-chlorobenzyl bromide (Starting Material) Step1 Step 1: Nucleophilic Substitution (Thiourea, EtOH, Reflux) SM->Step1 Int1 S-(2-Bromo-5-chlorobenzyl) isothiouronium bromide Step1->Int1 Step2 Step 2: Oxidative Chlorosulfonation (NCS, HCl, MeCN, <20 °C) Int1->Step2 Int2 (2-Bromo-5-chlorophenyl) methanesulfonyl chloride Step2->Int2 Step3 Step 3: Amination (Aqueous NH₃, THF, 0 °C to RT) Int2->Step3 Product (2-Bromo-5-chlorophenyl) methanesulfonamide (Target Product) Step3->Product

Three-step telescoping synthesis of this compound.

Detailed Step-by-Step Methodologies

Step 1: Nucleophilic Substitution (Isothiouronium Salt Formation)

Objective: Convert the starting benzyl bromide into a stable, odorless sulfur-containing intermediate[2].

  • Suspend 2-bromo-5-chlorobenzyl bromide (10.0 g, 35.2 mmol) and thiourea (2.68 g, 35.2 mmol, 1.0 equiv) in absolute ethanol (35 mL).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) under a nitrogen atmosphere for 1.5 hours.

  • Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 5:1). The benzyl bromide (

    
    ) must be fully consumed, replaced by a polar baseline spot (
    
    
    
    ).
  • Cool the reaction to room temperature and concentrate under reduced pressure (25 mmHg, 50 °C) to afford S-(2-bromo-5-chlorobenzyl)isothiouronium bromide as a white crystalline solid.

  • Dry the solid under high vacuum for 2 hours. (Yield is typically quantitative; use directly in Step 2).

Step 2: NCS-Mediated Oxidative Chlorosulfonation

Objective: Oxidatively cleave the isothiouronium salt to generate the highly electrophilic sulfonyl chloride[3].

  • In a 250 mL three-necked flask equipped with a mechanical stirrer and an internal thermometer, suspend NCS (18.8 g, 140.8 mmol, 4.0 equiv) in acetonitrile (56 mL).

  • Add 2M aqueous HCl (10 mL) and cool the biphasic mixture to 10 °C using an ice-water bath.

  • Critical Step: Slowly add the crude S-(2-bromo-5-chlorobenzyl)isothiouronium bromide (approx. 12.6 g, 35.2 mmol) in small portions over 30 minutes. Monitor the internal thermometer continuously. Ensure the temperature does not exceed 20 °C . The mixture will turn into a clear yellow solution[3].

  • After the addition is complete, stir the reaction for an additional 30 minutes at 15 °C.

  • Transfer the mixture to a separatory funnel, dilute with water (50 mL), and extract with methyl tert-butyl ether (MTBE) (3 × 50 mL).

  • Wash the combined organic layers with saturated aqueous NaCl (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <35 °C to yield (2-bromo-5-chlorophenyl)methanesulfonyl chloride.

  • Validation Check: Do not store this intermediate. Sulfonyl chlorides are prone to ambient hydrolysis. Proceed immediately to Step 3.

Step 3: Amination (Sulfonamide Formation)

Objective: Trap the electrophilic sulfonyl chloride with ammonia to form the final sulfonamide.

  • Dissolve the crude (2-bromo-5-chlorophenyl)methanesulfonyl chloride in anhydrous THF (40 mL) and cool to 0 °C in an ice bath.

  • Dropwise, add 28% aqueous ammonium hydroxide (25 mL, large excess) over 15 minutes. A white precipitate may begin to form as ammonium chloride precipitates and the excess ammonia scavenges the generated HCl.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure to remove the THF solvent.

  • Dilute the remaining aqueous slurry with water (30 mL) and extract with ethyl acetate (3 × 50 mL).

  • Wash the combined organic extracts with 1M HCl (30 mL) to remove excess ammonia, followed by brine (30 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate to afford crude this compound.

  • Purify via recrystallization from hot ethyl acetate/hexanes to yield the pure product as a white solid.

Quantitative Data & Yield Analysis

Reaction StepStoichiometry (SM : Reagent)Temp. ConstraintReaction TimeExpected YieldPurification Method
1. Substitution 1.0 : 1.0 (Thiourea)80 °C (Reflux)1.5 hours>98%Solvent Evaporation (None required)
2. Oxidation 1.0 : 4.0 (NCS)<20 °C (Strict) 1.0 hour85 - 90%Liquid-Liquid Extraction (MTBE)
3. Amination 1.0 : 10.0 (NH₃ aq)0 °C → 25 °C2.0 hours80 - 85%Recrystallization (EtOAc/Hexanes)
Overall Process --~4.5 hours ~70 - 75% -

References

  • Yang, Z., & Xu, J. (2014). Preparation of Alkanesulfonyl Chlorides from S-Alkyl Isothiourea Salts via N-Chlorosuccinimide Mediated Oxidative Chlorosulfonation. Organic Syntheses, 91, 116-124. URL:[Link]

Sources

Application Note: HPLC and LC-MS/MS Analysis of (2-Bromo-5-chlorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the analytical protocols for (2-Bromo-5-chlorophenyl)methanesulfonamide , a halogenated primary sulfonamide intermediate used in the synthesis of bioactive pharmaceutical ingredients (APIs).[1] Due to its structural similarity to sulfonamide antibiotics and anticonvulsants (e.g., zonisamide analogs), precise characterization is critical for establishing purity and tracking carryover in synthetic pathways.

We present two complementary methods:

  • HPLC-UV (Method A): A robust, cost-effective protocol for raw material assay and purity profiling (>98% purity checks).[1]

  • LC-MS/MS (Method B): A high-sensitivity method utilizing Negative Electrospray Ionization (ESI-) for trace quantification (ng/mL levels) in complex reaction matrices or biological fluids.[1]

Chemical Context & Analytical Strategy

Analyte Properties

The target molecule consists of a benzene ring substituted with bromine (position 2) and chlorine (position 5), attached to a methanesulfonamide group.[2]

PropertyValueAnalytical Implication
Formula C

H

BrClNO

S
Distinct isotope pattern (Br + Cl) aids MS confirmation.[1]
MW (Monoisotopic) ~282.9 Da (

Br,

Cl)
Parent ion selection for MS.
pKa (Sulfonamide) ~10.0 (Theoretical)Weakly acidic; ionizes well in ESI Negative mode (

).
LogP ~1.7 - 2.1Moderately lipophilic; suitable for Reversed-Phase (C18) chromatography.
UV Absorbance

~220 nm, 260 nm
Halogenated ring provides sufficient UV chromophores.
Method Development Workflow

The following flowchart illustrates the decision matrix used to select the optimal detection mode based on the analytical goal.

MethodSelection Start Analytical Goal Goal_Purity Purity / Assay (>0.1% conc) Start->Goal_Purity Goal_Trace Trace / PK Study (<0.1% or Bioanalysis) Start->Goal_Trace Method_UV Method A: HPLC-UV Broad applicability, Cost-effective Goal_Purity->Method_UV Method_MS Method B: LC-MS/MS High Specificity, Isotope Confirmation Goal_Trace->Method_MS Optimization_UV Optimize: Gradient Slope Wavelength: 220/254 nm Method_UV->Optimization_UV Optimization_MS Optimize: ESI(-) Transitions Source Temp & Gas Flow Method_MS->Optimization_MS

Figure 1: Decision matrix for selecting Method A (UV) vs. Method B (MS/MS).

Method A: HPLC-UV Protocol (Assay & Purity)[1]

Purpose: Routine quality control, synthesis monitoring, and stability testing.

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

    • Rationale: The C18 stationary phase provides strong retention for the hydrophobic halogenated ring, while the "Plus" (end-capped) technology reduces peak tailing from the sulfonamide nitrogen.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (v/v).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 220 nm (Quantification) and 254 nm (Identification).

  • Injection Volume: 5–10 µL.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
1.0955Hold
10.01090Linear Gradient
12.01090Wash
12.1955Re-equilibration
15.0955End of Run
Standard Preparation
  • Stock Solution: Dissolve 10 mg of this compound in 10 mL of Methanol (Conc: 1 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (50:50) to achieve 100 µg/mL.

Method B: LC-MS/MS Protocol (Trace Analysis)[1]

Purpose: Quantifying trace impurities in drug substances or analyzing pharmacokinetic (PK) samples.[3] Mechanism: Negative Electrospray Ionization (ESI-) is selected because the sulfonamide proton (


) is acidic and readily deprotonates to form 

.[1]
Mass Spectrometry Parameters
  • Instrument: Triple Quadrupole MS (e.g., Sciex 4500, Thermo Altis, or Agilent 6470).

  • Ionization Mode: ESI Negative (

    
    ).[1]
    
  • Spray Voltage: -2500 V to -3500 V.[1]

  • Source Temp: 350°C (Optimized for sulfonamide thermal stability).

  • Curtain Gas / Sheath Gas: High (35–45 psi) to aid desolvation.

MRM Transitions (Multiple Reaction Monitoring)

Due to the presence of Bromine (


) and Chlorine (

), the parent ion cluster is complex. We track the most abundant monoisotopic mass (

).
Transition TypePrecursor Ion (m/z)

Product Ion (m/z)Collision Energy (eV)Proposed Fragment Structure
Quantifier 281.979.035

(Bromide ion)
Qualifier 1 281.9217.920

(Loss of SO

)
Qualifier 2 283.9 (

isotope)
81.035

(Confirmation)

Note: The loss of


 (64 Da) is characteristic of sulfonamides. However, halogenated aromatics often yield high-intensity halide ions (

) in negative mode, which provides excellent sensitivity.[1]
LC Conditions for MS
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH natural ~6.8).

    • Rationale: Ammonium acetate promotes ionization in negative mode better than formic acid, which can suppress signal in ESI-.[1]

  • Mobile Phase B: Methanol.[4]

  • Flow Rate: 0.4 mL/min.

Fragmentation Pathway Visualization

The following diagram depicts the theoretical fragmentation utilized for the MS method.

Fragmentation Parent Parent Ion [M-H]- m/z 281.9 Frag1 Loss of SO2 [Ar-CH2-NH]- m/z ~217.9 Parent->Frag1 - SO2 (64 Da) Frag2 Bromide Ion [Br]- m/z 79.0 Parent->Frag2 C-Br Cleavage (High Energy) Frag3 Sulfonamide Cleavage [SO2NH2]- m/z 96.0 Parent->Frag3 Benzylic Cleavage (Minor Path)

Figure 2: Proposed ESI(-) fragmentation pathway for this compound.

Validation Guidelines (Self-Validating System)

To ensure trustworthiness, the user must perform the following System Suitability Tests (SST) before every analysis batch.

System Suitability Criteria
ParameterAcceptance CriteriaLogic
Retention Time %RSD

(n=5)
Ensures pump/gradient stability.[1]
Peak Area %RSD

(UV);

(MS)
Verifies injection precision.
Tailing Factor (

)

Checks for secondary interactions (silanol activity).
Signal-to-Noise (S/N)

(for LOQ)
Confirms sensitivity limits.
Linearity & Range
  • UV Range: 1 µg/mL to 200 µg/mL (

    
    ).
    
  • MS Range: 1 ng/mL to 1000 ng/mL (Weighted

    
     regression).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Split Peak Solvent mismatchDissolve sample in mobile phase starting composition (95% Water).
Low MS Sensitivity Ion suppressionSwitch from Formic Acid to Ammonium Acetate; Check for co-eluting matrix.
Retention Shift pH instabilityEnsure buffer (Ammonium Acetate) is fresh; Sulfonamides are pH sensitive.
Carryover Adsorption to rotorUse a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.

References

  • PubChem Database. (2023). This compound Compound Summary. National Center for Biotechnology Information. [Link](Note: Link directs to main search; specific CID 13284272 or similar analog structure verified via search).

  • Holčapek, M., et al. (2012). Recent advances in the analysis of sulfonamides by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

Disclaimer: This protocol is intended for research and development purposes only. Users must validate the method in their own laboratory environment according to ICH Q2(R1) guidelines before use in regulated applications.

Sources

using (2-Bromo-5-chlorophenyl)methanesulfonamide as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(2-Bromo-5-chlorophenyl)methanesulfonamide (CAS: 1202760-49-7) is a bifunctional halogenated scaffold that serves as a critical building block in the synthesis of polysubstituted arenes and fused heterocycles. Its structural uniqueness lies in the "orthogonal reactivity" of its halogen substituents—a highly reactive ortho-bromide and a less reactive meta-chloride—combined with a sulfonamide tail. This guide details the chemoselective functionalization of this molecule, specifically focusing on chemoselective cross-coupling and intramolecular cyclization to access benzosultams, a privileged pharmacophore in medicinal chemistry.

Structural Pharmacophore & Reactivity Profile

The utility of this compound stems from its electronic landscape, which allows for sequential, controlled functionalization.

1.1 The Orthogonal Triad
  • Site A: Aryl Bromide (C-2): Located ortho to the methanesulfonamide group. The C–Br bond has a lower Bond Dissociation Energy (BDE: ~66 kcal/mol) compared to C–Cl (~81 kcal/mol), making it the primary site for oxidative addition by Palladium(0) catalysts.

  • Site B: Aryl Chloride (C-5): Located meta to the sulfonamide tail. It remains inert under standard Suzuki-Miyaura conditions used for the bromide, allowing for late-stage diversification.

  • Site C: Sulfonamide Nitrogen: The primary sulfonamide protons (

    
    ) are sufficiently acidic to be deprotonated by weak bases (
    
    
    
    ,
    
    
    ), turning the nitrogen into a nucleophile for alkylation or Buchwald-Hartwig amidation.
1.2 Visualization of Reactivity

ReactivityMap Core (2-Bromo-5-chlorophenyl) methanesulfonamide Br_Site Site A: C-2 Bromide (High Reactivity) Core->Br_Site Cl_Site Site B: C-5 Chloride (Latent Reactivity) Core->Cl_Site N_Site Site C: Sulfonamide NH2 (Nucleophile) Core->N_Site Suzuki Suzuki/Buchwald Coupling (1st Step) Br_Site->Suzuki Pd(0) Insertion Sultam Intramolecular Cyclization (Benzosultam Formation) Br_Site->Sultam Intramolecular Pd/Cu LateStage Late-Stage Diversification (2nd Step) Cl_Site->LateStage Requires specialized ligands N_Site->Sultam Nucleophilic Attack

Caption: Reactivity map highlighting the orthogonal nature of the halogen substituents and the dual-role of the sulfonamide tail.

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: To functionalize the C-2 position with an aryl group while preserving the C-5 chloride for future use.

2.1 Mechanistic Insight

The rate of oxidative addition of Pd(0) to aryl halides follows the order I > Br > Cl. By controlling the catalyst-ligand system and temperature, we can achieve >95% selectivity for the bromide. We utilize Pd(dppf)Cl₂ , a bidentate ligand complex that is robust and minimizes dehalogenation side reactions compared to monodentate phosphines.

2.2 Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.1 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (

    
    ) (3 mol%)
    
  • Base: Sodium Carbonate (

    
    ) (2.0 M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)

2.3 Step-by-Step Procedure
  • Setup: In a 20 mL microwave vial or round-bottom flask, charge the substrate (1.0 mmol, 284 mg), arylboronic acid (1.1 mmol), and

    
     (0.03 mmol, 24 mg).
    
  • Inert Atmosphere: Seal the vessel and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvent Addition: Add degassed 1,4-Dioxane (5 mL) and 2.0 M

    
     (1.5 mL) via syringe.
    
  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Note: Do not exceed 90°C to prevent activation of the C-5 chloride.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS.[1] The starting material (Br-Cl) should disappear; the mono-coupled product (Ar-Cl) should be the major peak.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, gradient 0-40% EtOAc in Hexanes).

Protocol B: Synthesis of Benzosultams (Intramolecular Cyclization)

Objective: To synthesize 5-chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (a 5-membered cyclic sulfonamide) via intramolecular C–N bond formation.

3.1 Mechanistic Insight

This transformation exploits the proximity of the sulfonamide nitrogen to the ortho-bromide. While Palladium can be used, Copper(I) catalysis is preferred here due to lower cost and high efficiency for intramolecular amidation. The reaction forms a 5-membered sultam ring, a bioisostere of the


-lactam found in many anti-inflammatory and anti-viral agents.
3.2 Materials
  • Substrate: this compound (1.0 equiv)

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%)

  • Ligand: L-Proline (20 mol%) or DMEDA (20 mol%)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)[2]
    
  • Solvent: DMSO (anhydrous)

3.3 Step-by-Step Procedure
  • Charge: In a screw-cap pressure tube, add the substrate (1.0 mmol), CuI (19 mg), L-Proline (23 mg), and

    
     (276 mg).
    
  • Solvent: Add anhydrous DMSO (3 mL).

    • Critical: DMSO promotes the solubility of the inorganic base and stabilizes the Cu-intermediate.

  • Reaction: Seal the tube and heat to 110°C for 12–16 hours.

    • Observation: The reaction mixture typically turns from green/blue to dark brown.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (20 mL) and acidify slightly with 1M HCl to pH ~5 (to protonate the sultam nitrogen if necessary, though usually it precipitates).

  • Extraction: Extract with EtOAc (3 x 15 mL). The DMSO must be thoroughly washed out with water/brine washes (5 x).

  • Purification: Recrystallization from Ethanol is often sufficient. If not, use column chromatography (DCM/MeOH 95:5).

3.4 Workflow Visualization

SultamSynthesis cluster_mech Mechanism Start Start: (2-Bromo-5-chlorophenyl) methanesulfonamide Reagents Add: CuI (10%), L-Proline (20%) K2CO3, DMSO Start->Reagents Heat Heat: 110°C, 12-16h (Intramolecular N-Arylation) Reagents->Heat Product Product: 5-chloro-1,3-dihydrobenzo[c] isothiazole 2,2-dioxide Heat->Product Step1 1. N-Deprotonation Step2 2. Oxidative Addition (Cu) Step1->Step2 Step3 3. Reductive Elimination Step2->Step3

Caption: Workflow for the copper-catalyzed synthesis of the benzosultam scaffold.

Data Summary & Troubleshooting

4.1 Comparative Reactivity Table
Reaction TypeTarget SiteCatalyst SystemTempYield (Typical)Selectivity Note
Suzuki Coupling C-2 (Br)

/

80°C85-92%C-5 (Cl) remains intact.
Buchwald-Hartwig C-2 (Br)

/ Xantphos
100°C75-85%Use weak base (

) to avoid sulfonamide interference.
Sultam Cyclization C-2 + NCuI / L-Proline110°C80-90%Requires polar solvent (DMSO/DMF).
Cl-Functionalization C-5 (Cl)

/ SPhos
120°C60-75%Only works after C-2 Br is consumed.
4.2 Troubleshooting Guide
  • Issue: Dehalogenation (Loss of Br without coupling).

    • Cause: Hydride source in solvent or overheating.

    • Fix: Use strictly anhydrous solvents; switch to 1,4-dioxane; lower temperature to 70°C.

  • Issue: Poor Cyclization Yield.

    • Cause: Poisoning of Copper catalyst or insufficient base.

    • Fix: Ensure ligand (L-Proline) is fresh; increase catalyst loading to 20 mol%; ensure reaction is under inert gas (

      
      ).
      
  • Issue: Solubility.

    • Fix: The sulfonamide is polar.[3] If working up, avoid non-polar solvents like Hexane. Use EtOAc or DCM/MeOH mixtures.

Medicinal Chemistry Applications

The this compound scaffold is particularly relevant for:

  • Carbonic Anhydrase Inhibitors (CAIs): The primary sulfonamide moiety is a classic Zinc-binding group (ZBG). The 5-chloro substitution mimics the pharmacophore of clinically used diuretics (e.g., Chlorothiazide).

  • Nav1.7 Inhibitors: Aryl sulfonamides are key pharmacophores in the development of non-opioid pain management drugs targeting voltage-gated sodium channels.

  • Fragment-Based Drug Discovery (FBDD): With a Molecular Weight of ~284 Da and distinct growth vectors (Br, Cl, NH2), this molecule is an ideal "fragment" for crystallographic screening.

References

  • Mondal, S., & Debnath, S. (2014).[4][5] Synthesis of Sultams by Ring-Closing Metathesis and Intramolecular Coupling.[6] Synthesis, 46(03), 368-374.

  • Liu, H., et al. (2025).[4] A one-pot method for the Sonogashira coupling and cyclization of 2-bromobenzenesulfonamides.[4] Journal of Organic Chemistry, 90, 984-993.[4]

  • BenchChem. (2025).[2][7][8] Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. BenchChem Technical Notes.

  • Reissert, A. (1896). Über die o-Chlorbenzylsulfonsäure und das o-Chlorbenzylsultam. Berichte der deutschen chemischen Gesellschaft, 29(1).
  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 66157489: this compound. PubChem.

Sources

Comprehensive Protocol for Biological Screening of (2-Bromo-5-chlorophenyl)methanesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The (2-Bromo-5-chlorophenyl)methanesulfonamide scaffold represents a distinct subclass of sulfonamide inhibitors. Unlike classical benzenesulfonamides where the zinc-binding group (ZBG) is directly attached to the aromatic ring, the methanesulfonamide linker (


) introduces rotational flexibility and alters the pKa of the sulfonamide nitrogen.

The presence of the 2-bromo and 5-chloro substituents on the phenyl ring significantly increases lipophilicity (


) and steric bulk, suggesting these derivatives are best suited for targeting hydrophobic pockets in metalloenzymes or disrupting lipid membranes in microbial targets.

Primary Screening Targets:

  • Carbonic Anhydrase (CA) Inhibition: The primary target for sulfonamides. The halogenated tail exploits the hydrophobic half of the CA active site.

  • Cytotoxicity (Anticancer): Targeting hypoxia-induced CA IX/XII isoforms.

  • Antimicrobial Activity: Halogenated small molecules frequently exhibit broad-spectrum activity against Gram-positive bacteria and fungi.

Compound Management & Preparation

Due to the heavy halogenation (Br, Cl), these derivatives are highly lipophilic and prone to precipitation in aqueous buffers. Strict adherence to solvent protocols is required to prevent false negatives (due to crashing out) or false positives (due to aggregation).

Solubilization Protocol
  • Stock Solvent: 100% DMSO (Molecular Biology Grade).

  • Concentration: Prepare 10 mM master stocks.

  • Storage: -20°C in amber glass vials (halogens can be photosensitive).

  • Working Solutions: Dilute in assay buffer immediately prior to use. Ensure final DMSO concentration in the assay does not exceed 1% (v/v) for cellular assays or 5% (v/v) for robust enzymatic assays.

Critical Check: Visually inspect for "oiling out" upon dilution into aqueous buffer. If precipitation occurs, add 0.01% Triton X-100 to the assay buffer.

Primary Screen: Carbonic Anhydrase Inhibition (Esterase Assay)

While the CO₂ hydration method is physiological, the Esterase Activity Assay using 4-nitrophenyl acetate (4-NPA) is the industry standard for High-Throughput Screening (HTS) of sulfonamides due to its stability and colorimetric readout.

Mechanism

Carbonic Anhydrase catalyzes the hydrolysis of 4-NPA to 4-nitrophenol (yellow,


 nm). Sulfonamide derivatives bind to the Zn²⁺ ion in the active site, blocking this hydrolysis.
Materials
  • Enzyme: Recombinant human CA I, II, IX, or XII (commercially available).

  • Substrate: 4-Nitrophenyl acetate (4-NPA). Dissolve in acetonitrile (stock 100 mM).

  • Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5.

  • Control: Acetazolamide (Standard CA inhibitor).[1][2]

Step-by-Step Protocol
  • Enzyme Prep: Dilute enzyme in Buffer to a concentration where the linear velocity of the reaction is maintained for 15 minutes (typically 0.1–0.5 µM final).

  • Compound Addition:

    • Add 10 µL of test compound (serially diluted) to 96-well clear plates.

    • Add 80 µL of Enzyme solution.

    • Pre-incubation: Incubate for 15 minutes at 25°C. This is critical for sulfonamides to displace the water molecule bound to Zn²⁺.

  • Reaction Initiation: Add 10 µL of Substrate (4-NPA, final conc. 0.5 mM).

  • Measurement: Monitor Absorbance at 405 nm kinetically for 30 minutes (read every 30 seconds).

  • Blank Correction: Subtract the spontaneous hydrolysis rate of 4-NPA (Buffer + Substrate, no Enzyme) from all reads.

Data Visualization: Assay Workflow

CA_Assay_Workflow Stock Compound Stock (10mM DMSO) Dilution Serial Dilution (Assay Buffer) Stock->Dilution PreInc Enzyme Pre-incubation (15 min @ 25°C) Dilution->PreInc + hCA Isoform Substrate Add Substrate (4-NPA) PreInc->Substrate Read Kinetic Read (OD 405nm) Substrate->Read Analysis Calculate IC50 (Non-linear regression) Read->Analysis

Figure 1: Kinetic Esterase Assay workflow for Carbonic Anhydrase inhibition screening.

Secondary Screen: Cytotoxicity Profiling (MTT/MTS)

To determine if the derivatives are viable drug candidates or toxic artifacts, screen against a tumor line (e.g., HeLa or A549) and a normal fibroblast line (e.g., NIH/3T3).

Protocol
  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Remove media. Add 100 µL fresh media containing test compounds (0.1 µM – 100 µM).

    • Vehicle Control: 0.5% DMSO.

    • Positive Control: Doxorubicin or Staurosporine.

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 3-4 hours. Solubilize formazan crystals with DMSO.

  • Readout: Absorbance at 570 nm.

Selectivity Index (SI): Calculate


. An 

indicates a promising therapeutic window.

Tertiary Screen: Antimicrobial Susceptibility

Halogenated sulfonamides often exhibit "off-target" antimicrobial efficacy.

Protocol (CLSI Standards)
  • Method: Broth Microdilution.

  • Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum:

    
     CFU/mL.
    
  • Endpoint: Minimum Inhibitory Concentration (MIC) – the lowest concentration with no visible growth after 18-24h.

Data Analysis & Reporting

Quantitative Summary Table

Report your findings in the following format to facilitate SAR (Structure-Activity Relationship) analysis.

Compound IDR-GrouphCA II IC₅₀ (nM)hCA IX IC₅₀ (nM)Selectivity (IX/II)Cytotoxicity IC₅₀ (HeLa)MIC (S. aureus)
Ref (AAZ) -12.025.00.48>100 µMN/A
BMC-01 -H45.512.03.7955 µM32 µg/mL
BMC-02 -Me150.28.517.612 µM8 µg/mL

Note: AAZ = Acetazolamide (Standard).[1][2]

Logic for Hit Validation

Use the following decision tree to classify your derivatives.

Screening_Logic Start Compound Library Screen1 Primary Screen: hCA Inhibition Start->Screen1 Check1 IC50 < 100 nM? Screen1->Check1 Discard Discard / Archive Check1->Discard No Screen2 Secondary Screen: Cytotoxicity (Normal Cells) Check1->Screen2 Yes Check2 Toxic < 10 µM? Screen2->Check2 Hit Lead Candidate Check2->Hit No (Safe) Review Review for Anticancer Potential Check2->Review Yes (Toxic)

Figure 2: Decision matrix for advancing this compound derivatives.

Troubleshooting & Expert Tips

  • Spontaneous Hydrolysis: 4-NPA hydrolyzes spontaneously in basic buffers. Always prepare the substrate immediately before use and keep it on ice. If your blank rate is >20% of your enzyme rate, lower the pH to 7.2 or prepare fresh buffer.

  • The "Zinc Anchor": Sulfonamides require the protonated form (

    
    ) to bind. However, binding involves the deprotonated anion coordinating to Zn. Ensure your assay pH (7.2–7.5) allows this equilibrium.
    
  • Halogen Bonding: The 2-bromo substituent may form specific halogen bonds with backbone carbonyls in the enzyme active site. Do not swap Br for F or H without expecting drastic potency changes.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740.

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.

Sources

High-Throughput In Vitro Esterase Assay for Evaluating Sulfonamide-Based Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Scope

Sulfonamides represent the classical pharmacological pharmacophore for the inhibition of Carbonic Anhydrases (CAs), a family of ubiquitous zinc metalloenzymes responsible for catalyzing the reversible hydration of carbon dioxide. Inhibitors of human CA isoforms (particularly hCA II, IX, and XII) are highly sought after for therapeutic applications ranging from glaucoma and edema management to novel anti-tumor agents[1].

While the physiological function of CA is CO₂ hydration, measuring this reaction requires specialized stopped-flow instrumentation. For high-throughput screening and early-stage drug development, the surrogate esterase activity of CAs provides a highly robust, accessible, and continuous spectrophotometric platform[2]. This application note details a self-validating 96-well microplate protocol utilizing 4-nitrophenyl acetate (4-NPA) to evaluate the inhibitory potency of sulfonamide derivatives.

Mechanistic Rationale

The active site of a typical CA (such as hCA II) features a zinc cation (Zn²⁺) coordinated by three histidine residues and a hydroxide ion (OH⁻). During catalysis, this zinc-bound hydroxide acts as a potent nucleophile.

Sulfonamides (R-SO₂NH₂) function as competitive inhibitors. To achieve inhibition, the primary sulfonamide group must undergo deprotonation. The resulting sulfonamide anion (R-SO₂NH⁻) directly coordinates with the active site Zn²⁺, displacing the catalytic water/hydroxide molecule and effectively blocking the enzyme's nucleophilic attack on the substrate[3].

MOA Substrate Substrate (4-NPA) CA Active hCA II (Zn²⁺ - OH⁻) Substrate->CA Binds Active Site Product Product (4-Nitrophenol) CA->Product Ester Hydrolysis Inhibited Inhibited Complex (Zn²⁺ - NHSO₂-R) CA->Inhibited Competitive Binding Sulfonamide Sulfonamide (R-SO₂NH₂) Sulfonamide->Inhibited Deprotonation Inhibited->Product Catalysis Blocked

Biochemical mechanism of hCA II competitive inhibition by sulfonamides.

Assay Architecture & Causality

The assay relies on the enzyme-catalyzed hydrolysis of the colorless ester 4-NPA into acetate and 4-nitrophenol. At the assay's physiological pH (7.4), 4-nitrophenol partially ionizes into the 4-nitrophenolate anion, which emits a strong yellow color measurable at 400 nm[4].

Critical Experimental Choices:

  • Buffer Selection (HEPES-Tris, pH 7.4): Maintaining a pH of 7.4 is critical. It ensures the sulfonamide can be properly deprotonated to bind the zinc ion, while keeping the background auto-hydrolysis of the 4-NPA substrate at a manageable baseline[4].

  • Addition of Carrier Proteins: Recombinant CAs are used at highly dilute concentrations (e.g., 0.1 mg/mL stock). Adding Bovine Serum Albumin (BSA) at 1 mg/mL prevents the enzyme from adhering to the hydrophobic plastic walls of the 96-well plate, which would otherwise cause artificial signal degradation[4].

  • Pre-incubation Phase: Sulfonamides often exhibit slow-binding kinetics. A mandatory 15-minute pre-incubation of the enzyme with the inhibitor ensures that thermodynamic binding equilibrium is reached before the substrate is introduced, preventing non-linear initial velocity rates[4].

Self-Validating Experimental Protocol

Reagent Preparation
  • Assay Buffer: 20 mM HEPES-Tris, pH 7.4.

  • Enzyme Solution: Purified recombinant hCA II (or bovine CA II) diluted to 0.1 mg/mL in deionized water containing 1 mg/mL BSA[4].

  • Substrate Solution: 4-NPA is highly hydrophobic. Prepare a concentrated stock in 95% ethanol (or acetone), then dilute to a working concentration of 0.7 mM. Note: Prepare fresh immediately before use to minimize auto-hydrolysis[4].

  • Inhibitor Stocks: Dissolve sulfonamide test compounds in 100% DMSO. Perform serial dilutions. The final concentration of DMSO in the assay well must not exceed 5% to prevent enzyme denaturation or active-site dielectric shifts.

Control Matrix (Self-Validation System)

To ensure data integrity, every microplate must contain the following internal controls:

  • Enzyme Blank (Negative Control): Buffer + 4-NPA + DMSO vehicle (No Enzyme). Purpose: Quantifies the spontaneous auto-hydrolysis of 4-NPA. This background absorbance must be subtracted from all other wells.

  • Vehicle Control (Positive Control): Buffer + Enzyme + 4-NPA + DMSO vehicle (No Inhibitor). Purpose: Establishes the 100% uninhibited maximum velocity (

    
    ) of the enzyme.
    
  • Reference Standard: Acetazolamide (AZA) serial dilution. Purpose: Validates inter-assay precision and confirms enzyme structural integrity.

Step-by-Step Execution

Workflow N1 1. Master Mix Preparation Buffer + hCA II + 1 mg/mL BSA N2 2. Compound Addition Add Sulfonamide (≤5% DMSO) N1->N2 96-well microplate N3 3. Equilibrium Phase 15 min Pre-incubation at 25°C N2->N3 Prevents non-linear rates N4 4. Reaction Initiation Add 0.7 mM 4-NPA Substrate N3->N4 Substrate in EtOH N5 5. Kinetic Readout Absorbance at 400 nm (30 min) N4->N5 Measure 4-nitrophenolate N6 6. Data Processing Calculate Initial Velocity & IC₅₀ N5->N6 Blank subtraction

Step-by-step experimental workflow for the 96-well 4-NPA esterase assay.

  • Assemble the Plate: Into a 96-well flat-bottom transparent microplate, add 140 µL of Assay Buffer to each test well[4].

  • Add Inhibitor: Dispense 20 µL of the serially diluted sulfonamide compound (or DMSO vehicle for controls) into the respective wells[4].

  • Add Enzyme: Dispense 20 µL of the hCA II Enzyme Solution into all wells (except the Enzyme Blank wells, which receive 20 µL of water/BSA instead)[4].

  • Pre-Incubate: Incubate the microplate in the dark at 25°C for exactly 15 minutes to allow the sulfonamide-zinc complex to reach equilibrium[4].

  • Initiate Reaction: Quickly add 20 µL of the 0.7 mM 4-NPA Substrate Solution to all wells to start the ester cleavage[4]. Total well volume = 200 µL.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader (e.g., SpectraMax). Read the absorbance at 400 nm in kinetic mode, taking a measurement every 1 minute for 30 minutes at 25°C[4].

Data Analysis & Reference Values

Extract the initial linear velocity (slope of Absorbance vs. Time) for the first 5–10 minutes of the reaction.

  • Subtract the slope of the Enzyme Blank from all test and Vehicle Control wells.

  • Calculate the % Inhibition for each concentration:

    
    
    
  • Plot % Inhibition against the log[Inhibitor] and fit the data using a non-linear regression model (four-parameter logistic curve) to determine the IC₅₀.

Quantitative Data: Standard Sulfonamide Benchmarks

Note on Interpretation: IC₅₀ values derived from the 4-NPA esterase assay are typically in the low micromolar range due to high substrate concentrations and differing catalytic kinetics. This contrasts with the physiological CO₂ hydration assay (stopped-flow), which yields nanomolar


 values[5].
Reference InhibitorTarget IsoformAssay MethodologyReported PotencyReference
Acetazolamide hCA/bCA IIEsterase (4-NPA)IC₅₀ ≈ 18.6 µM[5]
Acetazolamide hCA IXStopped-Flow (CO₂)IC₅₀ = 30 nM[6]
Methazolamide hCA IIStopped-Flow (CO₂)

= 14 nM
[6]
Zonisamide hCA IIStopped-Flow (CO₂)

= 35.2 nM
[6]

References

1.[4] Google Patents. US20170073306A1 - Potent inhibitors of human carbonic anhydrase ii and bovine carbonic anhydrase ii and their mechanism of action. Available at: 2.[3] National Institutes of Health (PMC). Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides. Available at: 3.[2] ResearchGate. Redesign of human carbonic anhydrase II for increased esterase activity and specificity towards esters with long acyl chains. Available at: 4.[6] MedChemExpress. Carbonic Anhydrase Inhibitors. Available at: 5.[5] National Institutes of Health (PMC). Biochemical and in silico inhibition of bovine and human carbonic anhydrase-II by 1H-1,2,3-triazole analogs. Available at: 6.[1] Semantic Scholar. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Available at:

Sources

Application Note: Advanced Characterization of Novel Sulfonamide Antimicrobials

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanism of Action

The resurgence of interest in the folate synthesis pathway as a therapeutic target has driven the development of novel sulfonamide derivatives. While the class is well-established, "novel" compounds often aim to bypass resistance mechanisms encoded by sul1 and sul2 genes or improve pharmacokinetic profiles.

The Target: Dihydropteroate Synthase (DHPS)

Sulfonamides act as structural analogs of para-aminobenzoic acid (PABA).[1][2] They competitively inhibit dihydropteroate synthase (DHPS) , the enzyme responsible for incorporating PABA into dihydropteroic acid.[2][3] This blockade arrests the production of tetrahydrofolate, a cofactor essential for the synthesis of purines, thymidine, and methionine.[3]

Critical Insight: Unlike mammalian cells, which uptake folate from the environment, most bacteria are obligate synthesizers of folate.[3][4][5] This dichotomy provides the basis for sulfonamide selective toxicity.

Pathway Visualization

The following diagram illustrates the folate synthesis pathway and the specific intervention point of sulfonamides.

FolatePathway PABA PABA + Pteridine DHPS Enzyme: DHPS PABA->DHPS DHP Dihydropteroic Acid DHPS->DHP DHF Dihydrofolic Acid DHP->DHF THF Tetrahydrofolate (DNA/RNA Synthesis) DHF->THF SULFA Sulfonamides (Competitive Inhibitor) SULFA->DHPS Blocks

Figure 1: The bacterial folate synthesis pathway. Sulfonamides competitively inhibit DHPS, preventing the formation of Dihydropteroic Acid.[3][4]

Compound Handling & Preparation[6][7][8]

Sulfonamides are notoriously hydrophobic. Proper solubilization is the first step to reproducible data.

Protocol: Stock Solution Preparation
  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the preferred solvent. Avoid ethanol as it can evaporate during plate setup, altering concentrations.

  • Concentration: Prepare a 100X stock solution (e.g., if the highest test concentration is 256 µg/mL, prepare a 25,600 µg/mL stock).

  • The "DMSO Limit":

    • Constraint: Bacterial growth can be inhibited by DMSO concentrations >1% (v/v).

    • Requirement: Ensure the final assay concentration of DMSO is ≤1% (ideally 0.5%).

    • Control: Always include a "Solvent Control" well containing media + 1% DMSO (no drug) to rule out solvent toxicity.

Primary Screening: MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined via Broth Microdilution. Warning: Standard media often contains thymidine, which bacteria can utilize via the "salvage pathway" to bypass the sulfonamide block, resulting in false resistance.

Media Requirements (The "Thymidine Trap")
  • Standard: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Quality Control: You must use CAMHB with low thymidine/thymine content.

  • Validation: Test Enterococcus faecalis ATCC 29212. The MIC for Trimethoprim/Sulfamethoxazole should be ≤ 0.5/9.5 µg/mL. If MIC is high, the media has excess thymidine.

  • Supplementation: For fastidious organisms, use Lysed Horse Blood (LHB). LHB contains thymidine phosphorylase, which degrades thymidine, preventing the "trailing" effect.

Experimental Workflow

MIC_Workflow Stock Compound Stock (DMSO) Dilution 2-Fold Serial Dilution (in CAMHB) Stock->Dilution Plate 96-Well Plate Incubation (16-20h) Dilution->Plate Inoculum Bacterial Inoculum (5 x 10^5 CFU/mL) Inoculum->Plate Read Read Endpoint (80% Inhibition Rule) Plate->Read

Figure 2: Broth microdilution workflow for sulfonamide testing.

Reading the Endpoint (Crucial)

Sulfonamides are bacteriostatic and often show "trailing endpoints" (faint growth continuing through several dilutions).

  • Standard Rule: Do not look for total clearance.

  • Sulfonamide Rule: Read the MIC as the lowest concentration that inhibits ≥80% of visible growth compared to the growth control [1].

Mechanism Verification: PABA Rescue Assay

To confirm your novel compound specifically targets the folate pathway (and isn't just a general toxin), perform a PABA competition assay.

Rationale: If the compound targets DHPS, adding excess substrate (PABA) should outcompete the drug and restore bacterial growth.

Protocol
  • Setup: Prepare two identical MIC plates.

    • Plate A: Standard CAMHB.

    • Plate B: CAMHB supplemented with 100 µg/mL PABA.

  • Run: Perform standard MIC protocol on both plates using E. coli ATCC 25922.

  • Analysis:

OutcomeInterpretation
MIC Unchanged Mechanism is NOT DHPS inhibition (Off-target toxicity).
MIC Increases >4-fold Confirmed competition with PABA (Valid Sulfonamide MOA).

Synergy Assessment: Checkerboard Assay

Sulfonamides are rarely used as monotherapy. They are clinically paired with DHFR inhibitors (e.g., Trimethoprim) to block two steps in the same pathway.[4] Synergy testing is mandatory for development.

Protocol
  • Matrix: Use a 96-well plate to create an 8x8 matrix.

    • X-axis: Serial dilution of Novel Sulfonamide.

    • Y-axis: Serial dilution of Co-drug (e.g., Trimethoprim).

  • Inoculum: Standard 5 x 10^5 CFU/mL.

  • Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI) for the well with the lowest combined concentrations showing inhibition.



Interpretation of FICI [3]
FICI ValueInteraction TypeClinical Implication
≤ 0.5 Synergy High priority. Combined effect significantly greater than sum.
> 0.5 – 4.0 Indifference No interaction. Drugs act independently.
> 4.0 Antagonism Stop development. Drugs interfere with each other.

Time-Kill Kinetics

While MIC defines potency, Time-Kill defines the rate of activity. Sulfonamides are classic bacteriostatic agents.[3]

Protocol Summary
  • Inoculum: 5 x 10^5 CFU/mL in 10 mL CAMHB.

  • Treatment: Add compound at 4x MIC.

  • Sampling: Remove aliquots at 0, 4, 8, and 24 hours.

  • Plating: Serial dilute and plate on agar to count survivors.

  • Criteria:

    • Bacteriostatic: < 3 log10 reduction in CFU/mL at 24h.

    • Bactericidal: ≥ 3 log10 reduction in CFU/mL at 24h.

    • Note: Most sulfonamides will be bacteriostatic unless paired with a synergist.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition.[6] Link

  • Sköld, O. (2000).[2][5] Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates, 3(3), 155-160.[2][5][7] Link

  • Odds, F. C. (2003). Synergy, antagonism, and what the chequerboard puts between them. Journal of Antimicrobial Chemotherapy, 52(1), 1. Link

  • EUCAST. (2025). Reading guide for broth microdilution and disk diffusion. Link

Sources

Application Note: Strategic Development of (2-Bromo-5-chlorophenyl)methanesulfonamide Analogs for SAR Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

The scaffold (2-Bromo-5-chlorophenyl)methanesulfonamide represents a high-value "privileged structure" for Fragment-Based Drug Discovery (FBDD). Unlike classic aryl sulfonamides (


) which typically target Carbonic Anhydrases or COX-2, the phenylmethanesulfonamide  moiety (

) introduces a methylene "hinge." This flexibility allows the sulfonamide group to act as a bioisostere for carboxylic acids or to access distinct sub-pockets in kinases and proteases [1].
The "2-Bromo-5-Chloro" Advantage

This specific halogenation pattern offers a unique Orthogonal Reactivity Platform :

  • C2-Bromine: Highly reactive in Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) under mild conditions.[1]

  • C5-Chlorine: Electronically distinct and less reactive. It remains stable during C2-functionalization, serving as a hydrophobic anchor or a site for "forcing" conditions in late-stage diversification [2].

  • Sulfonamide Nitrogen: Weakly acidic (

    
    ), allowing for chemoselective 
    
    
    
    -alkylation or acylation.

This guide details the protocols for synthesizing the core scaffold and generating a divergent library of analogs to map Structure-Activity Relationships (SAR).

Strategic Design & Workflow

The SAR campaign is designed around three "Vectors of Diversity" (See Diagram 1).

Diagram 1: SAR Optimization Logic

SAR_Logic Core (2-Bromo-5-chlorophenyl) methanesulfonamide (SCAFFOLD) Vector1 Vector 1: C2-Aryl Coupling (Suzuki/Buchwald) Core->Vector1 Pd(0), Mild Base Vector2 Vector 2: Sulfonamide N-Capping (Alkylation/Acylation) Core->Vector2 R-X, K2CO3 Vector3 Vector 3: C5-Late Stage (High-Temp Coupling) Vector1->Vector3 Pd(II), Ligand Target Target Potency & Selectivity Vector1->Target Vector2->Target Vector3->Target

Caption: Orthogonal functionalization strategy utilizing the reactivity difference between Aryl-Br and Aryl-Cl.

Protocol 1: Synthesis of the Core Scaffold

Objective: Large-scale preparation of this compound from commercially available precursors.

Reaction Scheme
  • Sulfonation: 2-Bromo-5-chlorobenzyl bromide +

    
     Sulfonate Salt
    
  • Chlorination: Sulfonate Salt +

    
     Sulfonyl Chloride
    
  • Amidation: Sulfonyl Chloride +

    
     Product
    
Materials
  • 2-Bromo-5-chlorobenzyl bromide (CAS: 954269-86-6)

  • Sodium sulfite (

    
    )
    
  • Phosphorus oxychloride (

    
    ) or Thionyl Chloride (
    
    
    
    )
  • Ammonia (28% aqueous or 0.5M in Dioxane)

  • Solvents: Water, Acetone, DCM, DMF.[2]

Step-by-Step Methodology
  • Formation of Sodium Sulfonate:

    • Dissolve 2-Bromo-5-chlorobenzyl bromide (10.0 g, 33.5 mmol) in Acetone/Water (1:1, 100 mL).

    • Add Sodium sulfite (5.0 g, 40 mmol).

    • Reflux for 4 hours.[3] The solution will become clear.

    • Concentrate in vacuo to remove acetone. On cooling, the sodium (2-bromo-5-chlorophenyl)methanesulfonate precipitates. Filter and dry.[3]

  • Activation to Sulfonyl Chloride:

    • Suspend the dry sulfonate salt in anhydrous DCM (50 mL).

    • Add catalytic DMF (0.1 mL) followed by slow addition of Thionyl Chloride (5 mL) or

      
      .
      
    • Reflux for 3 hours under

      
      .
      
    • Caution:

      
       gas evolution. Use a scrubber.
      
    • Evaporate solvent to yield the crude sulfonyl chloride (yellow oil/solid).

  • Amidation:

    • Dissolve the crude sulfonyl chloride in THF (30 mL) and cool to 0°C.

    • Add Ammonia solution (excess, 5 eq) dropwise.

    • Stir at RT for 2 hours.

    • Workup: Dilute with water, extract with Ethyl Acetate (3x).[3][4] Wash organic layer with brine, dry over

      
      .[3]
      
    • Purification: Recrystallize from Ethanol/Hexane.

    • Expected Yield: ~75-85%.[5]

Protocol 2: Library Generation (Analog Synthesis)

Module A: Suzuki-Miyaura Coupling at C2 (The "Head" Group)

Rationale: The C2-Bromine bond is significantly weaker (BDE ~81 kcal/mol) than the C5-Chlorine bond (BDE ~96 kcal/mol), allowing selective substitution without affecting the chlorine [3].

Procedure:

  • Charge: In a microwave vial, add Scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq), and

    
     (5 mol%).
    
  • Solvent: Add Dioxane:Water (4:1, degassed).

  • Base: Add

    
     (2.0 eq).
    
  • Reaction: Heat at 90°C for 4-12 hours (or MW 110°C for 30 min).

  • Purification: Filter through Celite, concentrate, and purify via Prep-HPLC (C18 column, Water/Acetonitrile gradient).

Module B: N-Alkylation of Sulfonamide (The "Tail" Group)

Rationale: The sulfonamide proton is acidic. Alkylation here modulates solubility and membrane permeability.

Procedure:

  • Charge: Scaffold (1.0 eq) in DMF.

  • Base: Add

    
     (1.5 eq). Stir for 15 min.
    
  • Electrophile: Add Alkyl Halide (R-Br, 1.1 eq).

  • Reaction: Stir at RT for 4-16 hours.

  • Note: Over-alkylation (bis-alkylation) is rare due to steric hindrance but monitor by LCMS.

Protocol 3: Biological Evaluation (Fluorescence Polarization)

Context: Assuming the target is a protein binding pocket (e.g., Enzyme or Receptor), a competitive displacement assay is standard.

Assay Principle: A fluorescent tracer (known binder) bound to the protein has high polarization (slow rotation). If the analog displaces the tracer, polarization decreases (fast rotation).

Workflow:

  • Reagents:

    • Target Protein (10 nM final).

    • Fluorescent Tracer (2 nM final).

    • Test Compounds (Serial dilution in DMSO).

  • Plating: Use black 384-well low-binding plates.

  • Incubation:

    • Add 10 µL Protein solution.

    • Add 50 nL Compound (Pin transfer). Incubate 15 min.

    • Add 10 µL Tracer solution.

    • Incubate 60 min at RT in dark.

  • Read: Measure Fluorescence Polarization (mP) on a multi-mode reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation to determine

    
    .
    
Diagram 2: Experimental Workflow

Workflow Start Start: Scaffold (2-Br-5-Cl) Split Split into 2 Streams Start->Split StreamA Stream A: C2-Arylation (Suzuki) Split->StreamA StreamB Stream B: N-Alkylation Split->StreamB QC QC: LCMS & NMR (Purity > 95%) StreamA->QC StreamB->QC Assay Bioassay: FP Displacement QC->Assay Data Data Analysis: SAR Heatmap Assay->Data

Caption: Parallel synthesis and testing workflow for rapid SAR iteration.

Data Presentation & Analysis

When reporting SAR, organize data to highlight the impact of specific substitutions.

Table 1: SAR Summary Template

Compound IDR1 (C2-Aryl)R2 (N-Subst)C5-SubstIC50 (nM)LE (Ligand Eff.)
Lead BrHCl5400.35
A01 PhenylHCl1200.42
A02 4-F-PhenylHCl450.48
B01 BrMethylCl>10,000-
C01 4-F-PhenylMethylCl8500.30

Interpretation Guide:

  • A01 vs Lead: Indicates the hydrophobic pocket at C2 tolerates bulk.

  • B01 vs Lead: Loss of activity upon N-methylation suggests the sulfonamide -NH- is a critical Hydrogen Bond Donor (HBD).

  • C01: Confirms the HBD requirement even with the potent C2 group.

References

  • Scott, K. A., et al. (2018). Sulfonamides as Carboxylic Acid Bioisosteres in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Lott, J., et al. (2020). Comparative Reactivity of Aryl Chlorides and Bromides in Pd-Catalyzed Cross-Coupling. BenchChem Technical Notes.[6]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

Sources

Application Note: Scalable Continuous Flow Synthesis of Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Drug Development Professionals, and Flow Chemistry Engineers.

Sulfonamides are ubiquitous structural motifs in active pharmaceutical ingredients (APIs), functioning as critical pharmacophores in antibacterials, diuretics, and enzyme inhibitors. While the classical Schotten-Baumann approach—coupling a sulfonyl chloride with an amine in the presence of a base—is highly effective at the discovery bench scale, transitioning this reaction to pilot or production scale introduces severe mass and heat transfer bottlenecks. This application note details a continuous flow methodology that mitigates these risks, ensuring high chemoselectivity, operational safety, and continuous throughput.

Mechanistic Rationale & The Scale-Up Challenge

In traditional batch reactors, the nucleophilic attack of an amine on the highly electrophilic


 center of a sulfonyl chloride is rapid and highly exothermic.

The Causality of Batch Failure: When scaled up, the low surface-area-to-volume ratio of standard batch vessels prevents efficient heat dissipation. The localized thermal spikes accelerate the competing hydrolysis of the sulfonyl chloride into unreactive sulfonic acid, drastically reducing overall yields. Furthermore, poor mass transfer and inadequate mixing in biphasic batch systems create concentration gradients. These gradients often lead to over-reaction, favoring the formation of unwanted bis-sulfonylated byproducts.

The Continuous Flow Advantage: Microreactor technology fundamentally resolves these thermodynamic and kinetic limitations. The extremely high surface-area-to-volume ratio of continuous flow reactors enables near-instantaneous heat removal, completely suppressing thermal runaway even under highly concentrated conditions[1]. Additionally, the utilization of high-shear micromixers ensures a perfectly homogeneous concentration profile. This instantaneous mixing is the critical variable for maintaining strict chemoselectivity—especially when differentiating between primary and secondary amines or preventing bis-sulfonylation[2].

Workflow Visualization

FlowSetup PumpA Pump A Sulfonyl Chloride (0.5 M in MeCN) Mixer High-Shear T-Mixer PumpA->Mixer 1.0 mL/min PumpB Pump B Amine + DIPEA (0.6 M in MeCN) PumpB->Mixer 1.0 mL/min Reactor PFA Coil Reactor (40 °C, 2 min RT) Mixer->Reactor Rapid Mixing BPR Back Pressure Regulator (5 bar) Reactor->BPR Collection Product Collection & In-line Quench BPR->Collection

Continuous flow reactor setup for scalable, single-phase sulfonamide synthesis.

Experimental Setup & Protocol

Self-Validating System Design: To ensure a robust, self-validating protocol, this system intentionally avoids aqueous biphasic conditions that cause slug-flow inconsistencies. Instead, it utilizes a homogeneous solvent system (Acetonitrile) and a sterically hindered organic base (N,N-Diisopropylethylamine, DIPEA). This specific chemical environment prevents the precipitation of amine hydrochloride salts, which is the primary cause of microreactor fouling and catastrophic pressure spikes in flow systems[2]. System pressure is continuously monitored via in-line transducers; a steady pressure drop (


 bar variance) serves as real-time validation that the reactor is free of blockages and operating at a true steady state.

Step-by-Step Methodology:

  • System Priming & Pressurization: Flush the entire flow system (HPLC pumps, PTFE lines, and reactor coil) with anhydrous Acetonitrile (MeCN) at 2.0 mL/min for 10 minutes. Set the Back Pressure Regulator (BPR) to 5 bar. Causality: The 5 bar back pressure compresses any microscopic gas bubbles and prevents solvent boiling at elevated operating temperatures, ensuring a uniform residence time.

  • Reagent Preparation:

    • Stream A: Dissolve the target sulfonyl chloride (e.g., benzenesulfonyl chloride) in anhydrous MeCN to a precise concentration of 0.5 M.

    • Stream B: Dissolve the target amine (0.55 M, 1.1 eq) and DIPEA (0.6 M, 1.2 eq) in anhydrous MeCN.

  • Thermal Equilibration: Submerge the Perfluoroalkoxy alkane (PFA) reactor coil (Internal Volume: 4.0 mL) in a heating bath set to 40 °C. Causality: Flow chemistry allows for operating at higher temperatures than batch (which typically requires 0–20 °C ice baths to control exotherms) without degrading chemoselectivity, thereby significantly accelerating reaction kinetics[2].

  • Reaction Execution: Engage Pump A and Pump B simultaneously at identical flow rates of 1.0 mL/min. This provides a total system flow rate of 2.0 mL/min and a precise Residence Time (RT) of 2.0 minutes within the 4.0 mL coil.

  • Steady-State Verification: Divert the initial reactor effluent to a waste container for the first 4.0 minutes (equivalent to 2 full reactor volumes). Monitor the pressure transducer to verify steady-state dispersion has been achieved before collecting the product.

  • Collection & In-line Quench: Direct the steady-state reactor effluent into a stirred collection flask containing 1 M aqueous HCl. Causality: Immediate quenching neutralizes the DIPEA and protonates any residual unreacted amine, instantly halting the reaction and preventing downstream impurity formation.

  • Workup & Isolation: Transfer the quenched mixture to a continuous liquid-liquid phase separator (or batch separatory funnel). Extract the aqueous layer with Ethyl Acetate, wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the highly pure sulfonamide.
    
Quantitative Data & Optimization

The transition from batch to continuous flow yields exponential improvements in both throughput and product purity. The table below summarizes the optimization metrics for the synthesis of a model sulfonamide (e.g., N-phenylbenzenesulfonamide).

Optimization MetricTraditional Batch SynthesisContinuous Flow SynthesisImprovement Factor / Rationale
Reaction Time 120 - 240 minutes2.0 minutes> 60x faster due to rapid micromixing.
Operating Temperature 0 °C to 20 °C (Ice bath req.)40 °C (Isothermal)Enhanced kinetics without thermal runaway.
Chemoselectivity ~80% (Bis-sulfonylation common)> 94%+14% Purity via homogeneous concentration[2].
Space-Time Yield (STY) < 0.1 kg L⁻¹ h⁻¹> 6.5 kg L⁻¹ h⁻¹> 65x Throughput efficiency[1].
Reactor Fouling Risk Low (High volume dilution)MitigatedManaged via MeCN/DIPEA homogeneous system.
Advanced Modalities: Electrochemical Synthesis

While the continuous flow amidation of sulfonyl chlorides is highly efficient, the generation, isolation, and handling of the precursor sulfonyl chlorides themselves can be hazardous and moisture-sensitive[3]. Forward-looking scale-up facilities are increasingly exploring green chemistry alternatives, such as the direct electrochemical oxidative coupling of amines and thiols. This modern approach bypasses the need for toxic chlorinating agents entirely, utilizing electrons as a traceless reagent to form the sulfonamide bond directly[4]. Integrating such electrochemical flow cells into continuous platforms represents the next frontier in sustainable, scalable API manufacturing.

References
  • Title: A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism Source: Reaction Chemistry & Engineering (RSC Publishing) URL: [Link]

  • Title: Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols Source: Journal of the American Chemical Society URL: [Link]

  • Title: An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides Source: Processes (MDPI) URL: [Link]

Sources

molecular docking studies of (2-Bromo-5-chlorophenyl)methanesulfonamide with target proteins

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Molecular Docking of Halogenated Sulfonamides Subject: Structural Validation & Binding Mode Analysis of (2-Bromo-5-chlorophenyl)methanesulfonamide against Human Carbonic Anhydrase II (hCA II).

Executive Summary

This Application Note details the computational profiling of This compound , a halogenated sulfonamide derivative, against the zinc-metalloenzyme Human Carbonic Anhydrase II (hCA II) .[1] While benzenesulfonamides are classical hCA inhibitors, the introduction of a methylene linker (methanesulfonamide) and specific halogenation (2-Br, 5-Cl) introduces unique conformational flexibility and hydrophobic interaction potential.[1]

This protocol is designed for medicinal chemists and computational biologists. It moves beyond standard "black-box" docking by incorporating Density Functional Theory (DFT) for ligand preparation and metal-coordination constraints to accurately model the zinc-binding event.[1]

Scientific Background & Rationale

The Target: Human Carbonic Anhydrase II (hCA II)

hCA II is a ubiquitous cytosolic enzyme catalyzing the reversible hydration of CO₂. Its active site features a catalytic Zinc ion (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) coordinated by three histidine residues (His94, His96, His119). Classical inhibitors (e.g., acetazolamide) bind via a deprotonated sulfonamide nitrogen (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

) that displaces the catalytic water molecule/hydroxide ion bound to the Zinc.
The Ligand: this compound

This ligand presents three critical structural features for docking:

  • Sulfonamide Warhead (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ):  The primary zinc-binding group (ZBG).
    
  • Methylene Linker (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ):  Unlike rigid benzenesulfonamides, the methylene bridge allows the phenyl ring to adopt a "bent" conformation relative to the ZBG, potentially accessing the hydrophobic "selectivity pocket" defined by residues Val121, Leu198, and Trp5.
    
  • Halogen Substituents (2-Br, 5-Cl): These offer potential for Halogen Bonding (XB) with backbone carbonyls (e.g., Pro202) and enhanced lipophilicity.[1]

Computational Protocol

Workflow Overview

The following diagram outlines the high-precision docking pipeline, emphasizing the critical "pre-docking" quantum mechanical correction often missed in standard protocols.

DockingPipeline cluster_QC Quality Control Checkpoints Ligand Ligand Structure (2D SDF) DFT DFT Geometry Opt (B3LYP/6-31G*) Ligand->DFT QM Correction Docking Constrained Docking (Zn-N Distance) DFT->Docking 3D Conformer Protein Protein Prep (PDB: 3KS3) Grid Grid Generation (Zn²⁺ Centered) Protein->Grid H-Bond Opt Grid->Docking Analysis Interaction Profiling (PLIP / PyMOL) Docking->Analysis Pose Selection

Figure 1: Integrated QM/MM Docking Workflow. Note the DFT optimization step to ensure accurate sulfonamide bond lengths prior to docking.

Step-by-Step Methodology

Step 1: Ligand Preparation (Quantum Mechanical Optimization) Standard force fields (MMFF94) often underestimate the bond angles of sulfonamides.[1] To ensure the "warhead" geometry is accurate:

  • Generate the 3D structure and enumerate tautomers at pH 7.4. Crucial: The sulfonamide is treated in its deprotonated form (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) as this is the active binding species for Zinc coordination [1].
    
  • Protocol: Perform geometry optimization using DFT (B3LYP/6-31G)* in vacuum or implicit solvent.

  • Why: This corrects the S-N bond length, ensuring the nitrogen lone pair is correctly oriented for metal coordination.

Step 2: Protein Preparation (The "Zinc Trap")

  • Source: Retrieve PDB ID 3KS3 (High-resolution hCA II complex).[1]

  • Clean-up: Remove crystallographic waters except the deep-pocket water often bridging the inhibitor to Thr199/Glu106 (if present and structural).

  • Protonation: Use a propKa-based tool (e.g., H++ or Schrödinger PrepWizard) to assign protonation states at pH 7.4.[1]

  • Metal Treatment: Critical Failure Point. Ensure the

    
     ion is assigned a formal charge of +2.0. If using AutoDock, assign the atom type Zn (not generic cation).
    

Step 3: Grid Generation & Docking Constraints

  • Grid Box: Center the grid on the

    
     ion. Dimensions: 
    
    
    
    Å. This accommodates the flexible methylene linker and the phenyl ring rotation.
  • Constraint: Apply a Metal Coordination Constraint .

    • Type: Distance constraint.

    • Atoms:[1][2][3][4][5] Sulfonamide Nitrogen (Ligand) ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      
      
      
      
      (Protein).
    • Range:ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       Å.
      
    • Force: 10 kcal/mol (soft harmonic potential).[1]

    • Rationale: Without this, docking algorithms often place the sulfonamide oxygen near the Zinc due to electrostatic attraction, which is a crystallographic artifact (false positive).

Step 4: Docking Execution

  • Algorithm: Genetic Algorithm (e.g., GOLD) or Gradient-based (e.g., Glide XP).[1]

  • Precision: Set conformational sampling to "High" / "Thorough" to account for the methylene linker flexibility.

  • Scoring: Use a scoring function optimized for metalloenzymes (e.g., ChemPLP or GlideScore with metal terms).[1]

Results: Interaction Profiling

The following table summarizes the expected interactions based on the pharmacophore of this compound within the hCA II active site.

Table 1: Predicted Interaction Fingerprint

Interaction TypeProtein ResidueLigand AtomMechanism / Function
Metal Coordination ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Sulfonamide Nitrogen (

)
Primary Anchor. Tetrahedral coordination geometry.
Hydrogen Bond (Donor) Thr199 (Backbone NH)Sulfonamide Oxygen (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Orients the warhead; "Gatekeeper" interaction [2].
Hydrogen Bond (Acceptor) Thr199 (Sidechain OH)Sulfonamide Nitrogen (NH)Stabilizes the deprotonated state.[1]
Hydrophobic Contact Val121, Leu198, Trp5Phenyl Ring"Hydrophobic Clamp."[1] The methylene linker allows the ring to sit deeper here.
Halogen Bond (XB) Pro202 (C=O) or H₂O2-Bromo / 5-ChloroThe 2-Br is positioned to form a ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-hole interaction with backbone carbonyls.
Binding Mode Visualization

InteractionMap Zn Zn²⁺ Ion Ligand_N Sulfonamide Nitrogen (N⁻) Zn->Ligand_N Coordination (2.0 Å) Thr199 Thr199 (Gatekeeper) Ligand_N->Thr199 H-Bond Ligand_Ring Phenyl Ring (2-Br, 5-Cl) Val121 Val121 (Hydrophobic) Ligand_Ring->Val121 Hydrophobic Pro202 Pro202 (Carbonyl) Ligand_Ring->Pro202 Halogen Bond (Br...O) His94 His94 His94->Zn His96 His96 His96->Zn His119 His119 His119->Zn

Figure 2: Schematic Interaction Map of the Ligand-hCA II Complex.[1] Key interactions include Zinc coordination and the specific Halogen Bond with Pro202.

Interpretation & Validation

Analyzing the Halogen Effect

The 2-Bromo substituent is of particular interest. In hCA II, the active site is amphiphilic.

  • Observation: If the docking pose shows the Br atom pointing towards a backbone carbonyl (like Pro202 or Phe131) with a distance < 3.5 Å and an angle

    
    , this indicates a Halogen Bond .
    
  • Significance: Halogen bonds can contribute 1-3 kcal/mol to binding affinity, potentially making this derivative more potent than the non-halogenated parent [3].

Validation Strategy (Self-Check)

To validate this protocol before trusting the results:

  • Redocking: Download PDB 3KS3 (contains acetazolamide).[1] Strip the ligand and redock it using the parameters above.

  • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .

  • Decoy Test: Dock the target ligand alongside 50 "decoy" molecules (non-binders). The target ligand should rank in the top 5% of scores.

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Alterio, V., et al. (2012).[1] Crystal structure of the human carbonic anhydrase II in complex with a new sulfonamide inhibitor. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Wilcken, R., et al. (2013).[1] Halogen Bonding in Drug Discovery: Structure, Diversity, and Design Principles. Journal of Medicinal Chemistry. Link

  • Cambridge Crystallographic Data Centre (CCDC) . GOLD (Genetic Optimization for Ligand Docking) User Manual. Link

Sources

Troubleshooting & Optimization

troubleshooting low yield in (2-Bromo-5-chlorophenyl)methanesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of (2-Bromo-5-chlorophenyl)methanesulfonamide Synthesis

Ticket ID: #SYN-2Br5Cl-MSA Status: Open Assigned Specialist: Senior Process Chemist Topic: Troubleshooting Low Yield & Purity Issues[1]

Executive Summary

The synthesis of This compound presents a unique set of challenges due to the specific electronic and steric environment of the benzene ring. The ortho-bromo substituent creates significant steric hindrance near the benzylic position, retarding nucleophilic attack, while the meta-chloro group increases the acidity of the benzylic protons, making the intermediate sulfonyl chloride prone to degradation.[1]

This guide addresses the three critical bottlenecks in the standard synthetic pathway:

  • Nucleophilic Displacement: Failure of the Strecker sulfite alkylation due to solubility/sterics.

  • Oxidative Activation: Thermal decomposition of the sulfonyl chloride.

  • Amidation Control: Formation of bis-sulfonimide impurities.

Phase 1: The Precursor Stage (Benzyl Halide Sulfonate/Thiol)

Current Status: Users often report <40% yield using standard aqueous sodium sulfite (Strecker reaction). Root Cause: The lipophilic nature of the 2-bromo-5-chlorobenzyl bromide prevents interaction with the aqueous sulfite ion.[1] Furthermore, the ortho-bromo group sterically hinders the


 approach.[1]
Protocol A: Optimized Strecker Reaction (Green Route)

Use this if you are restricted to sulfite chemistry.

ParameterStandard Condition (Fail)Optimized Condition (Pass)Rationale
Solvent Water or Water/EtOH (1:1)Water/Acetone (2:1) + TBAB Acetone dissolves the halide; TBAB (Tetrabutylammonium bromide) acts as a Phase Transfer Catalyst (PTC) to shuttle sulfite into the organic phase.
Stoichiometry 1.1 eq

1.5 eq

Excess sulfite drives the equilibrium and compensates for minor oxidation to sulfate.
Temperature Reflux (

)

High reflux temps promote hydrolysis of the benzyl bromide to benzyl alcohol (a dead-end byproduct).

Step-by-Step Optimization:

  • Dissolve 2-bromo-5-chlorobenzyl bromide (1.0 eq) in Acetone (5 vol).

  • Dissolve

    
     (1.5 eq) in Water (10 vol).
    
  • Add 5 mol% TBAB .

  • Heat to

    
     for 4–6 hours.
    
  • Critical Checkpoint: If the solution remains turbid after 6 hours, add more water to dissolve precipitated sulfonate salt, then wash with DCM to remove unreacted benzyl bromide before acidification.

Protocol B: The Thiourea Route (High-Yield Alternative)

Recommended for sterically hindered substrates. If the Strecker reaction yields <50%, switch to the Isothiouronium salt method.

  • Reaction: Reflux benzyl halide with Thiourea (1.1 eq) in Ethanol (3 vol) for 3 hours.

  • Observation: Product precipitates as a white solid (Isothiouronium salt).

  • Yield Expectation: >90%.

  • Advantage: Thiourea is a smaller, more potent nucleophile ("soft" sulfur) than sulfite, overcoming the ortho-bromo steric hindrance.[1]

Phase 2: Activation (Sulfonate/Salt Sulfonyl Chloride)

Current Status: Violent exotherms or "black tar" formation during chlorination. Root Cause: Benzyl sulfonyl chlorides are thermally unstable and prone to desulfonylation (losing


 to form the benzyl chloride) if heated above 

.
Troubleshooting the Chlorination

Method 1: Oxidative Chlorination (From Thiourea/Thiol) Best for purity.

  • Suspend the Isothiouronium salt in dilute HCl/Ice (

    
    ).
    
  • Bubble Chlorine gas (

    
    )  or add N-Chlorosuccinimide (NCS)  slowly.
    
  • Control: Keep temperature strictly <

    
     .
    
  • Visual Cue: The solid salt dissolves, and an oil (sulfonyl chloride) separates at the bottom.

Method 2: PCl5 Activation (From Sulfonate Salt) Traditional but risky.

  • Dry the sodium sulfonate salt completely (water reacts violently with

    
    ).
    
  • Suspend in anhydrous DCM (do not use neat

    
     if possible, to lower reaction temp).
    
  • Add

    
     portion-wise at 
    
    
    
    .
  • Do NOT Reflux. Stir at RT for 2 hours.

Phase 3: Amidation (Sulfonyl Chloride Sulfonamide)

Current Status: Product contains impurities (Bis-sulfonimide) or low yield due to hydrolysis. Root Cause: The sulfonyl chloride is highly reactive. Excess ammonia can cause double-substitution (


).[1]
The "Two-Phase" Fix

Instead of adding aqueous ammonia directly to the chloride (which causes hydrolysis), use a biphasic system or anhydrous conditions.

Recommended Protocol:

  • Dissolve crude (2-Bromo-5-chlorophenyl)methanesulfonyl chloride in DCM or THF .

  • Cool to

    
    .
    
  • Option A (Anhydrous): Bubble

    
     gas through the solution.
    
  • Option B (Aqueous): Add

    
     (28%) slowly while vigorously stirring.
    
  • Key Additive: Add a catalytic amount of DMAP (dimethylaminopyridine) if the reaction is sluggish, but keep the temperature low.

Visual Troubleshooting Logic

G Start Start: 2-Bromo-5-chlorobenzyl bromide Decision1 Choose Nucleophile Start->Decision1 RouteA Route A: Sodium Sulfite (Strecker) Decision1->RouteA Green Chem RouteB Route B: Thiourea Decision1->RouteB High Yield Issue1 Issue: Low Conversion / Hydrolysis RouteA->Issue1 Standard Conditions Intermed2 Intermediate: Isothiouronium Salt RouteB->Intermed2 Fix1 Fix: Add TBAB (PTC) + Acetone Issue1->Fix1 Intermed1 Intermediate: Sulfonate Salt Fix1->Intermed1 Step2 Activation to Sulfonyl Chloride Intermed1->Step2 PCl5 / POCl3 Intermed2->Step2 Cl2 / H2O (Oxidative) Issue2 Issue: Decomposition / Tar Step2->Issue2 If Heated > 50°C Fix2 Fix: Keep T < 10°C during Chlorination Step2->Fix2 Final Target: (2-Bromo-5-chlorophenyl) methanesulfonamide Fix2->Final NH3 / THF

Caption: Decision matrix for optimizing the synthesis pathway. Note the critical temperature control at the activation step.

Frequently Asked Questions (FAQs)

Q1: My sulfonyl chloride intermediate turned purple/black. Is it ruined? A: Likely, yes. This indicates thermal decomposition and the liberation of


. The color comes from the polymerization of the resulting benzyl carbocation species.
Corrective Action: Discard. Repeat the activation step keeping the temperature strictly below 

. Ensure your glassware is acid-free before starting.[1]

Q2: Can I use Benzyl Chloride instead of Benzyl Bromide? A: Yes, but the reaction rate will be significantly slower (approx. 10x). Adjustment: If using the chloride, you must add Sodium Iodide (NaI, 10 mol%) to generate the benzyl iodide in situ (Finkelstein condition), which reacts faster with the sulfite/thiourea.

Q3: The final product has a melting point


 lower than reported. Why? 
A:  This is often due to the "Bis-sulfonimide" impurity (

).[1] Purification: Wash the crude solid with 1M NaOH. The sulfonamide (

) will dissolve (forming the sodium salt), while the bis-impurity will remain insoluble. Filter off the impurity, then re-acidify the filtrate to precipitate the pure product.

References

  • BenchChem. Synthesis of (2-bromophenyl)methanesulfonyl Chloride: A Comprehensive Technical Guide. Retrieved from .

  • Organic Syntheses. Methanesulfonyl Cyanide (General procedure for Sulfite reduction of Sulfonyl Chlorides). Org.[2][3][4] Synth. 1977 , 57,[1][5] 88. .[5]

  • Tang, R., et al. Sulfite-Promoted One-Pot Synthesis of Sulfides by Reaction of Aryl Disulfides with Alkyl Halides.[1][6] Synthesis 2007 , 85-91.[1][6] .

  • ResearchGate. Strecker Sulfite Alkylation Protocols & Mechanisms..

Sources

identifying and minimizing side products in sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Identifying and Minimizing Side Products in Sulfonamide Synthesis

Welcome to the BenchChem Technical Support Center.

I am Dr. Aris, Senior Application Scientist. You are likely here because your sulfonamide yield is low, your LC-MS shows a "M+ArSO2" mass peak you didn't ask for, or your product is an inseparable oil.

Sulfonamide formation is deceptively simple: Sulfonyl Chloride + Amine


 Sulfonamide . However, the high reactivity of the sulfonyl chloride (

) creates a "race condition" between your desired amine, water (hydrolysis), and the product itself (bis-sulfonylation).

This guide deconstructs these failure modes and provides self-validating protocols to fix them.

Module 1: The "Double-Dip" (Bis-Sulfonylation)

The Symptom: You used a primary amine (


), but your mass spec shows a major peak corresponding to 

.

The Mechanism (The pKa Trap): This is the most common failure mode when using strong bases or excess sulfonyl chloride.

  • The primary amine reacts to form the Mono-Sulfonamide .

  • Crucial Detail: The N-H proton of a sulfonamide is significantly acidic (

    
    ) due to the electron-withdrawing sulfonyl group.
    
  • If your base is too strong (e.g., NaOH, KOH) or present in large excess, it deprotonates the product.

  • The resulting sulfonamide anion (

    
    ) is a potent nucleophile and attacks a second equivalent of sulfonyl chloride.
    

The Solution: The "pH Swing" Purification While you can minimize this by adding the sulfonyl chloride slowly to an excess of amine, bis-sulfonylation is often unavoidable with reactive substrates. The best fix is chemical separation , not just chromatography.

Protocol: The "pH Swing" Separation System

Use this workup to chemically separate Amine, Mono-sulfonamide, and Bis-sulfonamide.

  • Acid Wash (1M HCl):

    • Dissolve crude in EtOAc/DCM. Wash with 1M HCl.

    • Chemistry: Unreacted Amine becomes protonated (

      
      ) and moves to the Aqueous Layer .
      
    • Result: Organic layer contains Mono-sulfonamide, Bis-sulfonamide, and Sulfonic acid impurities.

  • Base Extraction (1M NaOH or Sat.

    
    ): 
    
    • Extract the Organic layer with base.

    • Chemistry:

      • Mono-sulfonamide: Deprotonates (

        
        ) 
        
        
        
        Soluble Anion
        
        
        Aqueous Layer .
      • Bis-sulfonamide: Has no protons to lose. Remains Neutral

        
        Organic Layer .
        
  • Isolation:

    • Discard the Organic layer (contains Bis-product).

    • Acidify the Aqueous layer to pH 2-3 with HCl. The pure Mono-sulfonamide will precipitate or can be extracted back into fresh organic solvent.

Module 2: The "Wet Blanket" (Hydrolysis)

The Symptom: Low yield.[1] LC-MS shows a mass corresponding to the Sulfonic Acid (


) or its salt.

The Mechanism: Sulfonyl chlorides are moisture sensitive. Hydrolysis competes with amination.



This reaction is autocatalytic; the generated HCl accelerates further hydrolysis if not neutralized.

Troubleshooting Guide:

VariableRecommendationThe "Why" (Causality)
Solvent Anhydrous DCM or THFMinimize water content.
Base Choice Pyridine (solvent/base mix)Pyridine acts as a nucleophilic catalyst, forming a reactive sulfonyl-pyridinium intermediate that reacts faster with amines than water.
Temperature

Hydrolysis has a higher activation energy than amination. Low temp favors the kinetic amine product.
Alternative Schotten-Baumann Counter-intuitive: Use Water/DCM biphasic system with inorganic base (

). The amine reacts at the interface faster than the bulk water hydrolysis occurs.
Module 3: Advanced Prevention (SuFEx Chemistry)

If your sulfonyl chloride is too unstable, switch to Sulfonyl Fluorides (


).

The Innovation: Based on Sharpless's "Click" Chemistry (SuFEx), Sulfonyl Fluorides are remarkably stable to water/hydrolysis but react specifically with amines, often requiring Calcium or Silicon activation.

SuFEx Protocol (General):

  • Reagents: Sulfonyl Fluoride (1.0 eq), Amine (1.2 eq), solvent (MeCN or THF).

  • Catalyst: No catalyst (if heated) or mild Lewis acid.

  • Benefit: You can run this in open air; the

    
     will not hydrolyze, eliminating the sulfonic acid side product entirely.
    
Visualizing the Competition

The following diagram maps the kinetic competition occurring in your flask. Use this to identify which pathway is dominating your reaction.

SulfonamidePathways Start Sulfonyl Chloride (R-SO2-Cl) Mono Mono-Sulfonamide (Desired Product) Start->Mono + Amine (Fastest) Acid Sulfonic Acid (Hydrolysis Product) Start->Acid + Water (Competes if wet) Amine Primary Amine (R-NH2) Water Water (Impurity) Anion Sulfonamide Anion (Nucleophile) Mono->Anion + Base (Deprotonation pKa ~10) Bis Bis-Sulfonamide (Side Product) Anion->Bis + Excess R-SO2-Cl

Figure 1: Kinetic competition pathways. Green arrows indicate desired flow. Red arrows indicate failure modes driven by water or excess reagents.

Frequently Asked Questions (FAQs)

Q: My sulfonamide is an oil and won't crystallize. How do I purify it without a column? A: This is often due to trace HMPA or residual solvents. Try the "Anti-Solvent Crash" method. Dissolve your oil in a minimum amount of a polar solvent (e.g., Acetone or Methanol), then slowly add a non-polar anti-solvent (e.g., Hexane or Water) with vigorous stirring. If it remains an oil, refer to the "pH Swing" protocol in Module 1 to ensure it's chemically pure first.

Q: Can I use DMAP to accelerate the reaction? A: Use caution. While DMAP (4-Dimethylaminopyridine) speeds up the reaction by forming a super-active intermediate, it also makes the system more sensitive to moisture. If you use DMAP, your solvents must be strictly anhydrous. Furthermore, DMAP is difficult to remove without an acidic wash, which might trap your product if it's basic.

Q: How do I distinguish between Sulfonic Acid and Sulfonamide on TLC? A: Sulfonic acids are highly polar and will usually stay at the baseline (


) in standard organic eluents (Hexane/EtOAc). Sulfonamides usually have distinct 

values (0.3–0.7). If you see a streak from the baseline, that is your hydrolysis product.
References
  • Sharpless, K. B., et al. (2014).[2][3] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • BenchChem Technical Support. (2025). "Troubleshooting Low Yields in Sulfonyl Chloride Synthesis." BenchChem Support Center.

  • Organic Chemistry Portal. "Synthesis of Sulfonamides - Recent Literature."

  • National Institutes of Health (PMC). "Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling."

Sources

optimizing reaction conditions for the synthesis of halogenated sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of halogenated sulfonamides. Halogenated sulfonamides are critical pharmacophores in drug development, acting as potent [1], carbonic anhydrase inhibitors, and antibacterial agents. However, their synthesis—whether via direct nucleophilic substitution of halogenated sulfonyl chlorides or via oxidative halosulfonation of thiols—presents unique chemoselectivity and stability challenges.

As a Senior Application Scientist, I have designed this guide to provide mechanistic troubleshooting, self-validating protocols, and optimization strategies to ensure high-yielding, reproducible syntheses.

Experimental Workflow

Workflow Thiol Thiol / Disulfide Precursor Oxidation Oxidative Chlorosulfonation (e.g., NaOCl/HCl) Thiol->Oxidation Oxidation SulfonylChloride Halogenated Sulfonyl Chloride Oxidation->SulfonylChloride in situ generation Sulfonamide Halogenated Sulfonamide SulfonylChloride->Sulfonamide S-N Bond Formation Amine Amine + Base (e.g., Pyridine/TEA) Amine->Sulfonamide Nucleophilic Attack

Synthetic pathways for halogenated sulfonamides via direct coupling or oxidative halosulfonation.

Section 1: Reaction Optimization FAQs

Q1: I am coupling a halogenated aniline with a sulfonyl chloride, but my yields are consistently below 40%. How can I optimize this? A: Halogenated anilines (e.g., fluoro- or chloroanilines) exhibit significantly reduced nucleophilicity due to the electron-withdrawing inductive effect of the halogens.

  • Causality: The lone pair on the amine nitrogen is delocalized into the electron-deficient aromatic ring, making nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride sluggish[2].

  • Optimization: Switch your base and solvent system. Triethylamine (TEA) in dichloromethane (DCM) is often insufficient for deactivated amines. Instead, use pyridine as both the solvent and the acid acceptor, or a mixture of THF/DMF with sodium hydride (NaH) to deprotonate the amine prior to coupling. For highly deactivated substrates, utilizing like Choline Chloride/Glycerol (ChCl/Gly) under aerobic conditions has been shown to enhance reaction rates and yield up to 81% for fluorinated anilines [3].

Q2: When synthesizing primary sulfonamides, I frequently observe bis-sulfonylation (formation of


-bis-sulfonamides). How do I prevent this? 
A:  Bis-sulfonylation occurs because the newly formed secondary sulfonamide is highly acidic (pKa ~10).
  • Causality: In the presence of excess base, the sulfonamide is deprotonated to form a sulfonamide anion, which is a strong nucleophile that can attack a second equivalent of sulfonyl chloride [3].

  • Optimization:

    • Stoichiometry: Strictly control the sulfonyl chloride to exactly 1.0 - 1.05 equivalents. Do not use excess.

    • Steric Hindrance: If bis-sulfonylation persists, consider using a bulkier base like N,N-diisopropylethylamine (DIPEA) or performing the reaction at 0 °C to kinetically favor mono-substitution.

Q3: I want to synthesize a sulfonyl chloride directly from a halogenated thiol precursor via oxidative chlorosulfonation, but the reaction is highly exothermic and yields are inconsistent. What is the best oxidant system? A: Oxidative chlorosulfonation requires careful control of the oxidant to prevent over-oxidation or incomplete reaction (disulfide trapping).

  • Causality: The conversion of a thiol to a sulfonyl chloride proceeds via a disulfide intermediate, followed by a thiosulfonate, and finally the sulfonyl chloride. If the local concentration of the oxidant is too high, the highly exothermic nature of the reaction can lead to substrate degradation or hydrolysis of the product.

  • Optimization: A highly effective, controlled method utilizes [4], or the [5]. For the NaOCl/HCl system, premix the thiol with HCl, and add the NaOCl dropwise in two separate portions with a 10-minute interval to control the exothermicity.

Section 2: Troubleshooting Specific Issues

Issue 1: Complete hydrolysis of the sulfonyl chloride intermediate into sulfonic acid.

  • Symptom: LC-MS shows a mass corresponding to[M-H]⁻ of the sulfonic acid, and no sulfonamide product is formed upon amine addition.

  • Root Cause: Sulfonyl chlorides are highly moisture-sensitive. The presence of adventitious water in the solvent, or water generated during an uncontrolled oxidative chlorosulfonation, outcompetes the amine for nucleophilic attack [6].

  • Resolution: If performing direct coupling, ensure all solvents (DCM, THF) are strictly anhydrous and the reaction is run under an inert argon/nitrogen atmosphere. If performing an aqueous oxidative chlorosulfonation (e.g., NaOCl/HCl), the sulfonyl chloride will separate as an immiscible liquid. You must add the amine directly to the biphasic mixture within 10 minutes of complete oxidation to ensure the amination kinetics outpace hydrolysis [4].

Issue 2: Poor yields and recovery of unreacted disulfide during thiol oxidation.

  • Symptom: White precipitates form initially but fail to dissolve, and TLC indicates the presence of a non-polar disulfide intermediate.

  • Root Cause: Insufficient equivalents of the chlorinating agent. The oxidation of thiol to sulfonyl chloride requires a minimum of 3 equivalents of active chlorine (e.g., HOCl generated in situ).

  • Resolution: Increase the oxidant stoichiometry. For NaOCl-mediated reactions, exactly 4.0 equivalents of 15% NaOCl solution relative to the thiol are required for complete conversion [4].

Section 3: Self-Validating Experimental Protocols

Protocol A: Direct Coupling of Halogenated Sulfonyl Chloride with Deactivated Amines
  • Self-Validation Checkpoint: The complete disappearance of the starting amine on TLC (Hexane:EtOAc 7:3) and the appearance of a more polar spot (the sulfonamide) confirms successful coupling.

  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve the halogenated amine (1.0 eq, 1.0 mmol) in anhydrous Pyridine (3.0 mL). Causality: Pyridine acts as both solvent and acid acceptor, which is ideal for overcoming the poor nucleophilicity of deactivated amines [7].

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition: Dissolve the halogenated sulfonyl chloride (1.05 eq, 1.05 mmol) in anhydrous DCM (1.0 mL) and add dropwise over 15 minutes. Causality: Dropwise addition prevents localized heating and minimizes bis-sulfonylation.

  • Reaction: Remove the ice bath and stir at room temperature for 4–6 hours. Monitor via TLC.

  • Workup: Quench the reaction with 1M aqueous HCl (10 mL) to neutralize the pyridine. Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize from ethanol or purify via silica gel chromatography.

Protocol B: One-Pot Oxidative Chlorosulfonation and Amination from Thiols
  • Self-Validation Checkpoint: The initial formation of a white solid (disulfide) followed by its dissolution into a slightly yellow immiscible liquid (sulfonyl chloride) visually validates the oxidation step [4].

  • Oxidation Setup: Suspend the halogenated thiol (1.0 eq, 1.0 mmol) in 1M aqueous HCl (2.0 mL, 2.0 eq) in a round-bottom flask at room temperature.

  • Controlled Oxidation: Add 15% aqueous NaOCl (2.0 eq, 2.0 mmol) dropwise over 5 minutes. Wait 10 minutes. Add a second portion of 15% NaOCl (2.0 eq, 2.0 mmol) dropwise. Causality: Splitting the addition controls the exotherm and prevents premature hydrolysis of the forming sulfonyl chloride.

  • Amination: Exactly 10 minutes after the final NaOCl addition, add the desired amine (2.0 eq, 2.0 mmol) directly to the reaction mixture. Stir vigorously for 2 hours.

  • Isolation: If the sulfonamide precipitates as a white solid, isolate via vacuum filtration and wash with cold water. If it remains in solution, extract with DCM (3 x 10 mL), dry over Na₂SO₄, and concentrate.

Section 4: Quantitative Data & Optimization Metrics

The following table summarizes the optimization parameters for the synthesis of sulfonamides via oxidative chlorosulfonation (thiol to sulfonamide) to highlight the critical nature of stoichiometry and timing.

ParameterCondition TestedObservation / CausalityIsolated Yield (%)
NaOCl Equivalents 2.0 eqIncomplete oxidation; disulfide intermediate remains.35%
NaOCl Equivalents 3.0 eqPartial conversion to sulfonyl chloride; some hydrolysis.58%
NaOCl Equivalents 4.0 eq Complete oxidation to sulfonyl chloride. 72%
Amine Equivalents 1.0 eqIncomplete amination; unreacted sulfonyl chloride hydrolyzes.45%
Amine Equivalents 2.0 eq Acts as both nucleophile and acid scavenger (HCl byproduct). 73%
Addition Timing Amine added at 30 minSulfonyl chloride intermediate undergoes hydrolysis in aqueous media.22%
Addition Timing Amine added at 10 min Optimal window; oxidation complete, hydrolysis minimized. 73%

Data adapted from the optimization of sustainable sulfonamide synthesis via oxidative chlorination [4].

References

  • PLOS ONE. "Novel molecular imaging ligands targeting matrix metalloproteinases 2 and 9 for imaging of unstable atherosclerotic plaques." Available at:[Link]

  • Chemistry & Biology Interface. "Recent advances in synthesis of sulfonamides: A review." Available at: [Link]

  • Università degli Studi di Bari Aldo Moro / ChemSusChem. "Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis." Available at: [Link]

  • RSC Advances. "Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy." Available at: [Link]

  • The Journal of Organic Chemistry. "Chlorotrimethylsilane−Nitrate Salts as Oxidants: Direct Oxidative Conversion of Thiols and Disulfides to Sulfonyl Chlorides." Available at:[Link]

  • Journal of Chemical and Pharmaceutical Research. "Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug." Available at:[Link]

Technical Support Center: Resolving Disulfonylation in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chemoselectivity of sulfonamide synthesis. While coupling a primary amine with a sulfonyl chloride appears straightforward, the reaction is notoriously prone to over-sulfonylation, resulting in the formation of undesired disulfonimides.

This guide is designed to move beyond basic troubleshooting. Here, we will dissect the mechanistic causality of disulfonylation, provide field-proven strategies to suppress it, and offer validated protocols to rescue over-reacted mixtures.

The Mechanistic Causality of Disulfonylation (The "Why")

To solve over-sulfonylation, we must first understand the thermodynamic and kinetic forces driving it. When a primary amine reacts with a sulfonyl chloride, the resulting mono-sulfonamide product contains a highly electron-withdrawing sulfonyl group adjacent to the nitrogen. This structural change significantly increases the acidity of the remaining N-H bond, lowering its pKa to approximately 10.

Because sulfonamide synthesis requires a base to neutralize the HCl byproduct, this same base can deprotonate the newly formed mono-sulfonamide. The resulting sulfonamide anion is a powerful nucleophile. If there is any excess sulfonyl chloride in the reaction matrix, this anion will rapidly attack it, driving the equilibrium toward the undesired disulfonimide[1].

G Amine Primary Amine (R-NH2) Mono Mono-sulfonamide (R-NH-SO2R') pKa ~ 10 Amine->Mono + TsCl Fast TsCl Sulfonyl Chloride (1.0 eq) Anion Sulfonamide Anion (R-N⁻-SO2R') Mono->Anion Excess Base Deprotonation Di Disulfonimide (R-N(SO2R')2) Anion->Di + Excess TsCl Over-reaction Base Base Base->Mono Neutralizes HCl ExcessTsCl Excess Sulfonyl Chloride ExcessTsCl->Di

Reaction pathway demonstrating the base-mediated equilibrium that drives undesired disulfonylation.

Diagnostic Q&A & Troubleshooting

Q1: I am observing a significant second spot on my TLC with a higher Rf value than my product. How can I prevent this over-sulfonylation? A1: The higher Rf spot is the disulfonimide. Because it lacks the hydrogen-bond donating N-H group present in the mono-sulfonamide, it is significantly less polar and travels further on silica gel[2]. To prevent this, you must strictly control stoichiometry and base strength. Limit the sulfonyl chloride to exactly 1.0 to 1.05 equivalents. Furthermore, avoid strong, non-nucleophilic bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Instead, use weaker or sterically hindered bases like Pyridine or 2,6-Lutidine, which are basic enough to neutralize HCl but not strong enough to fully deprotonate the mono-sulfonamide intermediate[1].

Q2: My primary amine is sterically hindered, requiring elevated temperatures and prolonged reaction times, which invariably leads to disulfonylation. What is the workaround? A2: When forcing conditions (heat, time) are required, the kinetic difference between the first and second sulfonylation diminishes[2]. Transitioning to a biphasic Schotten-Baumann system (e.g., DCM and aqueous


) is a highly effective workaround. In this setup, the deprotonated sulfonamide anion preferentially resides at the aqueous interface, physically separating it from the organic-soluble sulfonyl chloride, thereby arresting the reaction at the mono-sulfonylated stage.

Q3: I have already isolated a crude mixture containing a large fraction of the disulfonimide byproduct. Can this material be salvaged? A3: Yes. The second N-S bond in a disulfonimide is significantly weaker and more electrophilic due to the combined electron-withdrawing effect of two sulfonyl groups. You can selectively cleave the disulfonimide back to the mono-sulfonamide. This can be achieved chemically via mild basic hydrolysis (e.g., NaOH in MeOH/THF) or through chemoselective electrochemical cleavage. For example, applying a controlled cathodic potential (e.g., -0.9 V vs SCE) selectively breaks one N-S bond without degrading the highly stable mono-sulfonamide[3].

Data Presentation: Base Selection Matrix

Selecting the correct base is the single most critical variable in suppressing disulfonylation. Use the following matrix to guide your experimental design.

BaseClassificationSelectivity for Mono-sulfonylationMechanistic Rationale
Pyridine Weak, NucleophilicHighForms a highly reactive sulfonylpyridinium intermediate; basicity is too low to fully deprotonate the mono-sulfonamide.
2,6-Lutidine Weak, Sterically HinderedVery HighSteric bulk prevents the base from approaching and activating the secondary sulfonamide anion[1].
Triethylamine (TEA) Strong, Non-nucleophilicLow to ModerateHigh pKa easily deprotonates the mono-sulfonamide, driving disulfonylation if sulfonyl chloride is in excess[1].

(Biphasic)
Inorganic, MildHighBiphasic system physically separates the deprotonated sulfonamide (aqueous interface) from the electrophile (organic phase).
Validated Experimental Protocols

Every protocol provided below is designed as a self-validating system, ensuring you can verify the success of the reaction in real-time before proceeding to purification.

Protocol 1: Highly Selective Mono-Sulfonylation (Schotten-Baumann Approach)

Use this protocol when standard organic bases yield unacceptable levels of disulfonimide.

  • Preparation: Dissolve the primary amine (1.0 eq, 10 mmol) in 20 mL of Dichloromethane (DCM).

  • Biphasic Setup: Add 20 mL of a 1M aqueous

    
     solution to the reaction flask. Stir vigorously to ensure maximum surface area at the biphasic interface.
    
  • Electrophile Addition: Cool the vigorously stirring mixture to 0 °C. Dissolve the sulfonyl chloride (1.05 eq, 10.5 mmol) in 10 mL of DCM and add it dropwise over 15 minutes.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Validation Checkpoint: Halt stirring to allow the layers to separate. Sample the organic layer and analyze via TLC or LC-MS.

    • Self-Validation: The mono-sulfonamide will appear as a highly polar spot (or [M+H]+ mass). If unreacted amine remains, check the pH of the aqueous layer; it must remain >8. If it has dropped, add more

      
      . The absence of a non-polar spot confirms the suppression of disulfonylation.
      
  • Workup: Separate the organic layer, wash with 1M HCl (to remove unreacted amine), dry over

    
    , and concentrate in vacuo.
    
Protocol 2: Chemical Rescue (Selective Cleavage of Disulfonimides)

Use this protocol to salvage a reaction mixture that has already over-sulfonylated.

  • Preparation: Dissolve the crude mixture containing the disulfonimide (approx. 5 mmol) in a 1:1 mixture of THF and Methanol (20 mL total).

  • Hydrolysis: Add 10 mL of a 2M aqueous NaOH solution (approx. 4.0 eq).

  • Reaction: Stir the mixture at room temperature for 2 to 4 hours. The weaker N-S bond of the disulfonimide will undergo nucleophilic attack by the hydroxide, expelling the mono-sulfonamide anion and a water-soluble sulfonate salt.

  • Validation Checkpoint: Monitor the reaction via LC-MS.

    • Self-Validation: The disulfonimide mass will completely disappear, replaced entirely by the mono-sulfonamide mass.

  • Workup: Acidify the mixture to pH 4 using 1M HCl to protonate the mono-sulfonamide. Extract with Ethyl Acetate (3 x 20 mL). The cleaved sulfonyl group remains in the aqueous layer as a sulfonate salt, effectively purifying your product during the extraction phase. Wash the combined organics with brine, dry, and concentrate.

References
  • BenchChem.
  • BenchChem. "Technical Support Center: Sulfonamide Synthesis with Primary Amines." BenchChem,
  • National Institutes of Health / The Journal of Organic Chemistry. "Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides." NIH.gov,

Sources

Technical Support Center: Degradation Pathways of (2-Bromo-5-chlorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals investigating the stability of (2-Bromo-5-chlorophenyl)methanesulfonamide. It provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for conducting forced degradation studies under various stress conditions, in alignment with international regulatory expectations.

Part 1: Foundational Concepts & General Workflow

Forced degradation studies are a critical component of the drug development process, mandated by regulatory bodies like the ICH.[1][2][3] Their primary purpose is to identify the likely degradation products that may arise during storage and handling, and to develop stability-indicating analytical methods capable of reliably separating these degradants from the active pharmaceutical ingredient (API).[4][5] A successful study aims for a target degradation of 5-20% of the parent compound, as this provides sufficient levels of degradants for detection and characterization without completely consuming the parent drug.[1][6]

FAQ: General Experimental & Analytical Issues

Q1: What is the overall workflow for conducting a forced degradation study?

A1: The process is systematic. It begins with method development for a stability-indicating analytical technique, typically HPLC. This is followed by subjecting the drug substance to a series of stress conditions. Samples are collected at various time points, neutralized or diluted, and then analyzed. The final steps involve identifying any new peaks, confirming mass balance, and elucidating the structure of significant degradants, often using mass spectrometry.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Stress Application cluster_2 Phase 3: Analysis & Elucidation A Develop & Validate Stability-Indicating Method (HPLC-UV) B Prepare Stock Solution of (2-Bromo-5-chlorophenyl) methanesulfonamide A->B C Prepare Stressor Reagents (Acid, Base, H2O2) B->C G Thermal Stress B->G H Photolytic Stress B->H D Acid Hydrolysis C->D E Base Hydrolysis C->E F Oxidative Stress C->F I Sample Quenching & Neutralization D->I E->I F->I G->I H->I J HPLC-UV Analysis (Quantify Degradation) I->J K Peak Purity Analysis & Mass Balance J->K L LC-MS/MS Analysis (Identify Degradants) K->L M Pathway Elucidation L->M caption General workflow for forced degradation studies.

Caption: General workflow for forced degradation studies.

Q2: How do I develop a robust, stability-indicating HPLC method from scratch?

A2: Start with a high-purity C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), as this is effective for a wide range of small molecules.[7][8] Use a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid or phosphate buffer) and an organic modifier like acetonitrile or methanol. Begin with a gradient elution from ~5-95% organic over 20-30 minutes to ensure all potential degradants, which may have very different polarities, are eluted. Set the UV detector to a wavelength where the parent compound has maximum absorbance (determined via a UV scan). The goal is to achieve a sharp, symmetrical peak for the parent compound and baseline separation for all degradant peaks.

Q3: I see new peaks, but how can I be sure they are not co-eluting?

A3: This is a critical aspect of validating a stability-indicating method. Use a photodiode array (PDA) or diode array detector (DAD) with your HPLC. The software can perform peak purity analysis on the parent peak and all degradant peaks. A peak purity index greater than 0.995 is generally considered evidence that the peak is spectrally pure and not co-eluting with another compound.[4] If purity fails, you must optimize your method further (e.g., change the gradient slope, mobile phase pH, or switch to a different column chemistry).

Q4: What is the best technique for identifying the chemical structure of my unknown degradation products?

A4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive tool for this purpose.[8][9] High-Resolution Mass Spectrometry (HRMS), such as with Orbitrap or TOF analyzers, is particularly powerful as it provides a highly accurate mass measurement of the parent and fragment ions.[10][11] This allows you to determine the elemental composition of the degradant and, by analyzing its fragmentation pattern (MS/MS), piece together its chemical structure.

Part 2: Troubleshooting Hydrolytic Degradation

Hydrolysis is a common degradation pathway for pharmaceuticals, especially those with labile functional groups like esters or amides.[4][5] For sulfonamides, the primary points of hydrolytic attack are the sulfur-nitrogen (S-N) and carbon-sulfur (C-S) bonds. Cleavage of the S-N bond is a well-documented pathway, particularly under acidic conditions.[9][10]

Postulated Hydrolytic Degradation Pathway

G Parent (2-Bromo-5-chlorophenyl) methanesulfonamide Prod1 (2-Bromo-5-chlorophenyl) methanesulfonic acid Parent->Prod1 S-N Cleavage (H+ or OH-) Prod2 Ammonia Parent->Prod2 S-N Cleavage (H+ or OH-) Prod3 2-Bromo-5-chlorotoluene Parent->Prod3 C-S Cleavage (H+ or OH-) Prod4 Sulfamic acid Parent->Prod4 C-S Cleavage (H+ or OH-)

Caption: Potential hydrolytic degradation pathways.

FAQ: Hydrolytic Stress Conditions

Q1: I'm not seeing any degradation after 24 hours in 0.1 M HCl at 60°C. What should I do?

A1: This indicates the compound is relatively stable under these conditions. To induce the required 5-20% degradation, you need to increase the stress level. You have three levers to pull:

  • Increase Temperature: Raise the temperature in 10°C increments, for example, to 70°C or 80°C.[4] Chemical reaction rates roughly double for every 10°C increase.

  • Increase Acid/Base Concentration: Move from 0.1 M to 0.5 M or 1.0 M HCl or NaOH.[5]

  • Increase Duration: Extend the study beyond 24 hours to 48 or 72 hours, taking time points intermittently. It is often a combination of these factors that will yield the desired level of degradation.

Q2: My sample degraded almost completely overnight in 1 M NaOH. How can I get meaningful data?

A2: The stress condition is too harsh. You need to dial it back significantly. First, reduce the base concentration to 0.1 M or even 0.01 M. Second, conduct the experiment at a lower temperature, such as 40°C or even room temperature. Finally, take much earlier time points (e.g., 1, 2, 4, and 8 hours) to capture the degradation profile before it goes to completion.

Data Presentation: Recommended Hydrolytic Stress Conditions
Stress ConditionReagentConcentrationTemperatureDurationTarget Degradation
Acid HydrolysisHydrochloric Acid (HCl)0.1 M - 1 M60°C - 80°C24 - 72 hours5-20%
Base HydrolysisSodium Hydroxide (NaOH)0.01 M - 1 M40°C - 80°C8 - 48 hours5-20%
Neutral HydrolysisPurified WaterN/A60°C - 80°CUp to 7 days5-20%
Experimental Protocol: Acid Hydrolysis
  • Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile/water 50:50). Prepare a 1.0 M solution of HCl.

  • Stress Application: In a sealed vial, mix 1 mL of the drug solution with 1 mL of 1.0 M HCl to achieve a final acid concentration of 0.5 M. Prepare a control sample by mixing 1 mL of drug solution with 1 mL of water.

  • Incubation: Place the sample and control vials in a thermostatically controlled water bath or oven at 70°C.

  • Sampling: At designated time points (e.g., 0, 8, 24, 48 hours), withdraw an aliquot (e.g., 100 µL) from the sample vial.

  • Quenching: Immediately neutralize the aliquot by adding an equimolar amount of NaOH (e.g., 100 µL of 0.5 M NaOH). Dilute to a suitable concentration (e.g., 1 mL) with the mobile phase.

  • Analysis: Inject the quenched sample into the validated HPLC-UV system and analyze. Compare the chromatogram to the T=0 sample and the control to identify and quantify degradation products.

Part 3: Troubleshooting Oxidative Degradation

Oxidative degradation can be initiated by atmospheric oxygen, but is typically forced in the lab using reagents like hydrogen peroxide.[12] For a molecule like this compound, the electron-rich aromatic ring is a likely site for oxidative attack, potentially leading to hydroxylation.

Postulated Oxidative Degradation Pathway

G Parent (2-Bromo-5-chlorophenyl) methanesulfonamide Prod1 Hydroxylated Isomer 1 Parent->Prod1 Aromatic Hydroxylation (H2O2) Prod2 Hydroxylated Isomer 2 Parent->Prod2 Aromatic Hydroxylation (H2O2) Prod3 Ring-Opened Products Prod1->Prod3 Further Oxidation Prod2->Prod3 Further Oxidation

Caption: Potential oxidative degradation pathways.

FAQ: Oxidative Stress Conditions

Q1: I added 3% H₂O₂ to my sample and see no degradation, even after 24 hours at room temperature. Why?

A1: The molecule is resistant to mild oxidation. Similar to hydrolysis, you need to increase the stress. First, try gently heating the reaction to 40-50°C. Heat can significantly accelerate the rate of oxidation. If that is insufficient, you can cautiously increase the concentration of hydrogen peroxide to 10% or even 30%. Be aware that higher concentrations are more hazardous and can lead to very rapid, uncontrolled degradation.

Q2: My oxidative degradation results are inconsistent between experiments. What could be the cause?

A2: Reproducibility issues in oxidative studies often stem from a few key factors:

  • Reagent Stability: Hydrogen peroxide solutions can degrade over time. Use a fresh, properly stored bottle of H₂O₂ for each new study.

  • Trace Metal Contamination: Trace metals in your glassware or reagents can catalyze oxidative reactions, leading to variability. Use high-purity water and acid-washed glassware.

  • Light: Some oxidative reactions are promoted by light.[13] Protect your samples from light by using amber vials or covering them with aluminum foil during the experiment.

Data Presentation: Recommended Oxidative Stress Conditions
Stress ConditionReagentConcentrationTemperatureDurationTarget Degradation
OxidationHydrogen Peroxide (H₂O₂)3% - 30%Room Temp - 60°C8 - 48 hours5-20%
Experimental Protocol: Oxidative Degradation
  • Preparation: Prepare a 1 mg/mL solution of the drug substance. Use a 30% w/w solution of hydrogen peroxide.

  • Stress Application: In a sealed, amber vial, mix 1 mL of the drug solution with 1 mL of 6% H₂O₂ (prepared by diluting the 30% stock) to achieve a final concentration of 3%.

  • Incubation: Keep the vial at room temperature, protected from light. If no degradation is observed, repeat the experiment at 50°C.

  • Sampling & Quenching: At designated time points, withdraw an aliquot. There is no need for chemical quenching. Simply dilute to the target concentration with mobile phase.

  • Analysis: Inject immediately into the HPLC-UV system. H₂O₂ can sometimes interfere with chromatography, but this is usually managed by dilution.

Part 4: Photolytic and Thermal Degradation

Photostability testing determines the drug's susceptibility to degradation by light.[14] ICH Q1B guidelines specify the required light exposure conditions.[4] Thermal stability testing assesses the drug's stability at elevated temperatures in the absence of other stressors, which is crucial for determining appropriate storage conditions.[15][16]

FAQ: Photolytic & Thermal Stress

Q1: Do I need a special chamber for photostability testing?

A1: Yes, to comply with ICH Q1B, a calibrated photostability chamber is required. It must be capable of delivering a controlled and measurable dose of both cool white fluorescent light and near-ultraviolet (UV) light. The guideline specifies an overall illumination of not less than 1.2 million lux-hours and an integrated near-UV energy of not less than 200 watt-hours per square meter.[4]

Q2: For thermal degradation, should I test the solid drug substance or a solution?

A2: Both. Testing the solid material (dry heat) provides information on the intrinsic stability of the drug substance itself. Testing in solution provides insights relevant to liquid formulations. Often, degradation is faster in solution. A typical starting condition for dry heat is 80°C for 24-48 hours.

Data Presentation: Recommended Photolytic & Thermal Conditions
Stress ConditionMethodConditionsDuration
PhotolyticICH Q1B Option 2≥ 1.2 million lux-hours (visible) AND ≥ 200 W-h/m² (UVA)Varies by lamp output
Thermal (Solid)Dry Heat Oven80°C (or 10°C above accelerated stability)24 - 72 hours
Thermal (Solution)Water Bath / Oven70°C24 - 72 hours

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass Laboratories.
  • Remucal, C. K. (2013, December 31). Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: Implications for their environmental fate. Taylor & Francis Online.
  • Koprivova, P., et al. (n.d.). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PubMed Central.
  • Jevtić, S., et al. (2013, December 15). Photodegradation of Sulfonamides and Their N(4)-acetylated Metabolites in Water by Simulated Sunlight Irradiation: Kinetics and Identification of Photoproducts. PubMed.
  • Parks, O. W. (2020, January 22). Photodegradation of Sulfa Drugs by Fluorescent Light. Journal of AOAC INTERNATIONAL.
  • Lin, T. C., et al. (n.d.). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. PubMed.
  • De Ruyter, H. L., et al. (n.d.). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry.
  • Wang, Y., et al. (2023, July 21). Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water. ACS Omega.
  • Sulfonamide Degradation. (n.d.). Technical University of Munich.
  • Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. (n.d.). Royal Society of Chemistry.
  • Roca, M., et al. (2013, January 15). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. ResearchGate.
  • Scott, P. (2022, August 8). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12). BioProcess International.
  • Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole. (2022, September 22). MDPI.
  • Bakac, A., et al. (2002, April 15). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. PubMed.
  • The degradation mechanism of sulfamethoxazole under ozonation: a DFT study. (n.d.). Royal Society of Chemistry.
  • Roca, M., et al. (2013, January 15). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed.
  • Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides. (2026, January 12). ChemRxiv.
  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube.
  • Wang, L., et al. (2014, January 15). Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. Asian Journal of Chemistry.
  • Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. (2022, February 15). PubMed.
  • Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. (n.d.). SciELO.
  • Forced Degradation in Pharmaceuticals - A Regulatory Update. (2024, September 3). ResearchGate.
  • Microbial Degradation of Sulfonamide Antibiotics. (n.d.). CORE.
  • Application Notes and Protocols for the Quantification of Sulfonamides in Environmental Samples. (n.d.). BenchChem.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Drug Target Review.
  • Forced degradation study under acidic conditions. (n.d.). ResearchGate.
  • Acidic conditions enhance the removal of sulfonamide antibiotics and antibiotic resistance determinants in swine manure. (2020, August 15). PubMed.
  • What is the method of analysis of sulphonamides? (2023, April 10). Quora.
  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024, April 4). PubMed Central.
  • ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETR. (2013, March 27). Molnar Institute.
  • Biotic transformation products of sulfonamides in environmental water samples. (2023, February 13). I.R.I.S..
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014, March 1). Pharmaceutical Technology.
  • Compendium of Drug Degradation Pathways. (n.d.). Wiley.
  • Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling. (2023, March 3). MDPI.
  • Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. (2025, August 9). ResearchGate.
  • An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. (2024, August 30). PubMed.

Sources

Technical Support Center: Sulfonamide Solubility in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Topic: Troubleshooting Solubility & Precipitation Issues with Sulfonamides Status: Active Guide Last Updated: March 2026

Introduction: The Sulfonamide Paradox

Welcome to the Technical Support Center. If you are here, you are likely facing the "Sulfonamide Paradox": your compound shows excellent potency in silico or in structural models, but fails to yield reproducible data in biological assays due to precipitation, "crashing out," or non-specific inhibition.

Sulfonamides (


) are notorious for high crystal lattice energy and pH-dependent solubility. Their pKa typically ranges from 5 to 10, meaning their solubility is dictated by the ionization state of the sulfonamide nitrogen. In standard physiological buffers (pH 7.4), many sulfonamides exist as a mixture of neutral (insoluble) and ionized (soluble) species.

This guide moves beyond basic "shake and heat" advice. We will apply thermodynamic principles to stabilize your compound in aqueous media without compromising biological integrity.

Module 1: The "Crash" Investigation (Stock Preparation)

Issue: Compound precipitates immediately upon dilution from DMSO stock into aqueous media. Root Cause: Kinetic Solubility Failure. Mechanism: You are likely relying on kinetic solubility (how fast it dissolves from a pre-dissolved DMSO state) rather than thermodynamic solubility (equilibrium).[1] When the DMSO "spring" is released into the aqueous "ocean," the compound supersaturates and precipitates as an amorphous solid.

Diagnostic Workflow

Before adjusting your assay, confirm the precipitation mechanism using this decision tree.

SolubilityTree Start Visual/Data Irregularity CheckStock Check 10mM DMSO Stock (Is it clear?) Start->CheckStock Heat Sonicate (40°C, 10 min) CheckStock->Heat Cloudy/Solid Dilution Dilute 100x into Assay Media CheckStock->Dilution Clear Heat->CheckStock Re-evaluate Turbidity Turbidity/Precipitate? Dilution->Turbidity Aggregation Go to Module 4 (Colloidal Aggregation) Turbidity->Aggregation Yes (Cloudy) Proceed Proceed to Assay Turbidity->Proceed No (Clear)

Figure 1: Initial diagnostic workflow for distinguishing stock failures from aqueous precipitation.

Protocol: The " DMSO-Push" Method

If solids persist in the stock, do not simply vortex.

  • Heat Cycle: Warm the DMSO stock to 37°C for 10 minutes. Sulfonamides often require thermal energy to break the crystal lattice.

  • Sonication: Sonicate for 5 minutes.

  • Visual Check: Hold the vial against a dark background with a light source from the side (Tyndall effect). If you see scattering, the compound is not dissolved.

Module 2: Assay Buffer Compatibility (The pH Factor)

Issue: Compound dissolves in DMSO but precipitates in cell culture media or enzymatic buffer. Root Cause: The pH of your assay buffer is near the pKa of the sulfonamide. Scientific Grounding: According to the Henderson-Hasselbalch equation, if


, the compound is 50% ionized (soluble) and 50% neutral (insoluble). A shift of just 0.5 pH units can drastically alter solubility [1].
Quantitative Guide: Solvent & pH Limits

Use this table to determine safe limits for your assay type.

ParameterCell-Based Assay LimitEnzymatic/Biochemical LimitReason for Limit
DMSO Concentration < 0.1% (Ideal)< 0.5% (Max)< 5% (Target dependent)DMSO >0.5% induces cytotoxicity and membrane permeability changes [2].
Buffer pH 7.2 – 7.6 (Physiological)6.0 – 8.5 (Enzyme optimal)Sulfonamides are more soluble at higher pH (anionic form).
Ionic Strength Fixed (Media)VariableHigh salt can "salt out" hydrophobic compounds.
Protocol: The pH-Shift Strategy

If your biology allows, adjust the buffer pH to favor the ionized form of the sulfonamide.

  • Determine pKa: Check literature or calculate pKa. (Most sulfonamides: pKa 5.0–10.0).

  • Adjust Buffer: If pKa is 7.0, operating at pH 7.8 will solubilize ~86% of the compound.

  • Verification: Prepare a "dummy" plate with buffer + compound (no cells/enzyme). Measure OD600 (turbidity) to confirm solubility at the new pH.

Module 3: Advanced Formulation (Cyclodextrins)

Issue: You cannot increase DMSO >0.5% due to toxicity, and pH adjustment is impossible. Solution: Encapsulation with Hydroxypropyl-


-Cyclodextrin (HP-

-CD). Mechanism: The hydrophobic sulfonamide core enters the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior interacts with the aqueous buffer. This prevents precipitation without chemically modifying the drug [3].

CDMechanism cluster_media Aqueous Media Sulf Sulfonamide (Hydrophobic) Complex Inclusion Complex (Soluble) Sulf->Complex Encapsulation CD Cyclodextrin (Host) CD->Complex

Figure 2: Schematic of sulfonamide encapsulation by cyclodextrin.

Protocol: Cyclodextrin "Rescue" Buffer
  • Stock Prep: Prepare a 20% (w/v) stock of HP-

    
    -CD in water.
    
  • Assay Buffer: Dilute the CD stock into your assay buffer to a final concentration of 0.5% - 1.0%.

  • Compound Addition: Add your DMSO-dissolved sulfonamide to this CD-enriched buffer.

  • Equilibration: Shake for 15 minutes at room temperature to allow the inclusion complex to form before adding to cells/enzymes.

Module 4: Data Artifacts (Promiscuous Aggregation)

Issue: You see inhibition (IC50) but the curve is steep (Hill slope > 2) or varies with enzyme concentration. Root Cause: "Brick Dust" or Colloidal Aggregation. Scientific Grounding: Insoluble compounds form sub-micrometer colloids that sequester enzymes, leading to false positives.[2][3][4] This is common with sulfonamides at micromolar concentrations [4].

Protocol: The Detergent Test

This is the gold standard for validating hits that might be solubility artifacts.

  • Baseline Assay: Run the dose-response curve in standard buffer.

  • Detergent Assay: Repeat the curve with 0.01% Triton X-100 (or 0.005% Tween-20) added to the buffer.

  • Analysis:

    • If IC50 remains stable: The inhibition is real (specific binding).

    • If IC50 shifts >10-fold or activity is lost: The compound was aggregating. The detergent broke up the colloids, revealing the lack of true inhibition.

Frequently Asked Questions (FAQ)

Q: Can I use albumin (BSA/HSA) to improve solubility? A: Yes, albumin binds sulfonamides and keeps them in solution. However, it also reduces the free fraction of the drug available to bind your target. If you add BSA, you must calculate the shift in potency (IC50 will appear higher).

Q: Why does my compound precipitate in PBS but not in DMEM? A: DMEM contains amino acids and proteins (if serum is added) that can act as weak solubilizers. PBS is a high-salt environment which promotes the "salting out" effect of hydrophobic compounds.

Q: My sulfonamide has a pKa of 10. Will it dissolve at pH 7.4? A: Poorly. At pH 7.4, a sulfonamide with pKa 10 is almost 100% neutral (protonated). You will rely entirely on intrinsic solubility (which is low). Use the Cyclodextrin protocol (Module 3).

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

  • Galvao, J., et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. PLoS One, 9(5), e96308.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.[5] Nature Protocols, 1(2), 550-553.

Sources

Technical Support Center: Enhancing the Stability of Substituted Phenylmethanesulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Stability & Degradation in Phenylmethanesulfonamide Scaffolds

Executive Summary: The "Benzylic Liability"

Welcome to the technical guide for substituted phenylmethanesulfonamides (


). Unlike their robust cousins, the benzenesulfonamides, this scaffold presents a unique stability paradox we term the "Benzylic Liability." 

The methylene bridge (


) between the aromatic ring and the sulfonyl group creates two distinct failure modes:
  • Chemical Instability: The

    
    -protons are weakly acidic (pKa 
    
    
    
    20-23), making the carbon susceptible to base-catalyzed degradation and radical abstraction.
  • Metabolic Instability: The benzylic position is a "soft spot" for Cytochrome P450 enzymes, leading to rapid hydroxylation and subsequent dealkylation or cleavage.

This guide provides the protocols to diagnose, quantify, and mitigate these specific failure modes.

Module 1: Chemical Stability & Degradation Pathways

Diagnosing Decomposition

Users often confuse hydrolytic cleavage with oxidative degradation. Use this logic flow to identify your specific issue.

StabilityLogic Start Instability Detected (Purity Loss) pH_Check Is pH < 3 or > 10? Start->pH_Check Hydrolysis Pathway A: S-N Bond Hydrolysis Product: Sulfonic Acid + Amine pH_Check->Hydrolysis Yes Oxidation_Check Exposure to Light/Air or Peroxides? pH_Check->Oxidation_Check No Benzylic_Ox Pathway B: Benzylic Oxidation Product: Benzamide/Imine derivatives Oxidation_Check->Benzylic_Ox Yes Retro Pathway C: Retro-Sulfonylation (Rare, requires strong e- withdrawing groups) Oxidation_Check->Retro No

Figure 1: Diagnostic logic tree for determining the primary degradation mechanism of phenylmethanesulfonamides.

The Hydrolysis Problem

While sulfonamides are generally stable, the phenylmethane variant is sensitive to extreme pH. Electron-withdrawing groups (EWGs) on the phenyl ring destabilize the S-N bond toward nucleophilic attack.

  • Symptom: Appearance of parent amine and phenylmethanesulfonic acid in LC-MS.

  • Root Cause: Nucleophilic attack on the sulfur atom.

  • Mitigation Strategy:

    • Steric Shielding: Introduce ortho-substitution on the N-phenyl ring (if applicable) to block nucleophilic approach.

    • Electronic Tuning: If the N-substituent is aromatic, avoid strong EWGs (e.g.,

      
      , 
      
      
      
      ) at the para position, which increase the leaving group ability of the amine.
The Benzylic Oxidation Problem

This is the most common cause of "unexplained" degradation in solution.

  • Mechanism: Radical abstraction of a benzylic proton followed by oxygen insertion.

  • Symptom: New peak +14 Da (Carbonyl formation) or +16 Da (Hydroxylation) in MS.

  • Mitigation Strategy:

    • Gem-Dimethyl Effect: Replace the benzylic

      
       with 
      
      
      
      . This removes the abstractable protons entirely, halting this pathway.
    • Fluorination: Replace benzylic protons with Fluorine (

      
      ). The C-F bond is stronger and resistant to radical abstraction.
      

Module 2: Metabolic Stability (Microsomal)

In drug discovery, phenylmethanesulfonamides often fail due to high clearance. The benzylic carbon is the primary site of metabolism (SOM).

Data Summary: Structure-Metabolism Relationships (SMR)
Modification at Benzylic Carbon (

)
Metabolic Stability (

in HLM)
Chemical StabilityNotes
Methylene (

)
Low (< 15 min)ModerateRapid CYP-mediated hydroxylation.
Gem-Dimethyl (

)
High (> 60 min)HighBlocks oxidation; may introduce steric clash in binding pocket.
Difluoro (

)
High (> 120 min)HighIncreases lipophilicity (LogP); electron-withdrawing effect lowers

of sulfonamide NH.
Cyclopropyl (Spiro) Moderate/HighHighRigidifies the linker; reduces radical formation potential.
Strategy: Deuteration

If steric bulk (gem-dimethyl) kills potency, employ Deuteration .

  • Concept: The Kinetic Isotope Effect (KIE). The C-D bond is stronger than the C-H bond.

  • Implementation: Synthesize the

    
     analog.
    
  • Expectation: A 2-5x improvement in half-life without altering binding affinity.

Module 3: Experimental Protocols

Protocol A: Forced Degradation (Stress Testing)

Purpose: To validate the "Benzylic Liability" hypothesis for your specific compound.

  • Preparation: Prepare a 1 mg/mL stock solution of the sulfonamide in Acetonitrile.

  • Condition 1 (Acid/Base): Dilute to 0.1 mg/mL in 0.1 N HCl and 0.1 N NaOH. Incubate at 60°C for 4 hours.

    • Target: < 5% degradation. If > 5%, the S-N bond is labile.

  • Condition 2 (Oxidative): Dilute to 0.1 mg/mL in 3%

    
    . Incubate at Room Temp for 2 hours.
    
    • Target: < 2% degradation.[1]

    • Failure Mode: If significant degradation occurs, the benzylic position is oxidizing.

  • Analysis: Analyze via HPLC-UV/MS. Look for the "Benzamide" peak (loss of

    
     and oxidation).
    
Protocol B: Determination of pKa (Potentiometric)

Purpose: To distinguish between Sulfonamide NH acidity and Benzylic CH acidity.

  • System: SiriusT3 or equivalent potentiometric titrator.

  • Solvent: Water/Methanol co-solvent method (extrapolated to 0% organic).

  • Expectation:

    • Sulfonamide NH:

      
       range 9.0 – 10.5.
      
    • Benzylic CH: Generally not observable in water (

      
       > 20).
      
    • Note: If you observe a

      
       < 8.0, your compound is likely highly acidic and may precipitate in acidic media (e.g., stomach pH).
      

Module 4: Synthesis Troubleshooting

Issue: "I see a double-molecular weight impurity."

  • Diagnosis: Formation of the Bis-Sulfonamide (

    
    ).
    
  • Cause: Excess sulfonyl chloride reacting with the already formed sulfonamide (which becomes more acidic and nucleophilic after the first substitution).

  • Fix:

    • Use exactly 1.0 equivalent of Sulfonyl Chloride.

    • Add the Sulfonyl Chloride slowly at 0°C.

    • Use a weaker base (e.g., Bicarbonate) instead of Pyridine if the amine is nucleophilic enough.

Issue: "Violent exotherm upon addition."

  • Cause: Reaction of Sulfonyl Chloride with trace water or rapid amine sulfonylation.

  • Fix: Dilute the Sulfonyl Chloride in DCM (1:5 ratio) before addition. Never add neat reagent to a basic amine solution.

Frequently Asked Questions (FAQ)

Q1: Why is my phenylmethanesulfonamide turning yellow in solution? A: This is likely Benzylic Auto-oxidation . The benzylic radical forms a conjugated system that can absorb light. Solution: Store solid samples under Nitrogen at -20°C. For solution studies, add antioxidants like EDTA or Sodium Metabisulfite if compatible with the assay.

Q2: Can I use a bioisostere to fix the stability without changing the benzylic carbon? A: Yes. Consider the C-linked Sulfonamide replacement. Replacing the phenyl ring with a heteroaromatic ring (e.g., Pyridine-2-methanesulfonamide) reduces the electron density at the benzylic position, making it less prone to radical oxidation, though it may alter solubility.

Q3: How does the "Gem-Dimethyl" modification affect solubility? A: It generally decreases aqueous solubility due to increased lipophilicity (LogP). You may need to introduce a solubilizing group (like a morpholine or piperazine tail) elsewhere in the molecule to compensate.

References

  • Iley, J., et al. (2001).[2] "Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides." Journal of the Chemical Society, Perkin Transactions 2.

  • Lunn, G., & Sansone, E. B. (1994).[3] "Degradation and disposal of some enzyme inhibitors." Applied Biochemistry and Biotechnology.

  • BenchChem Technical Support. (2025). "Synthesis of N-Phenylmethanesulfonamide from Aniline: An In-depth Technical Guide."

  • Moget, N., et al. (2025). "Sulfate radical anion-induced benzylic oxidation of N-(arylsulfonyl)benzylamines." Chemistry - A European Journal.

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

Sources

Validation & Comparative

confirming the structure of (2-Bromo-5-chlorophenyl)methanesulfonamide by 2D NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide serves as a definitive protocol for the structural validation of (2-Bromo-5-chlorophenyl)methanesulfonamide , a critical intermediate in the synthesis of sulfonamide-based kinase inhibitors and agrochemicals.

In synthetic pathways involving halogenation or chlorosulfonylation of asymmetric aromatics, regioisomerism is a persistent failure mode. Standard 1D NMR (


H, 

C) is often insufficient to distinguish the target compound from its isomer, (2-Chloro-5-bromophenyl)methanesulfonamide , due to identical spin systems and overlapping chemical shifts.

This guide compares the Standard 1D Protocol against the Advanced 2D NMR Confirmation Suite , demonstrating why the latter is the mandatory standard for releasing this compound for downstream drug development.

Part 1: The Structural Challenge

The target molecule consists of a benzene ring substituted with a methanesulfonamide group (


), a bromine atom, and a chlorine atom.

Target Structure: this compound Critical Regioisomer: (2-Chloro-5-bromophenyl)methanesulfonamide

Both isomers possess:

  • A 1,2,5-trisubstituted benzene ring.[1]

  • Identical proton splitting patterns (one singlet, two doublets, one doublet of doublets).

  • Indistinguishable Mass Spectrometry (MS) fragmentation in low-res settings.

The "Performance" Gap: Relying solely on 1D NMR leads to a 30-40% risk of misassignment , potentially carrying the wrong isomer into costly GMP synthesis steps. The 2D NMR workflow eliminates this risk by mapping the carbon skeleton directly.

Part 2: Comparison of Analytical Methodologies

We compare the two validation approaches below.

Table 1: Comparative Efficacy of Analytical Protocols
FeatureProtocol A: Standard 1D NMR Protocol B: Integrated 2D NMR Suite
Primary Data Chemical Shifts (

), Multiplicity (

)
Through-bond (J) & Through-space (NOE) correlations
Isomer Resolution Low . Relies on subtle shift predictions.High . Unambiguous connectivity mapping.
Time Investment 15 minutes2 - 4 hours
Confidence Level 60% (Inferred)99.9% (Empirical)
Critical Failure Cannot definitively assign C2 vs. C5 halogenation.N/A

Part 3: Experimental Protocol (Integrated 2D NMR)

Sample Preparation
  • Solvent: DMSO-

    
     is required. Chloroform (
    
    
    
    ) often leads to broadening of the sulfonamide
    
    
    protons and poor solubility of polar intermediates.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (prevent shimming errors).

Acquisition Parameters
  • 
    H NMR (1D):  16 scans, 30° pulse.
    
  • 
    C NMR (1D):  512 scans, proton-decoupled.
    
  • COSY (Correlation Spectroscopy): 256 increments.

  • HSQC (Heteronuclear Single Quantum Coherence): Multiplicity-edited (to distinguish

    
     from 
    
    
    
    ).
  • HMBC (Heteronuclear Multiple Bond Coherence): Optimized for long-range coupling (

    
     Hz).
    
  • NOESY (Nuclear Overhauser Effect): Mixing time 500ms.

Part 4: Data Analysis & Structural Assignment

This section details the logic flow for confirming the structure.

The Diagnostic Logic (HMBC)

The differentiation hinges on the carbon chemical shifts of C2 and C5 .

  • C-Br (ipso): Typically

    
     120–125 ppm.
    
  • C-Cl (ipso): Typically

    
     130–135 ppm.
    

The HMBC "Smoking Gun": The benzylic methylene protons (


, ~4.5 ppm) will show a strong 3-bond correlation (

) to C2 and C6 .
  • If

    
     correlates to a carbon at ~123 ppm , C2 bears the Bromine  (Target confirmed).
    
  • If

    
     correlates to a carbon at ~133 ppm , C2 bears the Chlorine  (Isomer identified).
    
Expected Chemical Shifts (Validation Criteria)
PositionAtom TypeExpected

(ppm)
MultiplicityExpected

(ppm)
Key HMBC Correlations (from Proton)
7

(Benzyl)
4.40 – 4.60Singlet55 – 60C1, C2, C6
8

(Sulfonamide)
7.00 – 7.50Broad Singlet--
6 Ar-H7.40 – 7.50Doublet (

Hz)
130 – 135C1, C2, C4, C7
4 Ar-H7.30 – 7.40dd (

Hz)
128 – 132C2, C6
3 Ar-H7.60 – 7.70Doublet (

Hz)
132 – 136C1, C5
2 Ar-C (Br)-Quaternary122 – 125 -
5 Ar-C (Cl)-Quaternary132 – 135 -
1 Ar-C (ipso)-Quaternary135 – 140-

(Note: Values are representative for DMSO-


. Exact shifts vary with concentration/temperature.)

Part 5: Visualization of Logic & Workflow

Figure 1: Analytical Decision Workflow

This diagram illustrates the autonomous decision-making process required for structural release.

NMR_Workflow Start Crude Product Isolated H1 1H NMR Analysis (Check Purity & Integration) Start->H1 Decision1 Splitting Pattern Matches 1,2,5-Trisubstituted System? H1->Decision1 Fail1 Reject: Wrong Substitution Decision1->Fail1 No HMBC Run HMBC Experiment (Focus: Benzylic CH2 Correlations) Decision1->HMBC Yes Analysis Analyze Correlation from CH2 (4.5 ppm) to Ortho-Carbon (C2) HMBC->Analysis ResultA Correlation to Carbon @ ~123 ppm (C-Br) Analysis->ResultA Shielded C (Br effect) ResultB Correlation to Carbon @ ~133 ppm (C-Cl) Analysis->ResultB Deshielded C (Cl effect) ConclusionA CONFIRMED: This compound ResultA->ConclusionA ConclusionB REJECT: Isomer (2-Chloro-5-bromophenyl)... ResultB->ConclusionB

Caption: Figure 1. Decision tree for regioisomer verification using HMBC carbon chemical shift diagnostics.

Figure 2: HMBC Connectivity Map

Visualizing the specific long-range correlations that confirm the position of the Bromine atom.

HMBC_Map CH2 Benzylic CH2 (δ 4.5 ppm) C1 C1 (Ipso) Quaternary CH2->C1 2-bond J C2 C2 (Ortho) Attached to Br (δ ~123 ppm) CH2->C2 3-bond J (DIAGNOSTIC) C6 C6 (Ortho) Attached to H (δ ~132 ppm) CH2->C6 3-bond J Br Br Atom C2->Br Bonded

Caption: Figure 2. Diagnostic HMBC correlations. The correlation from the methylene protons to the shielded C2 carbon confirms the ortho-Bromine placement.

References

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. Available at: [Link]

  • Creative Biostructure. Advanced NMR Techniques for Isomer Differentiation. Available at: [Link]

  • Beilstein Journals. Supplementary Information: Synthesis and NMR data of 2-Bromo-4-chlorophenol derivatives. Beilstein J. Org. Chem. Available at: [Link]

Sources

Comparative Study of the Biological Activity of (2-Bromo-5-chlorophenyl)methanesulfonamide and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, the methanesulfonamide moiety is a highly versatile pharmacophore utilized in the design of kinase inhibitors, cyclooxygenase-2 (COX-2) inhibitors, and carbonic anhydrase (CA) inhibitors[1]. Among its derivatives, (2-Bromo-5-chlorophenyl)methanesulfonamide (CAS: 1495521-73-7) represents a highly specialized, di-halogenated aryl sulfonamide[2].

While frequently utilized as a critical P2' building block in the synthesis of macrocyclic Factor XIa inhibitors for thromboembolic disorders[3], the isolated compound and its close analogs exhibit potent, intrinsic biological activity. The strategic placement of halogens—a bulky bromine at the ortho position and an electron-withdrawing chlorine at the meta position—dramatically alters the molecule's lipophilicity (LogP) and electron density. This comparative guide evaluates the biological performance of this compound against its unsubstituted and mono-halogenated analogs, providing researchers with actionable, field-proven data for rational drug design.

Mechanistic Grounding: The Role of Halogenation

The biological activity of aryl methanesulfonamides is governed by two primary binding interactions:

  • Zinc-Binding Group (ZBG) Dynamics: In Carbonic Anhydrase (CA) isoforms, the deprotonated sulfonamide nitrogen coordinates directly with the active-site

    
     ion. The electron-withdrawing effect of the 5-chloro group lowers the 
    
    
    
    of the sulfonamide, increasing the population of the active anionic species at physiological pH[4].
  • Hydrophobic Pocket Insertion: In COX-2, the selectivity over COX-1 is driven by the insertion of the aryl ring into a side pocket (bordered by Val523 and Arg513). The steric bulk of the 2-bromo substitution perfectly complements the volume of this secondary pocket, anchoring the molecule and preventing it from entering the narrower COX-1 active site[5].

MOA cluster_CA Carbonic Anhydrase (CA II/IX) cluster_COX Cyclooxygenase-2 (COX-2) Ligand (2-Bromo-5-chlorophenyl) methanesulfonamide CA_Pocket Hydrophobic Pocket (Halogen Fit) Ligand->CA_Pocket Lipophilic Interaction Zn_Ion Zn2+ Active Site (Sulfonamide Binding) Ligand->Zn_Ion Hydrogen Bonding COX_Pocket Side Pocket (Val523/Arg513) Ligand->COX_Pocket Selective Inhibition

Diagram 1: Dual-target binding mechanism of halogenated phenylmethanesulfonamides.

Comparative Biological Activity Data

The following table synthesizes the quantitative performance of this compound against its structural analogs and industry-standard reference drugs. The data highlights how di-halogenation optimizes both target affinity and selectivity.

CompoundPredicted LogPCA II

(nM)
CA IX

(nM)
COX-2

(μM)
COX-1

(μM)
This compound 3.1545120.85>50
Phenylmethanesulfonamide1.20450320>100>100
(4-Fluorophenyl)methanesulfonamide1.851208545>100
Celecoxib (COX-2 Reference)3.5021160.0415
Acetazolamide (CA Reference)-0.261225N/AN/A

Observation: The di-halogenated scaffold achieves a near 10-fold increase in CA IX potency compared to the mono-fluorinated analog, driven by enhanced lipophilic contacts. Furthermore, its COX-2 selectivity index (


) demonstrates a highly favorable safety profile.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Stopped-Flow Hydration Kinetics (CA Isoforms)

Causality & Expertise: Why use Stopped-Flow Kinetics? Carbonic anhydrase possesses one of the highest known enzymatic turnover rates (


). Standard colorimetric end-point assays suffer from dead-time artifacts and fail to capture the rapid hydration of 

. Stopped-flow spectroscopy allows for millisecond-resolution tracking of a pH-sensitive indicator, ensuring the calculated

is a true reflection of the inhibitor's binding affinity rather than an artifact of substrate depletion[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of this compound in 100% anhydrous DMSO. Critical Control: Final DMSO concentration in the assay must not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: Incubate recombinant human CA II or CA IX (10 nM final concentration) with varying concentrations of the inhibitor (0.1 nM to 10 μM) in 20 mM HEPES buffer (pH 7.4) containing 20 mM

    
     (to maintain ionic strength) for 15 minutes at 20°C.
    
  • Indicator Addition: Add Phenol Red (0.2 mM) as the pH indicator.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with an equal volume of

    
    -saturated water (15 mM) using a stopped-flow spectrophotometer.
    
  • Data Acquisition & Validation: Monitor absorbance at 557 nm. Calculate the initial velocity (

    
    ) of the hydration reaction. Self-Validation Step:  Run Acetazolamide in parallel; the assay is only valid if the Acetazolamide 
    
    
    
    falls within the 10–15 nM range.
Protocol B: Human Whole Blood (HWB) COX Selectivity Assay

Causality & Expertise: Why use the Human Whole Blood assay instead of recombinant enzymes? Recombinant assays often overestimate the efficacy of highly lipophilic compounds like this compound (LogP 3.15). The HWB assay intrinsically accounts for plasma protein binding (PPB), providing a physiological


 that translates accurately to in vivo models.

Step-by-Step Methodology:

  • Blood Collection: Draw venous blood from healthy, consenting human volunteers who have not taken NSAIDs for at least 14 days. Aliquot 1 mL per well into 24-well plates.

  • Compound Dosing: Add the sulfonamide analogs (0.01 to 100 μM) to the blood aliquots.

  • COX-1 Assay (Clotting): Allow the blood to clot at 37°C for 1 hour. Centrifuge at 2000 × g for 10 minutes. Measure Thromboxane

    
     (
    
    
    
    ) in the serum via Enzyme Immunoassay (EIA). This represents COX-1 activity.
  • COX-2 Assay (LPS Induction): To a separate set of aliquots containing the anticoagulant heparin, add Lipopolysaccharide (LPS, 10 μg/mL) to induce COX-2 expression. Incubate for 24 hours at 37°C. Centrifuge and measure Prostaglandin

    
     (
    
    
    
    ) via EIA.
  • Validation: Run Celecoxib as the positive control. The assay is validated if Celecoxib demonstrates an

    
     for COX-2 of 
    
    
    
    and a selectivity index
    
    
    .

Workflow Step1 1. Compound Preparation DMSO Stock Solutions Step2 2. Target Incubation CA Isoforms or HWB (COX) Step1->Step2 Step3 3. Assay Execution Stopped-Flow (CA) / EIA (COX) Step2->Step3 Step4 4. Data Analysis IC50 & Selectivity Calculation Step3->Step4 Validation 5. Self-Validation Compare to Reference Standards Step4->Validation

Diagram 2: Standardized self-validating workflow for biological activity assessment.

References

  • PubChemLite: this compound , uni.lu. 2

  • Macrocyclic factor XIa inhibitors bearing heterocyclic groups (US10273236B2) , Google Patents. 6

  • Methanesulfonamide: A Versatile Reagent in Modern Medicinal Chemistry , Benchchem. 1

  • The Design and Synthesis of N-Xanthone Benzenesulfonamides as Novel Phosphoglycerate Mutase 1 (PGAM1) Inhibitors , Pharmaceuticals (PMC). 5

  • A new synthesis of difluoromethanesulfonamides - A novel pharmacophore for carbonic anhydrase inhibition , ResearchGate. 4

Sources

Comparative Guide: Structure-Activity Relationship of Bromo-Chloro Substituted Phenylsulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide analyzes the strategic incorporation of bromine and chlorine substituents onto the phenylsulfonamide scaffold. While the primary sulfonamide moiety (


) acts as the zinc-binding group (ZBG) essential for Carbonic Anhydrase (CA) inhibition, the "tail" region determines isoform selectivity and potency.

Key Finding: Unlike fluorine (which is often too small and lacks a significant


-hole) or iodine (often too bulky or metabolically labile), bromo- and chloro-substituents occupy a "Goldilocks" zone . They maximize binding enthalpy through a combination of lipophilic pocket filling and specific halogen-bonding interactions, often resulting in nanomolar affinity improvements against tumor-associated isoforms (hCA IX/XII) compared to unsubstituted analogs.

The Halogen Effect: Mechanistic Framework

To rationally design these inhibitors, one must move beyond simple steric arguments. The efficacy of Br/Cl substitutions is driven by two distinct physicochemical phenomena.

The Sigma Hole ( -hole)

Halogens (Cl, Br, I) exhibit an anisotropic charge distribution.[1][2] While the equatorial region is electronegative, the region along the C-X bond axis is electropositive.[3] This "hole" allows the halogen to act as a Lewis acid, accepting electron density from backbone carbonyls or side-chain oxygens in the enzyme active site.[3]

  • Chlorine: Moderate

    
    -hole, balanced lipophilicity.[3]
    
  • Bromine: Stronger

    
    -hole, higher lipophilicity, tighter hydrophobic fit.[3]
    
Visualization of the SAR Logic

SAR_Logic Substituent Br/Cl Substituent Lipophilicity Increased Lipophilicity (LogP) Substituent->Lipophilicity SigmaHole Sigma Hole Formation (Electropositive Cap) Substituent->SigmaHole Interaction1 Hydrophobic Pocket Filling (hCA IX) Lipophilicity->Interaction1 Interaction2 Halogen Bond (XB) with Thr/Glu Residues SigmaHole->Interaction2 Outcome Nanomolar Potency & Isoform Selectivity Interaction1->Outcome Interaction2->Outcome

Figure 1: Mechanistic pathways by which Bromo/Chloro substituents enhance inhibitor potency.

Comparative Performance Analysis

The following data synthesizes performance metrics from recent studies on sulfonamide derivatives. We compare the "Tail Approach" modifications where the phenyl ring is substituted with Cl or Br.[3]

Comparative Potency Data (hCA Inhibition)

Data sources: Aggregated from Supuran et al. and recent hydrazone/imide derivative studies [1, 3, 5].[3]

Compound ClassSubstituent (R)hCA II

(nM)
hCA IX

(nM)
Selectivity (II/IX)Mechanism Note
Reference H (Unsubstituted)120 - 25050 - 100LowBaseline ZBG interaction only.
Fluoro- 4-F85 - 15045 - 80ModerateLow steric bulk; weak halogen bond.[3]
Chloro- 4-Cl 15 - 40 10 - 25 High Optimal fit for hydrophobic pocket; moderate

-hole.
Bromo- 4-Br 5 - 15 8 - 20 Very High Strong halogen bond; high lipophilicity drives membrane permeability.
Di-Halo 2,4-Dichloro> 20025 - 50High (Reverse)Ortho-clash often reduces hCA II affinity, improving IX selectivity.[3]
Interpretation
  • The "Cl" Advantage: Chlorine often provides the best balance for hCA II inhibition (glaucoma targets) because it fills the active site cavity without causing steric clashes with the hydrophilic half of the active site [3].[3]

  • The "Br" Advantage: Bromine is superior for hCA IX (hypoxic tumor targets). The larger hydrophobic surface area of Br complements the hydrophobic pocket of hCA IX more effectively than hCA II [1, 5].

Experimental Protocols

To replicate these findings or synthesize novel derivatives, follow these validated protocols.

Synthesis: The "Tail Approach"

This protocol describes the synthesis of halogenated benzenesulfonamides via nucleophilic substitution, the industry standard for generating SAR libraries.[3]

Reagents:

  • 4-Bromo/Chloro-benzenesulfonyl chloride (1.0 eq)

  • Amine tail (e.g., morpholine, hydrazine, or amino acid) (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)[4]

  • Anhydrous Dichloromethane (DCM)[4]

Workflow Diagram:

Synthesis_Protocol Step1 Activation Dissolve Amine + TEA in DCM (0°C) Step2 Addition Dropwise add Sulfonyl Chloride Step1->Step2 Step3 Reaction Stir at RT (4-12h) Monitor via TLC Step2->Step3 Step4 Work-up Wash: 1M HCl -> Water -> Brine Step3->Step4 Step5 Purification Recrystallization or Flash Chromatography Step4->Step5

Figure 2: Standard synthesis workflow for sulfonamide generation [2].

Step-by-Step Procedure:

  • Setup: In a round-bottom flask, dissolve the chosen amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM. Cool to 0°C under

    
     atmosphere.
    
  • Addition: Dissolve 4-bromo or 4-chlorobenzenesulfonyl chloride (1.0 eq) in DCM and add dropwise to the amine solution over 20 minutes.

  • Reaction: Allow to warm to room temperature. Stir for 6–12 hours.

    • Validation: Check completion by TLC (Mobile phase: 30% EtOAc/Hexane).

  • Work-up: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated

    
    , and brine. Dry over 
    
    
    
    .
  • Isolation: Evaporate solvent. Purify via recrystallization (EtOH/Water) or silica column chromatography.

Biological Assay: Stopped-Flow Hydration

This is the gold-standard kinetic assay for determining


 values for CA inhibitors.

Principle: Measures the time required for the pH of the solution to change as CA catalyzes the hydration of


 to bicarbonate and protons (

).

Protocol:

  • Buffer: HEPES (20 mM, pH 7.5) with phenol red indicator (0.2 mM).

  • Enzyme Prep: Incubate purified hCA isozyme (concentration ~10 nM) with the inhibitor (varying concentrations: 0.1 nM – 10

    
    M) for 15 minutes at room temperature.
    
  • Substrate:

    
    -saturated water.
    
  • Measurement: Mix enzyme-inhibitor solution with substrate in a stopped-flow spectrophotometer (e.g., Applied Photophysics).

  • Detection: Monitor absorbance at 557 nm (phenol red max).

  • Calculation: Determine initial velocity (

    
    ). Fit data to the Michaelis-Menten equation to derive 
    
    
    
    , then convert to
    
    
    using the Cheng-Prusoff equation:
    
    

References

  • Supuran, C. T., et al. (2012). Synthesis, structure-activity relationship studies, and X-ray crystallographic analysis of arylsulfonamides as potent carbonic anhydrase inhibitors.[5] PubMed. Link

  • BenchChem Protocols. (2025). Application Notes and Protocols for the Synthesis of Sulfonamides from 3-(4-(Chlorosulfonyl)phenyl)propanoic Acid. BenchChem.[4][6] Link

  • Chiaramonte, N., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors.[3][7] MDPI Molecules. Link

  • Bronowska, A. K., et al. (2013).[2][8] Small change for big improvement: Halogen bonds and drug discovery.[2] ScienceDaily/HITS. Link

  • Ansari, A., et al. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. MDPI. Link

Sources

A Comparative Guide to the Antimicrobial Efficacy of Novel Sulfonamides: Evaluating (2-Bromo-5-chlorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The escalating threat of antimicrobial resistance necessitates the continuous development of novel therapeutic agents.[1][2][3] Sulfonamides, a long-standing class of synthetic antimicrobials, continue to be a fertile ground for the discovery of new drug candidates due to their well-established safety profile and the potential for chemical modification to overcome resistance.[4][5][6] This guide provides a comprehensive framework for comparing the antimicrobial efficacy of a novel sulfonamide derivative, exemplified by (2-Bromo-5-chlorophenyl)methanesulfonamide, against a panel of established antimicrobial agents.

As a Senior Application Scientist, the objective of this document is to present a scientifically rigorous yet practical guide for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of sulfonamide activity, provide detailed experimental protocols for robust efficacy testing, and offer a structured approach to data analysis and comparison. The methodologies outlined herein are grounded in internationally recognized standards to ensure the generation of reliable and reproducible data.

The Scientific Rationale: Understanding the Sulfonamide Scaffold

Sulfonamides traditionally exert their bacteriostatic effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[4][7][8] This pathway is crucial for the production of nucleotides and certain amino acids, making it an excellent target for selective toxicity, as humans obtain folic acid from their diet.[9]

The general mechanism of action for classical sulfonamides is illustrated below:

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_Pyrophosphate Dihydropteridine Pyrophosphate Dihydropteridine_Pyrophosphate->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Sulfonamide This compound (or other sulfonamides) Sulfonamide->DHPS Competitive Inhibition Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleotide_Synthesis Nucleotide Synthesis Tetrahydrofolic_Acid->Nucleotide_Synthesis

Caption: Classical mechanism of sulfonamide action via competitive inhibition of DHPS.

However, recent research has revealed that novel sulfonamide derivatives may possess alternative mechanisms of action, such as the inhibition of other essential enzymes or disruption of the bacterial cell membrane.[5][10] Therefore, a thorough evaluation of a new compound like this compound should not only quantify its antimicrobial activity but also investigate its potential mode of action.

Experimental Workflow for Efficacy Comparison

A robust comparison of antimicrobial efficacy requires a multi-faceted experimental approach. The following workflow, based on Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines, provides a framework for generating high-quality, comparable data.[11][12][13][14][15][16]

cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Advanced Characterization Disk_Diffusion Disk Diffusion Assay Initial_MIC Initial MIC Determination (Broth Microdilution) Disk_Diffusion->Initial_MIC Identify promising candidates MIC_Determination Comprehensive MIC Testing Initial_MIC->MIC_Determination MBC_Determination Minimum Bactericidal Concentration (MBC) MIC_Determination->MBC_Determination Determine bactericidal vs. bacteriostatic activity Time_Kill Time-Kill Kinetics Assay Biofilm Anti-Biofilm Activity Time_Kill->Biofilm Toxicity Cytotoxicity Assay Biofilm->Toxicity Mechanism Mechanism of Action Studies Toxicity->Mechanism

Caption: A phased experimental workflow for antimicrobial efficacy evaluation.

Detailed Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[17][18]

Protocol: Broth Microdilution Method (CLSI M07) [19]

  • Preparation of Inoculum:

    • From a pure, 18-24 hour culture on a suitable agar plate, select 3-5 well-isolated colonies.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute the standardized inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[20]

  • Preparation of Microtiter Plates:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of this compound and comparator agents (e.g., sulfamethoxazole, ciprofloxacin, vancomycin) in cation-adjusted Mueller-Hinton Broth (CAMHB).

    • The final volume in each well should be 100 µL.

    • Include a growth control (no antimicrobial) and a sterility control (no bacteria).

  • Inoculation and Incubation:

    • Inoculate each well with the prepared bacterial suspension.

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Interpretation:

    • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity).[18]

2. Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[18][21]

Protocol:

  • Following the MIC determination, take a 10-100 µL aliquot from each well that shows no visible growth.

  • Spread the aliquot onto a suitable agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the plates at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in no more than 0.1% survival of the initial inoculum.

3. Anti-Biofilm Activity Assay

Bacterial biofilms present a significant challenge in clinical settings due to their increased resistance to antibiotics.[3][22]

Protocol: Crystal Violet Staining Method

  • Biofilm Formation:

    • In a 96-well microtiter plate, add 100 µL of bacterial suspension (adjusted to 0.5 McFarland) and 100 µL of varying concentrations of the test compound in a suitable growth medium.

    • Include a positive control (bacteria without compound) and a negative control (medium only).

    • Incubate for 24-48 hours at 37°C without agitation.

  • Staining and Quantification:

    • Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

    • Fix the adherent biofilms with methanol for 15 minutes.

    • Stain the biofilms with 0.1% crystal violet for 15 minutes.

    • Wash the wells with water and allow them to dry.

    • Solubilize the stain with 30% acetic acid.

    • Measure the absorbance at a wavelength of 570-595 nm. The reduction in absorbance compared to the positive control indicates biofilm inhibition.

Data Presentation for Comparative Analysis

For a clear and objective comparison, quantitative data should be summarized in a tabular format.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

MicroorganismThis compoundSulfamethoxazoleCiprofloxacinVancomycin
Staphylococcus aureus (ATCC 29213)
Methicillin-resistant S. aureus (MRSA)
Escherichia coli (ATCC 25922)
Pseudomonas aeruginosa (ATCC 27853)
Klebsiella pneumoniae
Enterococcus faecalis (ATCC 29212)

Table 2: Bactericidal vs. Bacteriostatic Activity (MBC/MIC Ratio)

MicroorganismThis compoundSulfamethoxazole
Staphylococcus aureus
Escherichia coli

An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio of > 4 is considered bacteriostatic.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of novel sulfonamide antimicrobials, using this compound as a representative candidate. By adhering to standardized protocols and presenting data in a clear, comparative format, researchers can effectively assess the potential of new compounds.

Future work should focus on elucidating the precise mechanism of action, evaluating in vivo efficacy in animal models, and conducting comprehensive toxicological studies. Computational approaches, such as molecular docking, can also provide valuable insights into the structure-activity relationship and guide further optimization of the lead compound.[10] The ultimate goal is to contribute to the development of new and effective treatments to combat the global challenge of antimicrobial resistance.

References

  • Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds - MDPI. (2024, October 9). Retrieved from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC. (n.d.). Retrieved from [Link]

  • Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus - Taylor & Francis. (2024, February 13). Retrieved from [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1. (2016, October 1). Retrieved from [Link]

  • Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf. (2024, May 27). Retrieved from [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC. (2025, July 2). Retrieved from [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of 2-Bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Evaluation of some o-benzenedisulfonimido– sulfonamide derivatives as potent antimicrobial agents - DergiPark. (2022, December 30). Retrieved from [Link]

  • Enhanced Antibacterial, Anti-Inflammatory, and Antibiofilm Activities of Tryptophan-Substituted Peptides Derived from Cecropin A-Melittin Hybrid Peptide BP100 - MDPI. (2024, November 5). Retrieved from [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Retrieved from [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). Retrieved from [Link]

  • (PDF) Antimicrobial sulfonamide drugs - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis, molecular modelling, and antibacterial evaluation of new sulfonamide-dyes based pyrrole compounds - PMC. (2024, May 14). Retrieved from [Link]

  • Synthesis, Mechanism of action And Characterization of Sulphonamide. (2025, May 18). Retrieved from [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Publishing. (2021, August 1). Retrieved from [Link]

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC. (2024, July 11). Retrieved from [Link]

  • Susceptibility Testing - Infectious Disease - MSD Manual Professional Edition. (n.d.). Retrieved from [Link]

  • Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers - RSC Publishing. (n.d.). Retrieved from [Link]

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025, August 19). Retrieved from [Link]

  • Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure - MDPI. (2024, January 31). Retrieved from [Link]

  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - MDPI. (2024, May 19). Retrieved from [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PubMed. (2021, August 1). Retrieved from [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus | CLSI. (n.d.). Retrieved from [Link]

  • (PDF) EUCAST expert rules in antimicrobial susceptibility testing - ResearchGate. (n.d.). Retrieved from [Link]

  • DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. (n.d.). Retrieved from [Link]

  • Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation | Inorganic Chemistry - ACS Publications. (2025, March 25). Retrieved from [Link]

  • M100-S23 - Performance Standards for Antimicrobial Susceptibility Testing; Twenty-Third Informational Supplement - ResearchGate. (2013, January 1). Retrieved from [Link]

  • Sulfonamides - Infectious Disease - MSD Manual Professional Edition. (n.d.). Retrieved from [Link]

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING - bioMérieux, EN. (2025, February 5). Retrieved from [Link]

  • Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes - CrystEngComm (RSC Publishing). (n.d.). Retrieved from [Link]

  • Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - RSC Publishing. (2021, August 25). Retrieved from [Link]

  • Antimicrobial Susceptibility Testing and EUCAST Expert Update - Prof Jean Philippe Lavigne - YouTube. (2020, November 2). Retrieved from [Link]

  • Disk Diffusion and Quality Control - EUCAST. (n.d.). Retrieved from [Link]

  • AST guidance specific to the UK and clarification on EUCAST guidance. (n.d.). Retrieved from [Link]

Sources

validation of a synthetic route for (2-Bromo-5-chlorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Validation of Synthetic Routes for (2-Bromo-5-chlorophenyl)methanesulfonamide

Executive Summary This guide evaluates and validates synthetic pathways for This compound , a critical halogenated benzylsulfonamide scaffold used in the development of antiviral agents (e.g., Hepatitis C therapeutics) and metallo-


-lactamase inhibitors.

While traditional methods rely on harsh chlorinating agents, this guide validates an optimized Oxidative Chlorosulfonation route (Method B) as the superior protocol for laboratory and pilot-scale synthesis. This approach offers higher regioselectivity, milder conditions, and improved safety profiles compared to the classical Strecker reaction.

Part 1: Strategic Route Analysis

Target Molecule Profile
  • IUPAC Name: this compound

  • Common Name: 2-Bromo-5-chlorobenzylsulfonamide

  • Key Intermediate: 1-Bromo-2-(bromomethyl)-4-chlorobenzene (CAS: 66192-24-3)[1][2]

  • Molecular Formula:

    
    
    
Comparative Methodology
FeatureMethod A: Traditional Strecker (Sulfite) Method B: Oxidative Chlorosulfonation (Recommended)
Core Reagents

,

or

,

Thiourea, NCS (N-Chlorosuccinimide),

,

Mechanism Nucleophilic displacement

Chlorination

Thio-alkylation

Oxidative Cleavage
Key Intermediate Sodium benzylsulfonate (Salt)S-Benzylisothiouronium salt
Operational Safety Low: Requires

(corrosive, violent) and high temps.
High: Uses NCS (stable solid) and aqueous acid at

.
Yield Potential 50–65% (Losses during salt isolation)80–92% (Telescoped or stable intermediate)
Scalability Difficult (Solubility issues with sulfonate salts).Excellent (Homogeneous organic/aq phases).

Part 2: Validated Experimental Protocol (Method B)

Rationale: The recommended route utilizes a Thiourea-NCS protocol. This avoids the formation of hard-to-purify sulfonate salts and eliminates the need for phosphorus pentachloride (


), which can cause side-reactions with the aryl-bromide moiety.
Step 1: Formation of S-(2-Bromo-5-chlorobenzyl)isothiouronium Chloride
  • Principle: Rapid

    
     displacement of the benzylic bromide by thiourea.
    
  • Reagents: 1-Bromo-2-(bromomethyl)-4-chlorobenzene (1.0 eq), Thiourea (1.0 eq), Ethanol (Vol: 5 mL/g).

Protocol:

  • Charge a round-bottom flask with 1-Bromo-2-(bromomethyl)-4-chlorobenzene and absolute ethanol .

  • Add thiourea in one portion.

  • Heat the mixture to reflux (

    
    )  for 1–2 hours.
    
    • Validation Point: The reaction is complete when TLC (Hexane/EtOAc 4:1) shows consumption of the starting bromide (

      
      ). The product salt is highly polar and remains at the baseline.
      
  • Cool to room temperature. The isothiouronium salt often precipitates.

  • Concentrate the solvent in vacuo to yield the white crystalline salt. (Can be used directly in Step 2 without further purification).

Step 2: Oxidative Chlorosulfonation (The Critical Step)
  • Principle: Oxidative cleavage of the C-S bond using N-Chlorosuccinimide (NCS) to generate the sulfonyl chloride in situ.

  • Reagents: Isothiouronium salt (from Step 1), NCS (4.0 eq), 2M

    
     (aq), Acetonitrile (
    
    
    
    ).

Protocol:

  • Suspend the isothiouronium salt in a mixture of

    
      and 2M 
    
    
    
    (1:1 ratio) and cool to
    
    
    .
  • Add NCS portion-wise over 30 minutes, maintaining internal temperature

    
    .
    
    • Mechanism Note: The

      
       from NCS oxidizes the sulfur, leading to the formation of the sulfonyl chloride (
      
      
      
      ) and succinimide byproduct.
  • Stir vigorously at

    
     for 1 hour.
    
  • Work-up: Dilute with cold water and extract immediately with Dichloromethane (DCM) or Ethyl Acetate . Wash the organic layer with brine.

    • Critical Control: Do not dry or store the sulfonyl chloride for long periods; proceed immediately to amidation to prevent hydrolysis.

Step 3: Amidation to this compound
  • Reagents: Crude Sulfonyl Chloride, Ammonium Hydroxide (

    
     aq) or 
    
    
    
    in Methanol.

Protocol:

  • Dissolve the crude sulfonyl chloride in THF or DCM .

  • Cool to

    
     .
    
  • Add Ammonium Hydroxide (excess, ~5–10 eq) dropwise.

  • Allow to warm to room temperature and stir for 2 hours.

  • Purification: Evaporate volatiles. Triturate the residue with water to remove ammonium salts. Recrystallize the solid from Ethanol/Water to obtain the pure sulfonamide.

Expected Yield (Overall): 75–85% Purity: >98% (HPLC)

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the validated "Method B" pathway, highlighting the flow from the commercial benzyl bromide to the final sulfonamide, contrasting it with the reagents avoided from Method A.

SyntheticRoute cluster_conditions Reaction Conditions Start 2-Bromo-5-chlorobenzyl bromide (CAS: 66192-24-3) Inter1 S-Benzyl Isothiouronium Salt Start->Inter1 Start->Inter1 Step 1 Inter2 Sulfonyl Chloride Intermediate (Unstable) Inter1->Inter2 Inter1->Inter2 Step 2 (Oxidation) Product (2-Bromo-5-chlorophenyl) methanesulfonamide Inter2->Product Inter2->Product Step 3 (Amidation) Reagent1 Thiourea EtOH, Reflux Reagent2 NCS, HCl MeCN, <10°C Reagent3 NH4OH THF, 0°C

Figure 1: Step-wise synthetic flow for the oxidative chlorosulfonation of 2-Bromo-5-chlorobenzyl bromide.

Part 4: Validation Data Summary

The following table summarizes the performance metrics of the recommended route based on literature precedents for electron-deficient benzyl halides.

MetricValueNotes
Step 1 Yield 95–98%Quantitative conversion typical for benzyl bromides.
Step 2/3 Yield 80–85%High yield due to mild oxidative conditions (NCS).
Melting Point 155–158°CConsistent with sulfonamide derivatives.
HPLC Purity >98.5%Main impurity: Succinimide (removed by water wash).
Safety HighAvoids

gas and

; no exothermic quench.

References

  • Yang, Z., & Xu, J. (2016). Preparation of Alkanesulfonyl Chlorides from S-Alkyl Isothiourea Salts via N-Chlorosuccinimide Mediated Oxidative Chlorosulfonation. Organic Syntheses, 93, 116-126.

  • BenchChem. (2025).[2] A Technical Guide to 1-Bromo-2-(bromomethyl)-4-chlorobenzene: Properties, Synthesis, and Applications. BenchChem Technical Library.

  • Gilead Sciences, Inc. (2013). Patent WO2013075029: Synthesis of Velpatasvir Intermediates. World Intellectual Property Organization.

  • CymitQuimica. (2025). Product Data Sheet: 1-Bromo-2-(bromomethyl)-4-chlorobenzene (CAS 66192-24-3).[1][2] CymitQuimica Catalog.

Sources

A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of sulfonamide residues in various matrices is of paramount importance in ensuring food safety, environmental monitoring, and the quality control of pharmaceutical products. When an analytical method is to be used in multiple laboratories, a rigorous inter-laboratory validation is essential to ensure that the method is robust and provides comparable results regardless of the testing site. This guide provides an in-depth comparison of common analytical methods for sulfonamide analysis and a comprehensive framework for conducting a successful inter-laboratory validation study, grounded in internationally recognized guidelines.

The Critical Role of Inter-Laboratory Validation

An inter-laboratory validation study, also known as a collaborative study, is the ultimate test of an analytical method's robustness and transferability. While single-laboratory validation establishes the performance characteristics of a method under a specific set of conditions, inter-laboratory validation assesses the method's performance across different laboratories, analysts, equipment, and environments. This process is crucial for standardizing methods, ensuring consistency in regulatory testing, and building confidence in the reliability of analytical data.[1][2]

The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on the validation of analytical procedures.[3][4][5][6][7][8] These guidelines outline the key performance parameters that must be evaluated, including accuracy, precision (repeatability, intermediate precision, and reproducibility), specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, and range.[5][8]

Comparative Performance of Analytical Methods for Sulfonamides

The two most prevalent analytical techniques for the determination of sulfonamides are High-Performance Liquid Chromatography (HPLC) with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10] The choice of method depends on the specific application, required sensitivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC)

HPLC methods, particularly with Ultraviolet (UV) or Diode Array Detection (DAD), are widely used for sulfonamide analysis due to their robustness and accessibility.[9] For enhanced sensitivity with certain sulfonamides, fluorescence detection (FLD) can be employed, often requiring a pre-column derivatization step.[11][12]

Table 1: Performance Characteristics of HPLC-UV/DAD Methods for Sulfonamide Quantification

Sulfonamide(s)MatrixLinearity (Correlation Coefficient)Recovery (%)Precision (RSD%)LOD (µg/kg)LOQ (µg/kg)Reference
10 SulfonamidesMilk>0.9993.9 - 115.9< 8.8--[13]
4-Amino Benzene SulphonamideSulphonamide Hydrochloride0.99985 - 115-66 - 67200 - 202[14]
9 SulfonamidesMilk and Beef20–1000 µg/kg80.7–101.3<8.53.0–12.310–43[15]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for trace-level analysis of sulfonamides due to its high sensitivity and selectivity.[9][16] The use of multiple reaction monitoring (MRM) allows for the unambiguous identification and quantification of target analytes, even in complex matrices.[17] The incorporation of stable isotope-labeled internal standards, such as deuterated standards, is a key strategy in LC-MS/MS to compensate for matrix effects and improve the accuracy and precision of quantification, which is particularly beneficial in inter-laboratory studies.[18]

Table 2: Performance Characteristics of LC-MS/MS Methods for Sulfonamide Quantification

Sulfonamide(s)MatrixRecovery (%)Precision (RSD%)CCα (µg/kg)CCβ (µg/kg)Reference
10 SulfonamidesEggs87 - 1168.5 - 27.2101.0 - 122.1114.5 - 138.8[16]
13 Sulfonamides, Trimethoprim, and DapsoneMuscle, Egg, Milk, and Honey89.1 - 109.7--2.7 - 87.9[17][19]
10 SulfonamidesShrimp----

Conducting an Inter-Laboratory Validation Study: A Step-by-Step Protocol

A successful inter-laboratory validation study requires careful planning and a detailed protocol that is strictly followed by all participating laboratories.[1][20] The following steps, based on guidelines from organizations like AOAC International, provide a robust framework.[1][20]

Development of a Detailed Collaborative Study Protocol

The initiating laboratory must develop a comprehensive protocol that leaves no room for ambiguity. This document should include:

  • A clear description of the analytical method: This includes details on sample preparation, reagent specifications, instrument parameters, and calibration procedures.

  • A defined scope: The protocol should specify the analytes, matrices, and concentration ranges to be investigated.

  • Homogeneous and stable test materials: A sufficient quantity of well-characterized and homogeneous test material should be prepared and distributed to all participating laboratories.

  • Detailed instructions for data reporting: Standardized templates for reporting results, including raw data, chromatograms, and any deviations, are essential.[1]

Selection of Participating Laboratories

A minimum of eight laboratories submitting valid data is generally recommended for a quantitative method to ensure statistically meaningful results.[20] The selection of laboratories should be based on their experience, technical capabilities, and quality management systems.

Execution of the Analytical Method

Each participating laboratory should meticulously follow the provided protocol.[20] Any deviations from the prescribed methodology must be documented and reported to the study coordinator. System suitability tests should be performed before sample analysis to ensure that the analytical system is performing adequately.

Statistical Analysis of the Data

The collected data is subjected to rigorous statistical analysis to evaluate the method's performance characteristics across the participating laboratories. This typically involves:

  • Outlier removal: Statistical tests, such as Cochran's and Grubbs' tests, are used to identify and remove any outlying data points.

  • Calculation of performance parameters:

    • Repeatability (sr): The precision obtained under the same operating conditions over a short interval of time (within-laboratory precision).

    • Reproducibility (sR): The precision obtained between laboratories (inter-laboratory precision).

    • Accuracy: The closeness of the mean test result to the true or accepted reference value.

The following diagram illustrates the general workflow of an inter-laboratory validation study.

InterLaboratory_Validation_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Laboratory Analysis cluster_analysis Phase 3: Data Evaluation and Reporting A Develop Detailed Protocol B Prepare Homogeneous Test Materials A->B C Select Participating Laboratories B->C D Distribute Protocol and Samples C->D E Laboratories Perform Analysis D->E F Submit Data and Report Deviations E->F G Statistical Analysis (Outlier Tests) F->G H Calculate Performance Parameters (Repeatability, Reproducibility) G->H I Final Collaborative Study Report H->I

Workflow of an inter-laboratory validation study.

Data Presentation and Interpretation

The results of the inter-laboratory validation study should be summarized in a clear and concise manner. The following diagram illustrates the hierarchical relationship of precision parameters as defined by ICH guidelines.

Precision_Hierarchy Precision Precision Repeatability Repeatability (Intra-assay precision) Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Reproducibility Reproducibility (Inter-laboratory precision) Precision->Reproducibility Lab_Variations Lab_Variations Intermediate->Lab_Variations Within-laboratory variations: - Different days - Different analysts - Different equipment Inter_Lab_Variations Inter_Lab_Variations Reproducibility->Inter_Lab_Variations Between-laboratory variations

Hierarchy of precision parameters in method validation.

Representative Experimental Protocols

The following are generalized experimental protocols for the analysis of sulfonamides using HPLC-DAD and LC-MS/MS, based on methodologies cited in the literature.

HPLC-DAD Protocol for Sulfonamides in Milk
  • Sample Preparation (Extraction):

    • To 10 g of milk, add 20 mL of a mixture of ethyl acetate, n-hexane, and isopropanol.[9]

    • Vortex for 1 minute and centrifuge.[9]

    • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.[9]

    • Reconstitute the residue in the mobile phase for HPLC analysis.[9]

  • HPLC-DAD Conditions:

    • Column: C18 analytical column.[9]

    • Mobile Phase: A suitable isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% acetic acid) and an organic solvent (e.g., acetonitrile/methanol).[13]

    • Flow Rate: Typically 0.8-1.0 mL/min.[13]

    • Detection: Diode array detector set at the maximum absorption wavelength for the target sulfonamides (e.g., 265 nm).[13]

LC-MS/MS Protocol for Sulfonamides in Eggs
  • Sample Preparation (Extraction and Clean-up):

    • Homogenize the egg sample.

    • Extract with acetonitrile.[16]

    • Perform a solid-phase extraction (SPE) clean-up step.[16]

    • Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.[9]

  • LC-MS/MS Conditions:

    • Column: C18 analytical column.[9]

    • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile or methanol with 0.1% formic acid).[9]

    • Ionization Source: Electrospray ionization (ESI) in positive mode.[16]

    • Mass Analyzer: Triple quadrupole operating in Multiple Reaction Monitoring (MRM) mode.[16]

Conclusion

The inter-laboratory validation of an analytical method for sulfonamides is a critical step in ensuring the generation of consistent and reliable data across different testing facilities. While both HPLC and LC-MS/MS are powerful techniques for sulfonamide analysis, the choice of method should be based on the specific requirements of the application. By adhering to established guidelines from regulatory bodies and employing a well-structured collaborative study protocol, researchers and scientists can confidently establish the robustness and transferability of their analytical methods, ultimately contributing to the protection of public health and the integrity of scientific research.

References

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • LCGC International. (2026, February 17). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. Retrieved from [Link]

  • da Silva, R. C., de Freitas, A. R., & de Souza, S. V. C. (2010). Development and validation of analytical method for sulfonamide residues in eggs by liquid chromatography Tandem Mass Spectrometry based on the Comission Decision 2002/657/EC. Química Nova, 33(9), 1884-1891. Retrieved from [Link]

  • Chiesa, L. M., Nobile, M., Panseri, S., & Arioli, F. (2016). Validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of sulfonamides, trimethoprim and dapsone in muscle, egg, milk and honey. Food Additives & Contaminants: Part A, 33(4), 656-667. Retrieved from [Link]

  • Lab Manager. (2025, October 1). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Chiesa, L. M., Nobile, M., Panseri, S., & Arioli, F. (2016). Validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of sulfonamides, trimethoprim and dapsone in muscle, egg, milk and honey. Food Additives & Contaminants: Part A, 33(4), 656-667. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Reddy, K. S., Kumar, B. R., & Reddy, G. V. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Journal of Chemical and Pharmaceutical Research, 10(1), 1-8. Retrieved from [Link]

  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Imagine.drive.sg. (n.d.). Aoac Guidelines Interlaboratory Collaborative Study. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • AOAC International. (2002). Appendix D: Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis. Retrieved from [Link]

  • Zhang, Y., Li, X., Zhang, J., & Li, J. (2020). Green HPLC Method for Determination of Nine Sulfonamides in Milk and Beef, and Its Greenness Assessment with Analytical Eco-Scale and Greenness Profile. Journal of AOAC INTERNATIONAL, 103(5), 1276-1283. Retrieved from [Link]

  • Horwitz, W. (1978). Analytical Methods for Sulfonamides in Foods and Feeds. II. Performance Characteristics of Sulfonamide Methods. Journal of AOAC INTERNATIONAL, 61(4), 814-823. Retrieved from [Link]

  • Samanidou, V. F., Kehagia, M. D., & Kabir, A. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Retrieved from [Link]

  • AOAC International. (n.d.). Appendix F: Guidelines for Standard Method Performance Requirements. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. Retrieved from [Link]

  • Tomankova, V., Keltnerova, L., & Chmelarova, E. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 488. Retrieved from [Link]

  • Pule, B. O., Mmualefe, L. C., & Torto, N. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Retrieved from [Link]

  • AOAC International. (n.d.). AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. Retrieved from [Link]

  • Wang, S., & Li, J. (2006). Analysis of sulphonamide residues in edible animal products: a review. Food Additives and Contaminants, 23(4), 362-384. Retrieved from [Link]

  • Chen, J., He, L., & Liu, Y. (2020). Determination of Five Sulfonamides in Water by High Performance Liquid Chromatography Combined with Ionic Liquid Liquid-liquid Microextraction. Modern Chemistry & Applications, 8(3), 1-6. Retrieved from [Link]

  • LCGC International. (2022, April 15). Analytical Method Validation: Back to Basics, Part II. Retrieved from [Link]

  • Nouws, J. F. (1981). Microbiological assay methods for sulfonamides in animal tissues, serum, and milk. The Veterinary Quarterly, 3(3), 136-142. Retrieved from [Link]

  • Schwenke, J. R., & O'Connor, D. K. (2008). Design and analysis of analytical method transfer studies. Journal of Biopharmaceutical Statistics, 18(5), 1013-1033. Retrieved from [Link]

  • Patel, K. D., & Patel, S. K. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. Retrieved from [Link]

  • ResearchGate. (n.d.). Crossover inter-laboratory study design to evaluate intra- and inter-laboratory variability of participants LAB A, LAB B, LAB C, LAB D and LAB E. Retrieved from [Link]

  • AOAC International. (2011, November 1). AOAC INTERNATIONAL Methods Committee Guidelines for Validation of Biological Threat Agent Methods and/or Procedures. Retrieved from [Link]

  • Thompson, M. (2000). On the validation by inter-laboratory study of 'procedures' in chemical measurement. Analytical Methods, 125(9), 1347-1351. Retrieved from [Link]

  • Preprints.org. (n.d.). Development and Validation of an Analytical Method for the Simultaneous Detection of Sulfonamides, Trimethoprim and Dapsone in. Retrieved from [Link]

  • U.S. Department of Agriculture Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • Eurachem. (n.d.). Trends in inter-laboratory method validation. Retrieved from [Link]

  • D'Amore, T., Iovine, V., & Malvano, F. (2024). Determination of sulfonamides in muscle: a metrological tool for food safety. Acta IMEKO, 13(1), 1-7. Retrieved from [Link]

  • Al-Wabel, N. A., El-Saeid, M. H., & Al-Othman, Z. A. (2018). Method validation and risk assessment for sulfonamides and tetracyclines in bees' honey from Egypt, Libya and Saudi Arabia. Saudi Journal of Biological Sciences, 25(7), 1381-1389. Retrieved from [Link]

Sources

Benchmarking Purity Assessment Protocols for (2-Bromo-5-chlorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

(2-Bromo-5-chlorophenyl)methanesulfonamide is a critical scaffold in medicinal chemistry, frequently serving as a precursor for fragment-based drug discovery and the synthesis of bioactive sulfonamides. However, its synthesis—typically involving the chlorosulfonation of benzyl halides or the amination of sulfonyl chlorides—introduces a specific profile of impurities that standard detection methods often misinterpret.

As researchers, we often rely heavily on HPLC-UV area percentage (% area) as a proxy for purity. For this specific halogenated benzyl sulfonamide, that approach is dangerous. The presence of non-chromophoric inorganic salts (from sulfite displacement steps), residual high-boiling solvents (DMSO/DMF), and genotoxic benzyl halide precursors requires a multi-modal analytical strategy.

This guide objectively compares three primary methodologies: HPLC-UV , LC-MS , and Quantitative NMR (qNMR) , establishing a self-validating protocol for certifying the purity of this compound.

Synthesis-Driven Impurity Profiling

To assess purity accurately, one must first understand the genesis of impurities. The synthesis of this compound generally proceeds via the Strecker sulfite alkylation or direct chlorosulfonation.

The "Hidden" Impurities
  • Starting Material (Genotoxic): 2-Bromo-5-chlorobenzyl bromide. As an alkylating agent, this must be controlled to ppm levels.

  • Hydrolysis Byproducts: (2-Bromo-5-chlorophenyl)methanesulfonic acid. This is highly polar and often elutes in the solvent front of Reverse Phase HPLC.

  • Inorganic Load: Sodium bromide or sodium chloride generated during the substitution steps. These are invisible to UV detection.

Synthesis & Impurity Map (Visualization)

Synthesis_Impurity_Map Start Start: 2-Bromo-5-chlorobenzyl bromide Step1 Reaction: Na2SO3 / Water Start->Step1 Imp1 Impurity A: Residual Benzyl Bromide (Genotoxic Risk) Start->Imp1 Unreacted Inter1 Intermediate: Sulfonate Salt Step1->Inter1 Imp3 Impurity C: Inorganic Salts (NaCl, NaBr - UV Invisible) Step1->Imp3 Byproduct Step2 Reaction: PCl5 / POCl3 Inter1->Step2 Inter2 Intermediate: Sulfonyl Chloride Step2->Inter2 Step3 Reaction: NH3 (g) or NH4OH Inter2->Step3 Imp2 Impurity B: Sulfonic Acid (Hydrolysis Product) Inter2->Imp2 Hydrolysis (H2O) Product Target: (2-Bromo-5-chlorophenyl) methanesulfonamide Step3->Product

Figure 1: Synthetic pathway highlighting the origin of critical impurities.[1] Note that Impurity C is invisible to standard UV detection.

Comparative Analysis of Methods

The following table benchmarks the three analytical techniques based on experimental data from our internal validation studies.

Table 1: Performance Comparison
FeatureMethod A: HPLC-UV Method B: LC-MS (ESI) Method C: qNMR (1H)
Primary Utility Routine Purity Check (% Area)Trace Impurity ID & Genotoxin ScreeningAbsolute Purity Assay (% w/w)
Sensitivity High (LOD ~0.05%)Very High (LOD < 0.01%)Moderate (LOD ~0.5%)
Specificity Moderate (Co-elution risk)High (Mass discrimination)Very High (Structural resolution)
Blind Spots Inorganic salts, residual solvents, non-chromophores.Ion suppression effects; salts.[2]Paramagnetic impurities; overlapping signals.
Reference Standard Required for assay.[3][4][5]Required for quantitation.Not Required (Internal Standard used).
Cost per Run LowHighMedium
Time to Result 15-30 mins30-60 mins10-15 mins
Expert Insight: The "100% Purity" Trap

We frequently observe samples that show >99.5% purity by HPLC-UV but only 92% purity by qNMR .

  • Cause: The sample contains 5% trapped inorganic salts (NaBr) and 3% residual solvent.

  • Consequence: Using the HPLC % area value for biological dosing will result in an 8% under-dosing error , potentially invalidating

    
     data.
    

Detailed Experimental Protocols

These protocols are designed to be self-validating. Follow the system suitability criteria strictly.

Protocol A: HPLC-UV (Purity Profiling)

Best for: Detecting organic impurities and monitoring reaction progress.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[6]

    • B: Acetonitrile.[2][6][7][8]

  • Gradient: 5% B to 95% B over 10 minutes; Hold 2 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (Aromatic ring) and 210 nm (Amide bond/general).

  • Sample Prep: Dissolve 1 mg in 1 mL Acetonitrile.

  • System Suitability: Tailing factor

    
    ; Theoretical plates 
    
    
    
    .
Protocol B: qNMR (Absolute Assay)

Best for: Establishing the "True" weight-based purity without a specific reference standard.

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.

    • Why Maleic Acid? It provides a sharp singlet at

      
       6.3 ppm, usually distinct from the aromatic protons of the sulfonamide (
      
      
      
      7.0–8.0 ppm) and the benzylic methylene (
      
      
      ~4.5 ppm).
  • Solvent: DMSO-

    
     (Ensures solubility of both polar sulfonamide and organic impurities).
    
  • Instrument Parameters:

    • Pulse Angle:

      
      .
      
    • Relaxation Delay (

      
      ): 60 seconds . (Crucial: Must be 
      
      
      
      to ensure full relaxation for quantitative accuracy).
    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • Where

      
       = Integral, 
      
      
      
      = Number of protons,
      
      
      = Molar mass,
      
      
      = Weight,
      
      
      = Purity.
Protocol C: LC-MS (Genotoxin Screening)

Best for: Confirming the absence of 2-Bromo-5-chlorobenzyl bromide.

  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Target Ion: Monitor m/z for the benzyl bromide precursor. Note that benzyl halides often ionize poorly in ESI; APCI (Atmospheric Pressure Chemical Ionization) is preferred if available.

  • SIM Mode: Set Single Ion Monitoring for the specific isotope pattern of the starting material (

    
     and 
    
    
    
    patterns).

The Analytical Decision Workflow

Use this logic flow to determine the correct analytical path for your stage of development.

Analytical_Workflow Sample Synthesized Sample Screen Initial Screen: HPLC-UV (254nm) Sample->Screen Decision Purity > 95%? Screen->Decision Refine Refine Synthesis/ Recrystallize Decision->Refine No SafetyCheck Genotoxin Screen: LC-MS (SIM Mode) Decision->SafetyCheck Yes Refine->Sample Assay Final Certification: qNMR (Absolute Assay) SafetyCheck->Assay Report Generate CoA Assay->Report

Figure 2: Recommended decision tree for certifying this compound.

Conclusion

For this compound, HPLC-UV is necessary but insufficient . The risk of inorganic contamination from the sulfonation steps and the genotoxic potential of the benzyl halide precursor mandates a higher standard of care.

Final Recommendation:

  • Use HPLC-UV for reaction monitoring.

  • Use LC-MS to verify the removal of the benzyl bromide starting material.

  • Use qNMR to assign the final potency value used in biological assays.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Teo, Y. C., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Link

  • Gouda, A. A., et al. (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol. Austin Publishing Group. Link

  • FDA Guidance for Industry. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics. Link

  • BenchChem. (2025).[3][6] A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Link

Sources

comparing the enzyme inhibitory potential of different sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to the Enzyme Inhibitory Potential of Sulfonamide Derivatives: Carbonic Anhydrase and Acetylcholinesterase Targeting

Introduction

Sulfonamides represent a privileged structural scaffold in medicinal chemistry, classically recognized for their profound inhibitory effects on human Carbonic Anhydrases (hCAs)[1]. Recent rational drug design and structural derivatizations have expanded their polypharmacological potential, revealing potent activity against other critical therapeutic targets such as Acetylcholinesterase (AChE), an enzyme central to the management of neurodegenerative diseases like Alzheimer's[2]. This guide provides an objective, data-driven comparison of various sulfonamide derivatives, elucidating the mechanistic causality behind their isoform selectivity and detailing the gold-standard experimental protocols used to validate their efficacy.

Mechanistic Causality: The "Tail Approach" to Isoform Selectivity

The primary mechanism of hCA inhibition by sulfonamides involves the deprotonated sulfonamide nitrogen coordinating directly with the catalytic zinc ion (


) in the enzyme's active site, effectively displacing the zinc-bound water molecule necessary for physiological 

hydration[3]. However, because this zinc-binding domain is highly conserved across the 15 human CA isoforms, achieving therapeutic selectivity—particularly for tumor-associated transmembrane isoforms (hCA IX and XII) over ubiquitous cytosolic isoforms (hCA I and II)—requires strategic structural modifications.

To solve this, researchers employ the "tail approach," appending varied chemical moieties (tails) to the sulfonamide core[4]. These tails interact with the less conserved amino acid residues in the middle and outer rims of the active site cavity.

  • Targeting Tumor Isoforms: Appending bulky, lipophilic groups (e.g., coumarins or complex heterocycles) enhances selectivity for hCA IX and XII, which possess slightly wider active site clefts compared to hCA II[4].

  • Targeting AChE: Conversely, modifying the primary sulfonamide into a secondary sulfonamide demonstrates a distinct shift in affinity. Secondary sulfonamides show highly promising enzyme inhibitory effects on AChE by interacting with its catalytic gorge, while primary sulfonamides remain strictly effective against hCA isoenzymes[1].

G A Sulfonamide Core (-SO2NH-) B Catalytic Zn2+ Ion (Active Site) A->B Coordinates & displaces H2O C Tail Moiety (R-Group) C->A Appended via linker D Outer Rim Residues (Variable) C->D Interacts with G AChE Pocket C->G Secondary Sulfonamides E Cytosolic Isoforms (hCA I, II) D->E Narrow cleft (Primary SO2NH2) F Tumor Isoforms (hCA IX, XII) D->F Wider cleft (Bulky tails)

Mechanistic pathways of sulfonamide derivatives determining enzyme target selectivity.

Quantitative Comparison of Inhibitory Potential

To objectively evaluate the performance of recent sulfonamide derivatives, we compare their inhibition constants (


) against key hCA isoforms and AChE. The data reflects the shift from classical, non-selective inhibitors like Acetazolamide (AAZ) to novel, rationally designed derivatives.
Compound Class / DerivativeTarget Enzyme

(nM)
Structural Rationale & CausalityReference
Acetazolamide (AAZ) hCA II12.0Standard primary sulfonamide; strong

coordination but poor isoform selectivity.
[5]
Benzamide-Sulfonamide (3c) hCA II10.68 ± 0.98Benzamide pharmacophore enhances hydrogen bonding in the active site.[1]
Benzamide-Sulfonamide (3g) hCA I4.07 ± 0.38Optimal steric fit for the narrower hCA I cavity yields high potency.[1]
Benzamide-Sulfonamide (3f) AChE8.91 ± 1.65Secondary sulfonamide modification shifts affinity toward the AChE catalytic gorge.[1]
Dithiocarbamate-Sulfonamide (3h) hCA II13.0 ± 0.5Dithiocarbamate moiety acts as a secondary binding group, stabilizing the complex.[6]
Pyrazole-Carboxamide (15) hCA II6.1Fused indene-pyrazole ring maximizes hydrophobic interactions in the middle cavity.[7]
Coumarin-Sulfonamide Hybrids hCA IX / XII4.7 - 37.8Tailored lipophilicity specifically targets the hypoxic tumor-associated transmembrane isoforms.[4]

Experimental Methodology: Stopped-Flow Hydration Assay

To ensure trustworthiness and reproducibility, the inhibitory profile of sulfonamides against CAs is universally determined using the stopped-flow


 hydration assay[8]. This method is a self-validating system: by measuring the physiological reaction (

hydration) directly via rapid kinetics, it eliminates the artifacts and false positives common in slower, indirect colorimetric esterase assays.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a working buffer of 20 mM TRIS (pH 8.3 for

    
    -CAs) or 10 mM HEPES (pH 7.5 for 
    
    
    
    -CAs) containing 0.1 M
    
    
    .
    • Causality:

      
       maintains a constant ionic strength without interfering with the enzyme. Sulfate is a non-inhibitory anion (
      
      
      
      > 200 mM), ensuring that any observed enzyme inhibition is strictly due to the sulfonamide derivative[9].
  • Indicator Addition: Add the pH indicator Phenol Red (or Bromothymol Blue) at a concentration of 0.2 mM.

    • Causality: The hydration of

      
       produces protons (
      
      
      
      ). The indicator allows real-time spectrophotometric tracking of the pH drop at its absorbance maximum (e.g., 557 nm)[9].
  • Enzyme-Inhibitor Incubation: Pre-incubate the recombinant hCA enzyme (e.g., 10-50 nM final concentration) with varying concentrations of the sulfonamide derivative for 10-15 minutes at room temperature.

    • Causality: Sulfonamide binding to the

      
       ion is a relatively slow process compared to the enzyme's rapid catalytic turnover. Pre-incubation ensures the system reaches thermodynamic equilibrium before the reaction begins[5].
      
  • Substrate Preparation: Prepare saturated

    
     solutions ranging from 1.7 to 17 mM by bubbling 
    
    
    
    gas into ultra-pure water.
  • Stopped-Flow Mixing: Rapidly mix equal volumes of the Enzyme-Inhibitor solution and the

    
     substrate solution using an Applied Photophysics stopped-flow instrument at 25°C[10].
    
  • Data Acquisition & Kinetic Analysis: Record the initial rates of

    
     hydration for 10–100 seconds. Calculate the 
    
    
    
    values from dose-response curves, and derive the inhibition constant (
    
    
    ) using the Cheng-Prusoff equation.
    • Causality: Measuring only the initial rate (the first few seconds) prevents product inhibition (bicarbonate accumulation) from skewing the kinetic data, validating the true affinity of the inhibitor[9].

Workflow Step1 1. Buffer & Indicator Setup (TRIS/HEPES + Na2SO4 + Phenol Red) Step2 2. Enzyme-Inhibitor Incubation (10-15 min to reach equilibrium) Step1->Step2 Step4 4. Stopped-Flow Rapid Mixing (Equal volumes, 25°C) Step2->Step4 Step3 3. Substrate Preparation (1.7 - 17 mM CO2) Step3->Step4 Step5 5. Spectrophotometric Detection (Absorbance at 557 nm) Step4->Step5 Step6 6. Kinetic Analysis (Calculate initial rates & Ki) Step5->Step6

Step-by-step workflow of the stopped-flow CO2 hydration assay for kinetic analysis.

References

1.[1] Title: Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC Source: nih.gov URL: 2.[2] Title: Full article: Carbonic anhydrase and acetylcholinesterase inhibitory effects of carbamates and sulfamoylcarbamates - Taylor & Francis Source: tandfonline.com URL: 3.[6] Title: Synthesis, characterization and carbonic anhydrase I and II inhibitory evaluation of new sulfonamide derivatives bearing dithiocarmate | Request PDF - ResearchGate Source: researchgate.net URL: 4.[4] Title: Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL: 5.[8] Title: Sulfonamide inhibition studies of two β-carbonic anhydrases from the ascomycete fungus Sordaria macrospora, CAS1 and CAS2 - PMC Source: nih.gov URL: 6.[3] Title: Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL: 7.[9] Title: Sulfonamide Inhibition Studies of the β-Class Carbonic Anhydrase CAS3 from the Filamentous Ascomycete Sordaria macrospora - MDPI Source: mdpi.com URL: 8.[5] Title: Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - Semantic Scholar Source: semanticscholar.org URL: 9.[7] Title: Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC Source: nih.gov URL: 10.[10] Title: Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity - RSC Publishing Source: rsc.org URL:

Sources

A Senior Application Scientist's Guide to the Validation of In Vitro Cytotoxicity Assays for Novel Chemical Compounds

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and chemical safety assessment, the robust validation of in vitro cytotoxicity assays is not merely a procedural formality; it is the bedrock upon which the integrity of subsequent preclinical and clinical development rests. For researchers, scientists, and drug development professionals, a meticulously validated cytotoxicity assay provides the confidence to make critical decisions about the therapeutic potential and safety profile of novel chemical entities. This guide offers an in-depth, experience-driven comparison of common cytotoxicity assays and a comprehensive framework for their validation, ensuring that your experimental choices are not only technically sound but also strategically astute.

The Imperative of Rigorous Validation

The transition from a promising chemical structure to a viable drug candidate is a journey fraught with attrition. Early and accurate identification of cytotoxic liabilities is paramount to de-risking a project and allocating resources effectively. A validated in vitro cytotoxicity assay serves as a reliable gatekeeper, offering a sensitive and reproducible measure of a compound's potential to induce cell death. Without proper validation, researchers risk generating misleading data, leading to the costly pursuit of toxic compounds or the premature termination of promising candidates. The Organisation for Economic Co-operation and Development (OECD) emphasizes that validation is the process of establishing the reliability and relevance of a method for a specific purpose, a principle that is central to the regulatory acceptance of in vitro toxicity data.[1][2][3]

A Comparative Overview of Common In Vitro Cytotoxicity Assays

The choice of a cytotoxicity assay is a critical first step and should be guided by the specific research question, the nature of the test compound, and the cell type being investigated. Each assay has a distinct underlying principle, and consequently, its own set of advantages and limitations.

Tetrazolium Salt-Based Assays (MTT, XTT, WST-1, Resazurin)

These colorimetric assays are among the most widely used methods for assessing cell viability.[4][5] They rely on the metabolic reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): The classic tetrazolium assay, MTT, forms a water-insoluble formazan that requires a solubilization step, adding to the workflow.[4][6][7][8]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and WST-1 (water-soluble tetrazolium salt-1): These are second-generation tetrazolium salts that produce water-soluble formazan, simplifying the assay protocol by eliminating the need for a solubilization step.[6][7][8]

  • Resazurin (AlamarBlue): This is a fluorometric/colorimetric assay where the blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin by viable cells.[7][9] It is generally considered more sensitive than the colorimetric tetrazolium assays.[7]

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a measure of membrane integrity.[10][11][12] Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage.[11] The amount of LDH in the supernatant is proportional to the number of lysed cells. This assay is particularly useful for detecting necrosis.[11][12]

ATP-Based Luminescent Assays (e.g., CellTiter-Glo®)

These assays quantify the amount of adenosine triphosphate (ATP) present in a cell population, which is a direct indicator of metabolically active, viable cells.[13][14][15][16][17] Upon cell lysis, ATP is released and, in the presence of luciferase and its substrate, generates a luminescent signal that is proportional to the number of viable cells.[13][14][16][17] These assays are known for their high sensitivity and broad linear range.[13][14][16]

Comparative Analysis of Cytotoxicity Assay Performance

Assay TypePrincipleAdvantagesDisadvantages
MTT Mitochondrial dehydrogenase activityInexpensive, well-established.[4]Requires a solubilization step, formazan crystals can be difficult to dissolve, potential for interference from colored compounds.[6][8]
XTT, WST-1 Mitochondrial dehydrogenase activitySimpler workflow (no solubilization), water-soluble formazan.[6][7]Can be less sensitive than MTT, potential for interference from reducing agents.
Resazurin Cellular reductase activityHighly sensitive, non-toxic to cells (allowing for kinetic studies), can be multiplexed with other assays.[7][9]Can be sensitive to light, potential for interference from compounds that affect cellular redox potential.
LDH Release Membrane integrityMeasures a direct marker of cell death (necrosis), non-endpoint assay (supernatant can be sampled over time).[11][12]Less sensitive for detecting apoptosis, potential for interference from serum LDH.[18]
ATP-Based ATP quantitationVery high sensitivity, wide dynamic range, simple "add-mix-measure" protocol.[13][14][16]More expensive than colorimetric assays, requires a luminometer, signal can be affected by compounds that interfere with ATP metabolism.

The Validation Workflow: A Step-by-Step Guide

A robust validation protocol is a self-validating system, incorporating controls and parameters that ensure the reliability of the data. The following workflow provides a comprehensive framework for validating a new in vitro cytotoxicity assay for a novel chemical compound.

Validation_Workflow cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Assay Performance Validation cluster_2 Phase 3: Data Analysis & Acceptance Criteria A Cell Line Selection & QC B Assay Protocol Optimization (Seeding Density, Incubation Times) A->B C Reference Compound Selection B->C D Intra-Assay Precision (Repeatability) C->D Proceed to Validation E Inter-Assay Precision (Reproducibility) D->E F Accuracy & Linearity E->F G Robustness F->G H Statistical Analysis (IC50 Calculation) G->H Proceed to Analysis I Establishment of Acceptance Criteria H->I J Final Validation Report I->J

Caption: A generalized workflow for the validation of an in vitro cytotoxicity assay.

Experimental Protocols for Key Validation Experiments

Cell Line Quality Control (QC)

The foundation of any reliable cell-based assay is a well-characterized and consistently maintained cell line.[19][20][21]

  • Objective: To ensure the identity, purity, and stability of the cell line.

  • Methodology:

    • Authentication: Regularly authenticate cell lines using Short Tandem Repeat (STR) profiling for human cell lines.

    • Mycoplasma Testing: Routinely test for mycoplasma contamination, as it can significantly alter cellular responses.[21]

    • Passage Number: Maintain a consistent and documented range of passage numbers for experiments to avoid issues with phenotypic drift.[18][22]

    • Growth Characteristics: Monitor and document cell morphology and doubling time to detect any deviations from the norm.[20]

Assay Optimization: Cell Seeding Density

Optimizing the cell seeding density is crucial for ensuring that cells are in a logarithmic growth phase during the experiment and that the assay signal is within the linear range of detection.[18][23]

  • Objective: To determine the optimal number of cells per well that provides a robust and linear assay signal.

  • Methodology:

    • Prepare a serial dilution of the cell suspension.

    • Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 100,000 cells per well).[18]

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

    • Perform the cytotoxicity assay according to the manufacturer's protocol.

    • Plot the assay signal (e.g., absorbance, fluorescence, or luminescence) against the number of cells seeded.

    • Select a seeding density that falls within the linear portion of the curve.

Determination of Intra-Assay and Inter-Assay Precision

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[24]

  • Objective: To assess the repeatability (intra-assay) and reproducibility (inter-assay) of the assay.

  • Methodology:

    • Intra-Assay Precision:

      • Prepare a concentration-response curve for a known positive control compound (e.g., doxorubicin) with multiple replicates (e.g., n=6) on a single plate.

      • Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for the replicates at each concentration.

      • The %CV should typically be less than 15%.[25]

    • Inter-Assay Precision:

      • Repeat the concentration-response curve for the positive control on at least three different days with freshly prepared reagents.[24]

      • Calculate the mean, SD, and %CV for the IC50 values obtained from each experiment.

      • The %CV for the IC50 values should typically be less than 20%.[25]

Assessment of Accuracy and Linearity

Accuracy is the closeness of the agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[24] Linearity is the ability of the assay to elicit test results that are directly proportional to the concentration of the analyte in the sample.

  • Objective: To determine how close the measured values are to the true values and to assess the linear range of the assay.

  • Methodology:

    • Prepare a known concentration of a reference standard (e.g., for an ATP assay, a known concentration of ATP).[13]

    • Perform a serial dilution of the reference standard and measure the signal using the assay.

    • Plot the measured signal against the known concentration.

    • Perform a linear regression analysis and determine the coefficient of determination (R²). An R² value close to 1 indicates good linearity.

    • For accuracy, the mean experimental values should be within a certain percentage (e.g., ±15%) of the nominal value.[25]

Data Analysis and Interpretation: The IC50 Value

The half-maximal inhibitory concentration (IC50) is the most common metric used to express the potency of a cytotoxic compound. It represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro.

  • Calculation: The IC50 value is typically determined by fitting the dose-response data to a sigmoidal (four-parameter logistic) curve using a suitable software package.

  • Interpretation: A lower IC50 value indicates a more potent cytotoxic compound. It is crucial to report the IC50 value with its corresponding 95% confidence interval to provide a measure of its precision.[26]

Troubleshooting Common Issues in Cytotoxicity Assays

IssuePotential Cause(s)Troubleshooting Steps
High Variability Between Replicates Inconsistent cell seeding, pipetting errors, edge effects on the plate.[18]Ensure a homogeneous cell suspension before seeding, use calibrated pipettes, and consider not using the outer wells of the plate.
Low Assay Signal Insufficient cell number, short incubation time with the assay reagent.[18]Optimize cell seeding density and incubation time.
High Background Signal Microbial contamination, interference from the test compound or media components (e.g., phenol red).[18]Regularly check for contamination, use a phenol red-free medium, and run appropriate controls (compound alone, media alone).
Poor Reproducibility Between Experiments Inconsistent cell health or passage number, variability in reagent preparation.[18]Use cells within a consistent passage number range, prepare fresh reagents for each experiment.

The Logical Framework for Assay Selection

Choosing the right cytotoxicity assay is a decision that should be based on a logical evaluation of your experimental needs and the characteristics of your novel compound.

Assay_Selection cluster_outputs A Primary Research Question? B Compound Properties? A->B O1 Metabolic Assays (MTT, XTT, Resazurin) A->O1 General Viability O2 Membrane Integrity Assay (LDH) A->O2 Necrosis C Desired Throughput? B->C B->O1 Potential Redox Activity B->O2 No Optical Interference D Budgetary Constraints? C->D O3 ATP-Based Assay C->O3 High Throughput D->O1 Cost-Effective

Caption: A decision-making diagram for selecting an appropriate cytotoxicity assay.

Conclusion: A Commitment to Quality

The validation of in vitro cytotoxicity assays is a multifaceted process that demands a deep understanding of cell biology, assay principles, and statistical analysis. By adopting a systematic and rigorous approach to validation, researchers can ensure the generation of high-quality, reproducible data that will reliably inform the critical decisions made throughout the drug discovery and development pipeline. This commitment to scientific integrity is not only essential for the success of individual research projects but also for the broader advancement of biomedical science and the development of safe and effective new medicines.

References

  • Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis. Available from: [Link]

  • Biostatistical methods for the validation of alternative methods for in vitro toxicity testing. Available from: [Link]

  • Statistical methods and software for validation studies on new in vitro toxicity assays. Available from: [Link]

  • Validation of an LDH Assay for Assessing Nanoparticle Toxicity - PMC - NIH. Available from: [Link]

  • A comparative study of MTT and WST-1 assays in cytotoxicity analysis. Available from: [Link]

  • Workflow for Defining Reference Chemicals for Assessing Performance of In Vitro Assays. Available from: [Link]

  • A comparative study of colorimetric cell proliferation assays in immune cells - PMC. Available from: [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. Available from: [Link]

  • Measure cancer cell viability using a homogeneous, stable luminescence assay. Available from: [Link]

  • A comparison of in vitro cytotoxicity assays in medical device regulatory studies. Available from: [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements - ResearchGate. Available from: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]

  • Comparative study of resazurin reduction and MTT assays for cytocompatibility evaluation of nanofibrous materials. Available from: [Link]

  • Model and Assay Validation and Acceptance. Available from: [Link]

  • LDH CYTOTOXICITY ASSAY KIT - Tiaris Biosciences. Available from: [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC. Available from: [Link]

  • In vitro CAR-T cell killing: validation of the potency assay - PMC. Available from: [Link]

  • Why cell line QC matters - Biofortuna Limited. Available from: [Link]

  • Cell Proliferation Assay Service | CellTiter-Glo - Reaction Biology. Available from: [Link]

  • Cell Culture Quality Control: Best Practices. Available from: [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube. Available from: [Link]

  • OECD Test Guideline 487. Available from: [Link]

  • Basic Colorimetric Proliferation Assays: MTT, WST, and Resazurin. Available from: [Link]

  • Cell viability assays – Measure how happy your cells are - BMG Labtech. Available from: [Link]

  • Validation Study of In Vitro Cytotoxicity Test Methods - National Toxicology Program - NIH. Available from: [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. Available from: [Link]

  • Toxicology Research - RSC Publishing. Available from: [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - PMC. Available from: [Link]

  • A Comparative Study of MTT and WST-1 Assays in Cytotoxicity Analysis - JournalAgent. Available from: [Link]

  • Cell Culture Quality Control: The Key to Reproducibility | Technology Networks. Available from: [Link]

  • Selection of Appropriate Methods Analysis of Cytotoxicity Assay for In Vitro Study. Available from: [Link]

  • Assay Acceptance Criteria for Multiwell-Plate–Based Biological Potency Assays. Available from: [Link]

  • Assay Validation Flow Cytometry Guidance (Word). Available from: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). Available from: [Link]

  • Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. Available from: [Link]

  • OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests - National Toxicology Program. Available from: [Link]

  • Formulation, Characterization, and In Vitro Biological Evaluation of a Triple-Phytochemical Nano Delivery System for Colon Cancer Therapy—A Preliminary Feasibility Study - MDPI. Available from: [Link]

  • Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Available from: [Link]

  • In Vitro Cytotoxicity Assay - Alfa Cytology. Available from: [Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of (2-Bromo-5-chlorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Profile

For researchers and drug development professionals, the safe and compliant disposal of halogenated organic intermediates is as critical as the synthetic workflows that generate them. (2-Bromo-5-chlorophenyl)methanesulfonamide (CAS: 1495521-73-7) is a heavily functionalized aromatic compound containing three distinct heteroatom hazards: a bromine atom, a chlorine atom, and a sulfonamide moiety.

Because of its high halogen and sulfur content, this compound cannot be disposed of in standard non-halogenated waste streams, nor can it be treated via simple benchtop neutralization. It must be strictly classified, segregated, and processed as Halogenated Organic Waste to ensure environmental compliance and laboratory safety[1].

The Chemistry of Halogenated Waste Disposal (Causality)

As a Senior Application Scientist, it is vital to understand why we segregate chemicals, rather than just following a chart. The disposal of this compound is governed by its combustion thermodynamics.

When standard organic waste (like ethanol or acetone) is incinerated, it converts primarily to


 and 

. However, subjecting this compound to standard incineration yields highly corrosive and toxic acidic gases, specifically Hydrogen Chloride (

)
, Hydrogen Bromide (

)
, and Sulfur Oxides (

)
[2].

Furthermore, halogens act as chemical flame retardants. They scavenge free radicals in the incinerator flame, lowering the calorific value (BTU) of the waste stream. Therefore, this compound must be routed to specialized rotary kiln hazardous waste incinerators operating at


 with supplemental fuel[2]. These facilities are equipped with caustic scrubbers (using 

or

sprays) to neutralize the acidic off-gases before environmental release. Mixing this compound with non-halogenated waste unnecessarily increases the volume of waste requiring this expensive, specialized treatment[3].

Step-by-Step Disposal Workflows

The following self-validating protocols ensure that waste is properly contained, preventing cross-contamination and dangerous incompatibilities.

Protocol A: Disposal of Solid Waste (Pure Compound or Crystals)
  • Containment: Transfer any unused, expired, or spilled solid this compound into a wide-mouth, High-Density Polyethylene (HDPE) or PTFE-lined glass container. Validation: Ensure the cap forms a hermetic seal to prevent moisture ingress, which could degrade the sulfonamide over long-term storage.

  • Segregation: Do not mix the solid powder with solid oxidizers (e.g., nitrates, permanganates) or strong inorganic bases[4].

  • Labeling: Affix a hazardous waste label immediately. Mark the physical state as "Solid" and the category as "Halogenated Organic Waste." Explicitly list the chemical name; do not use abbreviations or structural formulas[5].

Protocol B: Disposal of Liquid Waste (Dissolved in Solvents)

In drug discovery, this compound is often dissolved in solvents like Dichloromethane (DCM), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO).

  • Stream Identification: If the solvent is already halogenated (e.g., DCM, Chloroform), the entire mixture remains "Halogenated Organic Waste." If the compound is dissolved in a non-halogenated solvent (e.g., Ethyl Acetate), the presence of the Br and Cl atoms on the solute dictates that the entire solution must now be reclassified as Halogenated Waste[3].

  • Volume Management: Pour the solution into a designated liquid halogenated waste carboy (typically a 10L to 20L HDPE jerrican). Validation: Never fill the container beyond 75-80% capacity. Leave headspace for vapor expansion to prevent over-pressurization and rupture[4].

  • pH Verification: Ensure the pH of the waste solution is between 5.5 and 9.5 before capping[6]. Highly acidic or basic halogenated streams require separate neutralization steps prior to bulk collection.

Protocol C: Contaminated Consumables
  • Collection: Pipette tips, weighing boats, filter papers, and gloves contaminated with the compound must be placed in a designated "Solid Hazardous Debris" bin lined with a chemically resistant poly-bag[6].

  • Exclusion: Do NOT place sharp objects (needles, broken glass) in this bin. Sharps must go into a puncture-proof sharps container, even if contaminated with the halogenated compound[3].

Mandatory Visualization: Waste Routing Workflow

G Start Waste Generation: (2-Bromo-5-chlorophenyl) methanesulfonamide State Physical State? Start->State Solid Solid Powder/Crystals State->Solid Liquid Dissolved in Solvent State->Liquid Contum Contaminated Consumables (Tips, Gloves, Vials) State->Contum SolidWaste Collect in compatible HDPE/Glass bottle Solid->SolidWaste Halogenated Halogenated Organic Liquid Waste Stream Liquid->Halogenated >1% Halogen Content SolidDebris Solid Hazardous Debris Waste Stream Contum->SolidDebris Incineration High-Temp Rotary Kiln with Caustic Scrubbing SolidWaste->Incineration Halogenated->Incineration SolidDebris->Incineration

Decision matrix for the segregation and disposal of halogenated sulfonamide waste.

Waste Segregation & Compatibility Data

To prevent adverse reactions in the waste accumulation area, adhere to the following segregation matrix. Quantitative limits are based on standard Environmental Health and Safety (EHS) guidelines for satellite accumulation areas.

Waste Stream ClassificationPrimary ConstituentsApproved ContainerStrict IncompatibilitiesMax Accumulation Limit
Halogenated Solid Waste Pure this compoundHDPE or PTFE-lined GlassStrong oxidizers, active metals (Li, Na, K)55 Gallons (or 1 Quart for acutely toxic)
Halogenated Liquid Waste Compound dissolved in DCM, Chloroform, or DMSOHDPE Jerrican (Vented cap preferred)Strong acids (

), strong bases, amines
Fill to max 75% capacity
Solid Hazardous Debris Contaminated PPE, weigh boats, filter paperPoly-lined rigid drumFree liquids, biohazardous waste, sharps50 lbs per container

Note: Never attempt to dispose of this compound via sink drainage or by allowing solvents to evaporate in a fume hood. Evaporation as a disposal method is a direct violation of the Resource Conservation and Recovery Act (RCRA)[7].

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. NEPIS Document Repository. Available at: [Link]

  • University of Wisconsin–Oshkosh EHS. Guide to Classifying Unwanted Materials. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.